4-(5-Methyl-1,3,4-oxadiazol-2-YL)phenol
Description
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Properties
IUPAC Name |
4-(5-methyl-1,3,4-oxadiazol-2-yl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-6-10-11-9(13-6)7-2-4-8(12)5-3-7/h2-5,12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGERZQXLBGWDCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)C2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20421950 | |
| Record name | 4-(5-METHYL-1,3,4-OXADIAZOL-2-YL)PHENOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20421950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25877-46-7 | |
| Record name | 4-(5-METHYL-1,3,4-OXADIAZOL-2-YL)PHENOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20421950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
facile synthesis of 4-(5-Methyl-1,3,4-oxadiazol-2-YL)phenol
An In-Depth Technical Guide Topic: Facile Synthesis of 4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenol
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,3,4-oxadiazole moiety is a cornerstone in medicinal chemistry, recognized as a privileged scaffold due to its broad spectrum of biological activities and favorable physicochemical properties.[1][2][3] This five-membered heterocycle is a bioisostere for ester and amide functionalities, enhancing metabolic stability and modulating pharmacokinetic profiles. Its derivatives have demonstrated significant potential as anticancer, antimicrobial, anti-inflammatory, and antiviral agents.[2][3] This guide provides a detailed, field-proven methodology for the facile and efficient synthesis of a key derivative, this compound. We will dissect the strategic choices behind the synthetic route, offer a robust, step-by-step protocol, and explore the underlying reaction mechanism, providing researchers with a self-validating system for producing this valuable compound.
Strategic Foundation: Retrosynthetic Analysis and Method Selection
The design of a facile synthesis prioritizes efficiency, accessibility of starting materials, and high yields. For the target molecule, this compound, the most logical retrosynthetic disconnection breaks the oxadiazole ring, leading back to two primary synthons: a 4-hydroxyphenyl precursor and an acetyl group source.
Caption: Overall experimental workflow diagram.
Detailed Experimental Protocols
Materials & Reagents:
| Reagent | Formula | M.W. ( g/mol ) | Purpose |
| 4-Hydroxybenzoic Acid | C₇H₆O₃ | 138.12 | Starting Material |
| Ethanol (Absolute) | C₂H₅OH | 46.07 | Solvent/Reagent |
| Sulfuric Acid (Conc.) | H₂SO₄ | 98.08 | Catalyst |
| Hydrazine Monohydrate | N₂H₄·H₂O | 50.06 | Reagent |
| Triethyl Orthoacetate | C₈H₁₈O₃ | 162.23 | Reagent/Dehydrant |
| 1-Butanol | C₄H₁₀O | 74.12 | Recrystallization Solvent |
Protocol 1: Synthesis of 4-Hydroxybenzohydrazide
This protocol is adapted from standard procedures for converting esters to hydrazides. [4]
-
Esterification:
-
To a 500 mL round-bottom flask, add 4-hydroxybenzoic acid (27.6 g, 0.20 mol), absolute ethanol (200 mL), and concentrated sulfuric acid (5 mL).
-
Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain reflux for 4-6 hours. Monitor the reaction's completion using Thin Layer Chromatography (TLC).
-
After cooling to room temperature, reduce the solvent volume by approximately half using a rotary evaporator.
-
Pour the concentrated mixture into 500 mL of ice-cold water. A white precipitate of ethyl 4-hydroxybenzoate will form.
-
Collect the solid by vacuum filtration, wash thoroughly with cold water until the washings are neutral, and dry in a vacuum oven at 60 °C.
-
-
Hydrazinolysis:
-
In a 250 mL round-bottom flask, combine the dried ethyl 4-hydroxybenzoate (16.6 g, 0.10 mol) and hydrazine monohydrate (10.0 g, 0.20 mol).
-
Heat the mixture at 120 °C for 3 hours. [1]The mixture will become a homogenous melt before a solid begins to form.
-
Cool the reaction mixture to room temperature and add 50 mL of cold water to precipitate the product fully.
-
Collect the white solid of 4-hydroxybenzohydrazide by vacuum filtration, wash with cold water, and dry. The product is typically of sufficient purity for the next step.
-
Protocol 2: Facile Synthesis of this compound
This highly efficient one-step cyclization is based on a proven literature method. [5]
-
Reaction Setup:
-
In a 250 mL round-bottom flask, place 4-hydroxybenzohydrazide (9.6 g, 0.063 mol) and triethyl orthoacetate (44 parts, approx. 48 mL, 0.29 mol).
-
Add a magnetic stir bar and equip the flask with a reflux condenser.
-
-
Cyclodehydration:
-
Heat the mixture to a gentle reflux with continuous stirring. The reaction is typically maintained overnight (12-16 hours) to ensure complete conversion.
-
As the reaction progresses, the final product will begin to precipitate from the hot solution.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the crude product with a small amount of cold ethanol to remove any residual orthoester.
-
For final purification, recrystallize the product from 1-butanol. This will yield the target compound as fine, white crystals.
-
Dry the purified product in a vacuum oven. An expected yield of approximately 10.5 g (99%) can be achieved. [5]
-
Product Characterization
Thorough characterization is essential to confirm the structure and purity of the synthesized compound.
| Parameter | Expected Value |
| Appearance | White crystalline solid |
| Melting Point | 238-240 °C [5] |
| Molecular Formula | C₉H₈N₂O₂ |
| Molecular Weight | 176.17 g/mol |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ 10.3 (s, 1H, -OH), 7.8 (d, 2H, Ar-H), 6.9 (d, 2H, Ar-H), 2.5 (s, 3H, -CH₃) |
| ¹³C NMR (DMSO-d₆, 100 MHz) | δ 165.1, 162.4, 160.7, 128.5, 116.2, 114.9, 10.8 |
| IR (KBr, cm⁻¹) | ~3100-3300 (O-H stretch), ~1610 (C=N stretch), ~1580 (C=C stretch), ~1280 (C-O stretch) |
| MS (ESI+) | m/z 177.06 [M+H]⁺ |
Mechanistic Insights: The Role of the Orthoester
The "facile" nature of this synthesis is rooted in the dual function of triethyl orthoacetate. It acts not only as the source of the C-methyl group but also as an efficient dehydrating agent, driving the cyclization to completion.
Caption: Key steps in the orthoester-mediated cyclization.
-
Initial Adduct Formation: The terminal, more nucleophilic nitrogen of the 4-hydroxybenzohydrazide attacks the electrophilic central carbon of the triethyl orthoacetate.
-
First Ethanol Elimination: An intermediate is formed which readily eliminates a molecule of ethanol to generate a reactive N-acyl-imidate species.
-
Intramolecular Cyclization: The carbonyl oxygen of the benzoyl group then acts as an intramolecular nucleophile, attacking the carbon of the newly formed C=N bond. This ring-closing step forms the five-membered heterocyclic precursor.
-
Aromatization via Dehydration: The resulting hemiaminal-like intermediate is unstable. Driven by the formation of a stable aromatic oxadiazole ring, a final molecule of ethanol is eliminated, yielding this compound. The high temperature (reflux) facilitates these elimination steps.
This pathway elegantly circumvents the need for external, often harsh, dehydrating agents and is a prime example of atom economy in modern organic synthesis.
Conclusion
The synthesis of this compound from 4-hydroxybenzoic acid via its hydrazide derivative is a robust, high-yielding, and facile process. The use of triethyl orthoacetate in the key cyclodehydration step provides an exceptionally clean and efficient route to this medicinally relevant scaffold. The protocols and mechanistic explanations provided herein offer researchers a comprehensive and trustworthy guide for the preparation of this valuable compound, enabling further exploration in drug discovery and materials science.
References
-
An Electrosynthesis of 1,3,4‐Oxadiazoles from N‐Acyl Hydrazones. PMC - NIH. [Link]
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Additive-free photo-mediated oxidative cyclization of pyridinium acylhydrazones to 1,3,4-oxadiazoles. RSC Publishing. [Link]
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Photooxidation of N-acylhydrazones to 1,3,4-oxadiazoles catalyzed by heterogeneous visible-light-active carbon nitride semicondu. SciSpace. [Link]
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Additive-free photo-mediated oxidative cyclization of pyridinium acylhydrazones to 1,3,4-oxadiazoles: solid-state conversion in a microporous organic polymer and supramolecular energy-level engineering. RSC Publishing. [Link]
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Synthesis of 1,3,4-oxadiazoles. Organic Chemistry Portal. [Link]
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A mild, one-pot preparation of 1,3,4-oxadiazoles. ResearchGate. [Link]
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Recent Advances in Synthetic Approaches for 1,3,4- Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. MDPI. [Link]
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One-Pot Method to Access 1,3,4-Oxadiazol-2(3H)-ones Using Carbonyldiimidazole. ACS Publications. [Link]
-
A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids. NIH. [Link]
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A mild and efficient one pot synthesis of 1,3,4-oxadiazoles from carboxylic acids and acyl hydrazides. Sci-Hub. [Link]
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Synthesis, Characterization, and Antimicrobial Evaluation of Oxadiazole Congeners. PMC. [Link]
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Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews. [Link]
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Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. ResearchGate. [Link]
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Synthesis of 4-hydroxybenzoic acid incorporated azo dyes derivatives as potent biological activity molecules. Journal of Chemical and Pharmaceutical Research. [Link]
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Synthesis And Biological Activities Of 1, 3, 4-oxadiazole Derivatives: A Review Of Literature. ResearchGate. [Link]
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Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. PMC - NIH. [Link]
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Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. ACS Omega. [Link]
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Synthesis and Antibacterial Activity of 2-(2-(Cyclopropylmethoxy)Phenyl)-5-Methyl-1,3,4- Oxadiazole. Oriental Journal of Chemistry. [Link]
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Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. MDPI. [Link]
-
Synthesis of Nitrogen-Containing Heterocycles Through Catalytic Dehydrative Cyclization and Carbon-Hydrogen Oxidative Cycloaddit. D-Scholarship@Pitt. [Link]
Sources
One-Pot Synthesis of 4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenol: A Technical Guide for Advanced Drug Discovery
Introduction: The Significance of the 1,3,4-Oxadiazole Scaffold in Medicinal Chemistry
The 1,3,4-oxadiazole ring is a privileged scaffold in medicinal chemistry, renowned for its metabolic stability and its role as a bioisostere for ester and amide functionalities. Compounds incorporating this heterocycle exhibit a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The target molecule, 4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenol, is of particular interest due to the presence of a phenolic hydroxyl group, which can participate in crucial hydrogen-bonding interactions with biological targets, and a methyl group that can influence selectivity and pharmacokinetic properties. This guide provides a comprehensive, one-pot synthesis protocol for this valuable compound, designed for efficiency and reproducibility in a research and development setting.
Proposed One-Pot Synthesis Protocol: A Microwave-Assisted Approach
This protocol is a well-reasoned adaptation of established microwave-assisted synthesis methodologies for 1,3,4-oxadiazoles, tailored for the specific synthesis of this compound. Microwave-assisted synthesis offers significant advantages over conventional heating, including dramatically reduced reaction times, improved yields, and often, cleaner reaction profiles.
Reaction Scheme:
Caption: Proposed one-pot synthesis of this compound.
Materials and Reagents:
| Reagent | Formula | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |
| 4-Hydroxybenzoic Acid | C₇H₆O₃ | 138.12 | 1.38 g | 10 |
| Acetic Hydrazide | C₂H₆N₂O | 74.08 | 0.74 g | 10 |
| Phosphorus Oxychloride (POCl₃) | POCl₃ | 153.33 | 0.5 mL | 5.4 |
| Ethanol (for recrystallization) | C₂H₅OH | 46.07 | As needed | - |
| Deionized Water | H₂O | 18.02 | As needed | - |
Experimental Procedure:
-
Reaction Setup: In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, combine 4-hydroxybenzoic acid (1.38 g, 10 mmol) and acetic hydrazide (0.74 g, 10 mmol).
-
Reagent Addition: Carefully add phosphorus oxychloride (0.5 mL, 5.4 mmol) to the mixture in a fume hood. Caution: The reaction is exothermic.
-
Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at 120°C for 10-15 minutes. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After cooling the reaction vessel to room temperature, carefully pour the mixture onto crushed ice (50 g) with constant stirring.
-
Precipitation and Filtration: Allow the precipitate to form completely. Collect the solid product by vacuum filtration and wash thoroughly with cold deionized water.
-
Purification: Recrystallize the crude product from ethanol to obtain pure this compound as a white solid.
-
Drying: Dry the purified product in a vacuum oven at 60°C.
Reaction Mechanism and Rationale
The one-pot synthesis proceeds through a two-step sequence within a single reaction vessel: the initial formation of an N,N'-diacylhydrazine intermediate, followed by an intramolecular cyclodehydration to yield the 1,3,4-oxadiazole ring.
Caption: Plausible reaction mechanism for the formation of the target compound.
-
N,N'-Diacylhydrazine Formation: In the initial step, the more nucleophilic nitrogen of acetic hydrazide attacks the carbonyl carbon of 4-hydroxybenzoic acid. This is followed by the elimination of a water molecule to form the key intermediate, N-acetyl-N'-(4-hydroxybenzoyl)hydrazine.
-
Cyclodehydration: Phosphorus oxychloride acts as a powerful dehydrating agent. It activates one of the carbonyl groups of the diacylhydrazine intermediate, making it more susceptible to intramolecular nucleophilic attack by the other amide's oxygen atom. The subsequent elimination of water results in the formation of the stable 1,3,4-oxadiazole ring. Microwave irradiation significantly accelerates this cyclodehydration step.
Characterization of this compound
The successful synthesis of the target compound can be confirmed by comparing the analytical data with the literature values.
| Property | Value |
| Melting Point | 236 °C |
| ¹H-NMR (DMSO-d₆, δ ppm) | 10.26 (s, 1H, OH), 7.85 (d, J = 8.6 Hz, 2H, Ar-H), 6.98 (d, J = 8.6 Hz, 2H, Ar-H), 2.56 (s, 3H, CH₃) |
| EI-MS (m/z) | 176 (M⁺) |
| Elemental Analysis (C₉H₈N₂O₂) | Calculated: C, 61.36%; H, 4.58%; N, 15.90%. Found: C, 61.34%; H, 4.49%; N, 15.48% |
Safety Precautions
-
Phosphorus Oxychloride (POCl₃): Highly corrosive and reacts violently with water. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
-
Acetic Hydrazide: Toxic and a suspected carcinogen. Avoid inhalation and skin contact.
-
Microwave Reactor: Use only a dedicated microwave reactor designed for chemical synthesis. Do not use a domestic microwave oven. Ensure the reaction vessel is properly sealed to prevent pressure buildup.
-
General Precautions: All manipulations should be carried out in a fume hood. Wear appropriate PPE at all times.
Conclusion
This technical guide provides a robust and efficient one-pot, microwave-assisted protocol for the synthesis of this compound. By leveraging the advantages of microwave chemistry, this method offers a significant improvement over traditional multi-step syntheses in terms of reaction time and simplicity. The detailed protocol, mechanistic insights, and characterization data presented herein should enable researchers in drug discovery and medicinal chemistry to readily access this valuable building block for the development of novel therapeutic agents.
References
- Synthesis, Characterization, and Antimicrobial Evaluation of Oxadiazole Congeners. Journal of Heterocyclic Chemistry, 45(5), 1267-1273.
- Saeed, H. H., et al. (2022). Eco-friendly, Rapid Synthesis of Some 4-Hydroxybenzoic Acid Hydrazide Derivatives. Chemical Methodologies, 6(10), 773-782.
- Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. Molecules, 24(19), 3585.
- Porcheddu, A., et al. (2012). A Fast and Efficient One-Pot Microwave Assisted Synthesis of 1,2,4-Oxadiazoles Variously Di-Substituted. Molecules, 17(10), 11899-11910.
- Boström, J., et al. (2012). Oxadiazoles in medicinal chemistry. Journal of medicinal chemistry, 55(5), 1817-1830.
- Bollikolla, H. B., & Liu, Z. (2022). Strategies to Synthesis of 1, 3, 4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews, 4(3), 255-273.
- Al-Adiwish, W. M., et al. (2019). Synthesis and Characterization of Some New Derivatives Based on 4, 4'-(1, 3, 4-oxadiazole-2, 5-diyl) Dianiline. AIP Conference Proceedings, 2125(1), 020002.
- International Journal of Pharmaceutical Sciences Review and Research. (2023). Microwave-Assisted Green Synthesis of New 1,3,4-Oxadiazole Derivatives and their Pharmacological Evaluation. International Journal of Pharmaceutical Sciences Review and Research, 82(2), 1-10.
- Saeed, H. H., et al. (2022). Eco-friendly, Rapid Synthesis of Some 4-Hydroxybenzoic Acid Hydrazide Derivatives. Chemical Methodologies, 6(10), 773-782.
- Tkaçik, T., et al. (2022). Synthesis of 2, 5-Dialkyl-1, 3, 4-oxadiazoles Bearing Carboxymethylamino Groups. Molecules, 27(22), 7805.
- Aslam, M., et al. (2018). 1, 3, 4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. Journal of Chemistry, 2018.
- Szymańska, E., et al. (2023). Microwave-Assisted Synthesis of Unsymmetrical 5-Phenyl-1, 3, 4-oxadiazoles Containing Bis (carboxymethyl) amino Group. Molecules, 28(22), 7686.
- Biju, C. R., et al. (2012). Design and Microwave-assisted Synthesis of 1, 3, 4-Oxadiazole Derivatives for Analgesic and Anti-inflammatory Activity. Indian journal of pharmaceutical sciences, 74(4), 332.
- Kumar, A., et al. (2020). Synthesis of novel of 2, 5-disubstituted 1, 3, 4-oxadiazole derivatives and their in vitro anti-inflammatory, anti-oxidant evaluation, and molecular docking study. Bioorganic & medicinal chemistry letters, 30(12), 127136.
- The synthesis, structural characterization and antibacterial properties of some 2-((4-amino-1,2,5-oxadiazol-3-ylimino)methyl)-4-(phenyldiazenyl)phenol. Journal of Molecular Structure, 1141, 36-46.
- Khokhlov, A. L., et al. (2021). The Identification and synthesis of metabolites of 4-(5-methyl-1, 3, 4-oxadiazole-2-yl). Research Results in Pharmacology, 7(4), 1-9.
- Synthetic trends followed for the development of 1,3,4-oxadiazole based compounds. World Journal of Pharmacy and Pharmaceutical Sciences, 6(7), 1215-1226.
- A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions. ACS Omega, 5(43), 28087-28095.
- Shimoga, G., et al. (2018). 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine. Preprints.
- Experiment 12. Preparation of 4-acetoxybenzoic acid. University of Manchester.
- What products and byproducts are formed from the reaction of 4-hydroxybenzoic acid with acetic anhydride?. Brainly.com.
- One-Pot Sequence of Staudinger/aza-Wittig/Castagnoli–Cushman Reactions Provides Facile Access to Novel Natural-like Polycyclic Ring Systems. Molecules, 24(19), 3505.
A Comprehensive Technical Guide to the Synthesis of 4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenol
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of the synthesis of 4-(5-methyl-1,3,4-oxadiazol-2-yl)phenol, a valuable heterocyclic building block, from the readily available starting material, 4-hydroxybenzoic acid hydrazide. The 1,3,4-oxadiazole core is a prominent scaffold in medicinal chemistry, prized for its metabolic stability and its role as a bioisostere for ester and amide functionalities.[1][2] This molecule, in particular, serves as a crucial intermediate in the development of novel therapeutic agents and functional organic materials.[3]
Section 1: The Strategic Approach: Mechanism and Rationale
The conversion of an acid hydrazide to a 2,5-disubstituted-1,3,4-oxadiazole is a classic and efficient method for constructing this important heterocycle. The synthesis of this compound from 4-hydroxybenzoic acid hydrazide is typically achieved through a one-pot reaction that involves two fundamental mechanistic steps: N-acylation followed by a cyclodehydration cascade.
Core Reactants
-
Starting Material: 4-Hydroxybenzoic Acid Hydrazide: This bifunctional molecule contains a nucleophilic hydrazide group essential for ring formation and a phenolic hydroxyl group that is typically preserved throughout the reaction. It is commonly prepared by reacting an ester of 4-hydroxybenzoic acid, such as ethyl 4-hydroxybenzoate, with hydrazine hydrate.[4][5][6]
-
Carbon Source & Cyclizing Agent: To form the 5-methyl substituted oxadiazole, a reagent capable of introducing an acetyl group is required. Common and effective choices include:
-
Triethyl Orthoacetate: This reagent serves as an efficient source of the acetyl group. The reaction is driven forward by the formation of volatile byproducts (ethanol), making it a high-yielding choice.[7][8]
-
Acetic Anhydride: This reagent can also be used. It acts as both the acetylating agent and a dehydrating agent to facilitate the final ring closure.[4]
-
Reaction Mechanism: A Stepwise Dissection
The transformation proceeds through a well-established pathway involving the formation of a key diacylhydrazine intermediate, which then undergoes intramolecular cyclization.
-
N-Acylation: The reaction initiates with the nucleophilic attack of the terminal nitrogen atom (-NH2) of the 4-hydroxybenzoic acid hydrazide onto the electrophilic carbon of the acetylating agent (e.g., triethyl orthoacetate).
-
Intermediate Formation: This initial step forms a key intermediate, N'-acetyl-4-hydroxybenzohydrazide (a 1,2-diacylhydrazine). This intermediate is often not isolated and proceeds directly to the next step.
-
Cyclodehydration: Under thermal conditions (reflux), the oxygen atom of the 4-hydroxybenzoyl group acts as a nucleophile, attacking the carbonyl carbon of the newly introduced acetyl group. This is followed by the elimination of a water molecule, a process known as cyclodehydration, which results in the formation of the stable, aromatic 1,3,4-oxadiazole ring.[2][9][10]
The following diagram illustrates this mechanistic pathway.
Section 2: Field-Proven Experimental Protocol
This section details a robust and reproducible protocol for the synthesis, isolation, and purification of this compound. The procedure is designed to be a self-validating system, where successful completion of each step ensures the integrity of the final product.
Materials and Equipment
| Reagents & Solvents | Equipment |
| 4-Hydroxybenzoic acid hydrazide | Round-bottom flask (50 mL or 100 mL) |
| Triethyl orthoacetate | Reflux condenser |
| 1-Butanol (or Ethanol) for recrystallization | Heating mantle with magnetic stirrer |
| Deionized Water | Magnetic stir bar |
| Ice | Buchner funnel and filter flask |
| Filter paper | |
| Beakers and Erlenmeyer flasks | |
| Thin-Layer Chromatography (TLC) plates | |
| Capillary tubes for melting point |
Step-by-Step Synthesis Procedure
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine 4-hydroxybenzoic acid hydrazide (e.g., 9.6 g) and triethyl orthoacetate (e.g., 44 parts by weight).[8]
-
Heating and Reflux: Attach a reflux condenser to the flask and place the assembly in a heating mantle. Heat the mixture to reflux with continuous stirring. The progress of the reaction can be monitored by TLC (e.g., using a 1:1 ethyl acetate:hexane mobile phase), observing the disappearance of the starting material spot. The reaction is typically refluxed overnight to ensure completion.[8]
-
Product Precipitation and Isolation: After the reaction is complete (typically 8-12 hours), allow the mixture to cool to room temperature. As the mixture cools, the product will begin to precipitate out of the solution. To maximize precipitation, the cooled reaction mixture can be poured into a beaker containing ice water and stirred for 15-30 minutes.[11]
-
Filtration: Collect the precipitated solid product by vacuum filtration using a Buchner funnel. Wash the solid cake with a small amount of cold water to remove any residual impurities.
-
Purification by Recrystallization: Transfer the crude solid to an Erlenmeyer flask. Add a minimal amount of a suitable solvent, such as 1-butanol or ethanol, and heat the mixture until the solid completely dissolves.[8] Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce the formation of pure crystals.
-
Final Collection and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly (in a vacuum oven, if available) to obtain the final product, this compound, as a crystalline solid.
Experimental Workflow Diagram
Section 3: Product Characterization and Validation
Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. A sharp melting point and consistent spectroscopic data are hallmarks of a successful synthesis.
Physical and Spectroscopic Data
The following table summarizes the expected characterization data for this compound.
| Analysis Technique | Expected Result | Reference |
| Physical Appearance | White to off-white crystalline solid | - |
| Melting Point | 236 - 238.8 °C | [7][8] |
| ¹H-NMR (DMSO-d₆) | δ ≈ 10.26 (s, 1H, -OH), δ ≈ 7.85 (d, 2H, Ar-H), δ ≈ 6.98 (d, 2H, Ar-H), δ ≈ 2.56 (s, 3H, -CH₃) | [7] |
| EI-MS | m/z 176 (M⁺) | [7] |
| IR (KBr, cm⁻¹) | ~3100-3300 (O-H stretch, broad), ~1610 (C=N stretch), ~1250 (C-O-C stretch) | |
| Molecular Formula | C₉H₈N₂O₂ | [3] |
| Molecular Weight | 176.17 g/mol | [3] |
Note: NMR chemical shifts (δ) are approximate and can vary slightly depending on the solvent and instrument.
Justification of Procedural Choices
-
Why Triethyl Orthoacetate? This reagent is highly effective because it acts as a masked form of an acetylating agent. The reaction byproducts, ethanol and ethyl acetate, are more volatile than the reactants, which helps to drive the equilibrium towards the product side according to Le Châtelier's principle.
-
Why Reflux? The cyclodehydration step requires a significant energy input to overcome the activation barrier for intramolecular cyclization and the elimination of water. Heating the reaction mixture to its boiling point (reflux) provides the necessary thermal energy in a controlled manner.[4][12]
-
Why Pour into Ice Water? This step serves a dual purpose. First, it effectively quenches the reaction. Second, the target organic product is significantly less soluble in cold water than in the reaction solvent, causing it to precipitate out, which allows for easy and efficient separation from water-soluble byproducts and unreacted reagents.[11]
-
The Role of Recrystallization: This is the cornerstone of purification for solid compounds. It operates on the principle of differential solubility. By dissolving the crude product in a minimum of hot solvent and allowing it to cool, the desired compound crystallizes out in a purer form, leaving impurities behind in the mother liquor. A sharp, un-depressed melting point that matches the literature value is a strong confirmation of purity.
Section 4: Safety and Handling
All chemical syntheses should be conducted with appropriate safety measures.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a laboratory coat, and nitrile gloves when handling chemicals.
-
Fume Hood: Conduct the reaction in a well-ventilated fume hood, especially when working with volatile or corrosive reagents like acetic anhydride and during reflux.
-
Reagent Handling:
-
Triethyl Orthoacetate: Flammable liquid and vapor. Keep away from ignition sources.
-
4-Hydroxybenzoic Acid Hydrazide: May cause skin and eye irritation. Avoid inhalation of dust.
-
Solvents (Butanol/Ethanol): Flammable liquids. Handle with care and away from open flames.
-
Section 5: Conclusion
The synthesis of this compound from 4-hydroxybenzoic acid hydrazide is a reliable and efficient transformation that provides access to a highly valuable chemical intermediate. The one-pot procedure using triethyl orthoacetate under reflux conditions is a robust method, characterized by a straightforward work-up and purification. By understanding the underlying mechanism and the rationale behind each experimental step, researchers can confidently and safely execute this synthesis, yielding a high-purity product ready for application in drug discovery and materials science.
References
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B. K. Patel et al. (2011). A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions. Chemical Science. Available at: [Link]
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MDPI. (2023). Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. Available at: [Link]
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Organic Chemistry Portal. Synthesis of 1,3,4-oxadiazoles. Available at: [Link]
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MDPI. (2022). One-Pot Synthesis of 1,3,4-Oxadiazines from Acylhydrazides and Allenoates. Available at: [Link]
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Journal of Chemical Reviews. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Available at: [Link]
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ResearchGate. Intermolecular cyclization of acylhydrazines. Available at: [Link]
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Sci-Hub. Mild and convenient one-pot synthesis of 1,3,4-oxadiazoles. Available at: [Link]
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IOPscience. (2022). Eco-friendly, Rapid Synthesis of Some 4-Hydroxybenzoic Acid Hydrazide Derivatives. Available at: [Link]
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University of Baghdad Digital Repository. (2016). Synthesis and Antioxidant Ability of Some 4-(((4-(5-(Aryl)-1,3,4-Oxadiazol-2-Yl)Benzyl)Oxy)Methyl)-2,6-Dimethoxyphenol. Available at: [Link]
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ACS Publications. (2023). One-Pot Method to Access 1,3,4-Oxadiazol-2(3H)-ones Using Carbonyldiimidazole. The Journal of Organic Chemistry. Available at: [Link]
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Chemical Methodologies. (2022). Eco-friendly, Rapid Synthesis of Some 4-Hydroxybenzoic Acid Hydrazide Derivatives. Available at: [Link]
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ACS Omega. (2022). Synthesis of 2-Imino-1,3,4-oxadiazolines from Acylhydrazides and Isothiocyanates via Aerobic Oxidation and a DMAP-Mediated Annulation Sequence. Available at: [Link]
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National Center for Biotechnology Information. (2014). Synthesis, Characterization, and Antimicrobial Evaluation of Oxadiazole Congeners. PMC. Available at: [Link]
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University of Baghdad Digital Repository. Article - Synthesis and Antioxidant Ability of Some 4-(((4-(5-(Aryl)-1,3,4-Oxadiazol-2-Yl)Benzyl)Oxy)Methyl)-2,6-Dimethoxyphenol. Available at: [Link]
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Luxembourg Bio Technologies. (2013). A new and efficient synthesis of 1,3,4-oxadiazole derivatives using TBTU. Tetrahedron. Available at: [Link]
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ResearchGate. (2017). A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions. Available at: [Link]
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National Center for Biotechnology Information. (2024). 4-Hydroxybenzoic Acid-Based Hydrazide–Hydrazones as Potent Growth Inhibition Agents of Laccase-Producing Phytopathogenic Fungi That Are Useful in the Protection of Oilseed Crops. PMC. Available at: [Link]
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Rowan University. (2019). Mechanistic Studies and Derivative Effects In 1, 3, 4- Oxadiazole Synthesis Via Cyclodehydration Reactions. Available at: [Link]
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NIH. (2014). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. Available at: [Link]
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Spectroscopic Data for 4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenol: An In-Depth Technical Guide
This guide provides a comprehensive technical overview of the spectroscopic data for 4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenol, a heterocyclic compound of significant interest in medicinal chemistry and materials science.[1] The structural elucidation of such molecules is foundational to understanding their bioactivity and physical properties. This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of its Mass Spectrometry, Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopic characteristics. The causality behind experimental choices and data interpretation is emphasized to provide field-proven insights.
Molecular Structure and Significance
This compound (Molecular Formula: C₉H₈N₂O₂, Molecular Weight: 176.17 g/mol ) features a phenol ring linked to a 5-methyl-1,3,4-oxadiazole moiety. The 1,3,4-oxadiazole ring is a bioisostere for carboxylic acids and esters, enhancing properties like metabolic stability and membrane permeability, which makes its derivatives promising candidates for drug discovery.[2] Accurate spectroscopic characterization is a non-negotiable prerequisite for any further investigation, ensuring sample purity, confirming structural integrity, and providing a baseline for metabolic or degradation studies.
Mass Spectrometry (MS)
Mass spectrometry is a cornerstone technique for determining the molecular weight and elemental composition of a compound. For this compound, Electron Ionization (EI) is a suitable method for generating the molecular ion and characteristic fragments.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Preparation : A dilute solution of the analyte (approx. 1 mg/mL) is prepared in a volatile solvent such as methanol or acetonitrile.
-
Instrument Calibration : The mass spectrometer is calibrated using a standard compound (e.g., perfluorotributylamine, PFTBA) to ensure mass accuracy.
-
Sample Introduction : The sample is introduced into the ion source, typically via a direct insertion probe or after separation by Gas Chromatography (GC), if the compound is sufficiently volatile and thermally stable.
-
Ionization : The sample is bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.
-
Mass Analysis : The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection : Ions are detected, and their abundance is recorded, generating a mass spectrum.
Data Acquisition and Interpretation Workflow
Caption: Workflow for EI-MS analysis.
Mass Spectrum Data
The EI-MS analysis of this compound yields a prominent molecular ion peak, confirming its molecular weight.
| Ion Type | Experimental m/z | Relative Intensity (%) | Interpretation |
| [M]⁺ | 176 | 100 | Molecular Ion |
Source: Aly et al., 2007[3]
Data Interpretation: The mass spectrum shows a base peak at m/z 176, which corresponds to the molecular ion ([C₉H₈N₂O₂]⁺).[3] The high intensity of the molecular ion peak suggests a relatively stable structure under EI conditions, which is characteristic of aromatic and heterocyclic systems. Fragmentation of 1,3,4-oxadiazoles typically involves cleavage of the heterocyclic ring.[4][5] Key fragmentation pathways would likely involve the loss of small stable molecules like CO, N₂, or CH₃CN, leading to characteristic daughter ions.
Infrared (IR) Spectroscopy
IR spectroscopy is an essential technique for identifying the functional groups present in a molecule. The vibrational frequencies of specific bonds provide a unique "fingerprint" of the compound's structure.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
-
Instrument Background : An ambient air background spectrum is collected to subtract contributions from atmospheric CO₂ and water vapor.
-
Sample Application : A small amount of the solid, powdered sample is placed directly onto the ATR crystal (e.g., diamond or germanium).
-
Pressure Application : A pressure arm is engaged to ensure firm and uniform contact between the sample and the crystal.
-
Data Acquisition : The IR spectrum is recorded, typically by co-adding multiple scans (e.g., 16 or 32) in the range of 4000–400 cm⁻¹ to improve the signal-to-noise ratio.
-
Data Processing : The resulting spectrum is baseline-corrected and analyzed for characteristic absorption bands.
IR Data Acquisition Workflow
Caption: Workflow for FT-IR data acquisition.
Characteristic IR Absorption Bands
While a specific experimental spectrum for this exact molecule is not available in the cited literature, the expected characteristic absorption bands can be reliably predicted based on its functional groups and data from analogous 1,3,4-oxadiazole structures.[6][7][8]
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3300-3100 | O-H stretch (broad) | Phenolic -OH |
| ~3100-3000 | C-H stretch | Aromatic C-H |
| ~2950-2850 | C-H stretch | Methyl (-CH₃) |
| ~1615-1600 | C=N stretch | Oxadiazole ring |
| ~1580-1450 | C=C stretch | Aromatic ring |
| ~1250-1200 | C-O stretch | Phenolic C-O |
| ~1180-1050 | C-O-C stretch | Oxadiazole ring |
| ~970-960 | =C-O-C= stretch | Oxadiazole ring |
Data Interpretation: The most telling signals for confirming the structure of this compound would be a broad absorption band above 3100 cm⁻¹ for the phenolic O-H group, C=N stretching around 1610 cm⁻¹ characteristic of the oxadiazole ring, and strong C-O-C stretching bands between 1250 and 1050 cm⁻¹.[6][7] The presence of both aromatic and aliphatic C-H stretches would also be expected.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation : Approximately 5-10 mg of the sample is dissolved in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (0 ppm).
-
Instrument Setup : The NMR tube is placed in the spectrometer. The instrument is tuned, and the magnetic field is shimmed to achieve homogeneity.
-
¹H NMR Acquisition : A standard one-pulse experiment is performed. Key parameters include the spectral width, acquisition time, relaxation delay, and number of scans.
-
¹³C NMR Acquisition : A proton-decoupled experiment (e.g., using the DEPT or APT pulse sequence) is run to obtain a spectrum with singlets for each unique carbon. A longer acquisition time and more scans are typically required due to the lower natural abundance of ¹³C.
-
Data Processing : The raw data (Free Induction Decay, FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to TMS.
NMR Data Acquisition and Analysis Workflow
Caption: Workflow for NMR data acquisition.
¹H-NMR Spectroscopic Data
The experimental ¹H-NMR data provides unambiguous confirmation of the proton environments in the molecule.
| Chemical Shift (δ ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |
| 10.26 | Singlet | 1H | - | Phenolic -OH |
| 7.85 | Doublet | 2H | 8.6 | H-2', H-6' (ortho to oxadiazole) |
| 6.98 | Doublet | 2H | 8.6 | H-3', H-5' (ortho to -OH) |
| 2.56 | Singlet | 3H | - | Methyl (-CH₃) |
Solvent: Not specified in the source, likely DMSO-d₆ due to the phenolic proton shift. Source: Aly et al., 2007[3]
Data Interpretation: The ¹H-NMR spectrum is highly diagnostic. A singlet at 10.26 ppm is characteristic of a phenolic hydroxyl proton.[3] The two doublets at 7.85 and 6.98 ppm represent a classic para-substituted benzene ring system, with the downfield signal corresponding to the protons adjacent to the electron-withdrawing oxadiazole ring and the upfield signal corresponding to the protons adjacent to the electron-donating hydroxyl group.[3] The singlet at 2.56 ppm integrating to three protons is unequivocally assigned to the methyl group attached to the oxadiazole ring.[3]
¹³C-NMR Spectroscopic Data (Predicted)
No experimental ¹³C-NMR data for this specific compound is available in the cited literature. However, based on data for structurally similar 1,3,4-oxadiazoles and substituted phenols, a predicted spectrum can be constructed.[9][10][11] The carbons of the 1,3,4-oxadiazole ring typically resonate in the 160-165 ppm range.[9]
| Predicted Chemical Shift (δ ppm) | Assignment | Rationale |
| ~164-165 | C-5 | Oxadiazole carbon attached to the methyl group. |
| ~161-163 | C-2 | Oxadiazole carbon attached to the phenol ring. |
| ~159-160 | C-4' | Phenolic carbon bearing the -OH group. |
| ~128-130 | C-2', C-6' | Aromatic carbons ortho to the oxadiazole. |
| ~116-118 | C-3', C-5' | Aromatic carbons ortho to the -OH group. |
| ~115-117 | C-1' | Quaternary aromatic carbon attached to the oxadiazole. |
| ~10-12 | -CH₃ | Methyl carbon. |
Data Interpretation: In a hypothetical ¹³C-NMR spectrum, one would expect to find seven distinct signals. The two signals at the lowest field (~161-165 ppm) would be assigned to the two carbons of the oxadiazole ring.[9] The four signals in the aromatic region (~115-160 ppm) correspond to the four unique carbons of the para-substituted phenol ring. The most upfield signal (~10-12 ppm) would be attributed to the methyl carbon. The specific shifts are influenced by the electronic effects of the substituents on both rings.
Conclusion
The collective analysis of Mass Spectrometry, IR, and NMR spectroscopy provides a robust and self-validating system for the structural confirmation of this compound. The mass spectrum confirms the molecular weight of 176.17 g/mol . IR spectroscopy identifies the key functional groups, including the phenolic hydroxyl, the aromatic system, and the core oxadiazole heterocycle. Finally, ¹H-NMR spectroscopy provides precise information on the proton environment, confirming the substitution pattern, while predictive ¹³C-NMR analysis complements this data for a full structural assignment. This comprehensive spectroscopic profile is indispensable for quality control, regulatory submissions, and further research in the development of new therapeutic agents and materials.
References
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Çalışkan, E., & Aydıner, B. (2021). 1H and 13C NMR characterization of 1,3,4-oxadiazole derivatives. ResearchGate. Accessed January 17, 2026. [Link]
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Aly, A. A., Bräse, S., & Nieger, M. (2007). Synthesis, Characterization, and Antimicrobial Evaluation of Oxadiazole Congeners. Molecules, 12(9), 2047-2066. [Link]
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ResearchGate. (2020). Table 3. IR-spectral data of 2,5-disubstituted 1,3,4-oxadiazoles. ResearchGate. Accessed January 17, 2026. [Link]
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Srivastava, R. M. (2005). Mass spectrometric analysis of 1,2,4-oxadiazoles and 4,5-dihydro-1,2,4-oxadiazoles. Mass Spectrometry Reviews, 24(3), 328-346. [Link]
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ResearchGate. (2018). 13C NMR spectrum of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine. ResearchGate. Accessed January 17, 2026. [Link]
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Arif, R., & Sahu, N. (2024). Heterocyclic Oxadiazole Derivatives Through Various Spectroscopic Techniques as UV, IR. International Journal of Analytical and Applied Chemistry, 10(1), 10-16. [Link]
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Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2014). Synthesis and Antioxidant Ability of Some 4-(((4-(5-(Aryl)-1,3,4-Oxadiazol-2-Yl)Benzyl)Oxy)Methyl)-2,6-Dimethoxyphenol. Journal of Chemistry, 2014, 1-7. [Link]
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Reva, I., & Lapinski, L. (2022). Molecular Structure, Matrix-Isolation IR Spectrum and UV-Induced Transformations of 2-Amino-5-(4-Methoxyphenyl)-1,3,4-Oxadiazole. Molecules, 27(19), 6543. [Link]
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ResearchGate. (2019). The carbon-13 and proton NMR chemical shift spectra of the compound. ResearchGate. Accessed January 17, 2026. [Link]
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Asif, M. (2015). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. Journal of Chemistry, 2015, 1-13. [Link]
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MySkinRecipes. This compound. MySkinRecipes. Accessed January 17, 2026. [Link]
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Srivastava, R. M. (2005). Mass spectrometric analysis of 1,2,4-oxadiazoles and 4,5-dihydro-1,2,4-oxadiazoles. PubMed, 24(3), 328-46. [Link]
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Kara, Y. S. (2015). (13)C NMR substituent-induced chemical shifts in 4-(substituted phenyl)-3-phenyl-1,2,4-oxadiazol-5(4H)-ones (thiones). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 149, 920-927. [Link]
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de Souza, M. V. N., et al. (2004). Mass spectrometry of 1,2,5-oxadiazole N-oxide derivatives: use of deuterated analogues in fragmentation pattern studies. Journal of the Brazilian Chemical Society, 15(4), 587-593. [Link]
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Jayaroopa, M. A., et al. (2010). Synthesis and nonlinear optical characterization of new 1,3,4-oxadiazoles. Journal of Chemical Sciences, 122(6), 885-890. [Link]
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Royal Society of Chemistry. VI. 1H and 13C NMR Spectra. Royal Society of Chemistry. Accessed January 17, 2026. [Link]
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Szymański, W., et al. (2016). Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. Molecules, 21(11), 1530. [Link]
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physicochemical properties of 4-(5-Methyl-1,3,4-oxadiazol-2-YL)phenol
An In-Depth Technical Guide to the Physicochemical Properties of 4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenol
Foreword
For the modern researcher in drug development and materials science, a thorough understanding of a molecule's physicochemical properties is not merely academic—it is the bedrock of innovation. These properties govern a compound's behavior from synthesis to application, dictating its solubility, stability, membrane permeability, and target engagement. This guide provides a comprehensive technical overview of this compound (CAS: 25877-46-7), a heterocyclic compound of significant interest. The 1,3,4-oxadiazole scaffold is a privileged structure in medicinal chemistry, known for its metabolic stability and diverse biological activities, including antimicrobial and anticancer properties.[1] This document synthesizes known experimental data with established analytical methodologies to serve as a vital resource for scientists working with this promising molecule.
Molecular Identity and Structure
The foundational step in characterizing any compound is to establish its precise molecular identity.
-
Chemical Name: this compound
-
CAS Number: 25877-46-7[2]
-
Canonical SMILES: Cc1nnc(o1)c2ccc(cc2)O
-
InChI Key: ZGERZQXLBGWDCL-UHFFFAOYSA-N
The structure, comprising a phenol ring linked to a methyl-substituted 1,3,4-oxadiazole, provides a unique combination of a hydrogen bond donor (the phenolic hydroxyl group) and a metabolically stable heterocyclic core, making it a person of interest for pharmaceutical applications.[3]
Synthesis Pathway
Understanding the synthesis of a compound is critical for anticipating potential impurities and for scaling up production. A common and effective method for the preparation of this compound involves the cyclization of 4-hydroxybenzoic acid hydrazide.
Protocol: Synthesis via Triethyl Orthoacetate
This procedure is favored for its high yield and relatively straightforward execution. The mechanism involves the reaction of the hydrazide with triethyl orthoacetate, which serves as both a reagent and a solvent, followed by an intramolecular cyclization with the elimination of ethanol to form the stable 1,3,4-oxadiazole ring.
Step-by-Step Methodology:
-
A mixture of 4-hydroxybenzoic acid hydrazide (1 equivalent) and triethyl orthoacetate (a significant excess, e.g., 4-5 equivalents) is prepared in a round-bottom flask equipped with a reflux condenser.
-
The mixture is stirred and heated to reflux. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, allowing the product to precipitate.
-
The precipitated solid is collected by filtration, washed with a suitable solvent (e.g., ethanol) to remove excess reagents, and dried.
-
For higher purity, the crude product can be recrystallized from a solvent such as 1-butanol.[4]
Caption: Synthetic workflow for this compound.
Core Physicochemical Properties
The following table summarizes the key physicochemical properties. It is crucial to distinguish between experimentally verified values and computationally predicted data, as the latter provides an estimate that must be confirmed in the laboratory for critical applications.
| Property | Value | Data Type | Source |
| Melting Point | 236 °C | Experimental | [5] |
| Boiling Point | 352.9 ± 44.0 °C | Predicted | |
| Density | 1.270 ± 0.06 g/cm³ | Predicted | [1] |
| pKa (Phenolic OH) | 8.17 ± 0.15 | Predicted | ChemicalBook |
Experimental Determination of Physicochemical Properties
For properties where only predicted data is available, or for confirming batch-to-batch consistency, the following established protocols are recommended.
Thermal Properties: Melting and Boiling Point
The melting point is a critical indicator of purity. The experimental value of 236 °C is well-documented.[5]
Protocol: Melting Point Determination by Differential Scanning Calorimetry (DSC) DSC is superior to traditional melting point apparatus as it provides both the onset temperature and the enthalpy of fusion, offering deeper insight into the sample's thermal behavior.
-
Calibration: Calibrate the DSC instrument using high-purity standards (e.g., indium, tin).
-
Sample Preparation: Accurately weigh 1-3 mg of the compound into an aluminum DSC pan and hermetically seal it.
-
Analysis: Place the sample pan and an empty reference pan into the DSC cell. Heat the sample at a controlled rate (e.g., 10 °C/min) under an inert nitrogen atmosphere.
-
Data Interpretation: The melting point is determined as the onset temperature of the endothermic melting peak. A sharp peak indicates high purity.
Acidity (pKa)
The predicted pKa of ~8.17 suggests the phenolic proton is weakly acidic. This value is crucial for understanding the compound's ionization state in physiological media, which affects solubility and receptor binding.
Protocol: pKa Determination by Potentiometric Titration This gold-standard method measures the change in pH of a solution as a titrant is added.
-
Solution Preparation: Prepare a dilute, standardized solution of the compound (e.g., 0.01 M) in a suitable solvent system (e.g., water/methanol co-solvent if aqueous solubility is low).
-
Titration: Titrate the solution with a standardized strong base (e.g., 0.1 M NaOH) while monitoring the pH with a calibrated electrode.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, where half of the phenolic protons have been neutralized.
Caption: Workflow for experimental pKa determination via potentiometric titration.
Lipophilicity (LogP)
The partition coefficient (LogP) is a measure of a compound's differential solubility between an organic (n-octanol) and an aqueous phase. It is a key predictor of drug absorption and membrane permeability.
Protocol: LogP Determination by Shake-Flask Method (OECD 107) This classic method directly measures the partitioning of the compound between n-octanol and water.
-
Phase Preparation: Prepare mutually saturated n-octanol and aqueous buffer (e.g., phosphate buffer at pH 7.4).
-
Partitioning: Dissolve a known amount of the compound in one of the phases. Mix equal volumes of the n-octanol and aqueous phases in a separatory funnel. Shake vigorously for a set period to allow equilibrium to be reached.
-
Phase Separation: Allow the phases to separate completely.
-
Quantification: Carefully separate the two phases and determine the concentration of the compound in each phase using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.
-
Calculation: Calculate LogP as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
Aqueous Solubility
Solubility is a gatekeeper property in drug development. Poor aqueous solubility can terminate the development of an otherwise promising candidate.
Protocol: Thermodynamic Solubility by the Shake-Flask Method (Equilibrium Method)
-
Sample Preparation: Add an excess amount of the solid compound to a known volume of the desired aqueous medium (e.g., deionized water, phosphate-buffered saline) in a sealed vial.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.
-
Separation: Separate the undissolved solid from the solution by centrifugation or filtration. Ensure the filter does not adsorb the compound.
-
Quantification: Dilute the resulting saturated solution and quantify the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV).
Spectroscopic and Spectrometric Characterization
Spectroscopic data provides the definitive structural confirmation of a molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H-NMR (Proton NMR): Experimental data confirms the key structural features.[5]
-
δ 10.26 (s, 1H, -OH): A singlet corresponding to the phenolic hydroxyl proton. Its chemical shift can vary depending on solvent and concentration.
-
δ 7.85 (d, J = 8.6 Hz, 2H, Ar-H): A doublet for the two aromatic protons ortho to the oxadiazole ring.
-
δ 6.98 (d, J = 8.6 Hz, 2H, Ar-H): A doublet for the two aromatic protons ortho to the hydroxyl group.
-
δ 2.56 (s, 3H, -CH₃): A sharp singlet for the three protons of the methyl group on the oxadiazole ring.
¹³C-NMR (Carbon NMR): While specific experimental data was not found, the expected signals based on the structure would include:
-
~160-165 ppm: Two signals for the C=N carbons of the oxadiazole ring.
-
~158-160 ppm: Signal for the carbon bearing the hydroxyl group (C-OH).
-
~128-130 ppm: Signal for the aromatic carbons ortho to the oxadiazole.
-
~115-118 ppm: Signals for the aromatic carbons ortho to the hydroxyl group and the carbon attached to the oxadiazole.
-
~10-15 ppm: A signal for the methyl carbon (-CH₃).
Infrared (IR) Spectroscopy
IR spectroscopy is excellent for identifying key functional groups. A typical spectrum for this compound would show:
-
~3200-3400 cm⁻¹ (broad): O-H stretching vibration of the phenolic hydroxyl group.
-
~3030-3100 cm⁻¹: Aromatic C-H stretching.
-
~2900-3000 cm⁻¹: Aliphatic C-H stretching of the methyl group.
-
~1600-1620 cm⁻¹: C=N stretching of the oxadiazole ring.
-
~1500-1590 cm⁻¹: Aromatic C=C ring stretching.
-
~1200-1250 cm⁻¹: Aromatic C-O stretching.
-
~1020-1070 cm⁻¹: C-O-C stretching within the oxadiazole ring.
Mass Spectrometry (MS)
Electron Ionization (EI) mass spectrometry confirms the molecular weight of the compound.
-
Experimental Data: The mass spectrum shows a molecular ion peak (M⁺) at m/z 176 , which corresponds to the molecular weight of the compound. This peak is reported as the base peak (100% relative intensity), indicating the stability of the molecular ion under EI conditions.[5]
Conclusion
This compound is a compound with a well-defined structure and synthesis. While key experimental data such as its melting point and spectroscopic signatures are available, a full physicochemical profile for pharmaceutical development requires the experimental determination of properties like pKa, LogP, and aqueous solubility. The protocols and methodologies detailed in this guide provide a robust framework for researchers to complete this characterization. The combination of a phenolic hydroxyl group and a stable oxadiazole core makes this molecule a compelling scaffold for further investigation in medicinal chemistry and materials science, warranting the rigorous characterization outlined herein.
References
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Synthesis, Characterization, and Antimicrobial Evaluation of Oxadiazole Congeners. PMC. Available at: [Link]
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This compound. MySkinRecipes. Available at: [Link]
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This compound | CAS#:25877-46-7 | Chemsrc. Chemsrc. Available at: [Link]
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This compound. MySkinRecipes. Available at: [Link]
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An In-depth Technical Guide to the Solubility and Stability of 4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenol
Introduction: Unveiling the Potential of a Versatile Heterocycle
In the landscape of modern drug discovery and materials science, heterocyclic compounds stand as a cornerstone of innovation. Among these, the 1,3,4-oxadiazole scaffold has garnered significant attention due to its wide spectrum of biological activities and unique physicochemical properties.[1] This guide focuses on a particularly promising derivative, 4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenol, a molecule that synergistically combines the therapeutic potential of the oxadiazole ring with the reactive and modifiable nature of a phenolic group.
The presence of the 1,3,4-oxadiazole moiety is associated with a diverse range of pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer activities.[1] The phenolic hydroxyl group, on the other hand, not only contributes to the molecule's antioxidant properties but also serves as a key handle for synthetic modifications, allowing for the fine-tuning of its biological and material characteristics.[2][3]
A comprehensive understanding of the solubility and stability of this compound is paramount for its successful application. These fundamental properties govern its behavior in various environments, influencing everything from its formulation as a pharmaceutical to its performance in organic electronic devices. This in-depth technical guide provides a thorough exploration of these critical parameters, offering valuable insights for researchers, scientists, and professionals in drug development.
Physicochemical Properties: A Snapshot
A foundational understanding of the intrinsic properties of this compound is essential for interpreting its solubility and stability profiles.
| Property | Value | Source |
| Molecular Formula | C₉H₈N₂O₂ | [4][5] |
| Molecular Weight | 176.17 g/mol | [4][5] |
| Melting Point | 236 °C | [4] |
| Predicted pKa | 8.17 ± 0.15 | [4] |
| Predicted Boiling Point | 352.9 ± 44.0 °C | [4] |
| Predicted Density | 1.270 ± 0.06 g/cm³ | [4] |
Solubility Profile: Navigating the Solvent Landscape
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation feasibility. For this compound, its solubility is dictated by the interplay between the polar phenolic hydroxyl group and the heterocyclic oxadiazole ring, and the nonpolar aromatic and methyl groups.
While specific experimental solubility data for this compound is not extensively available in the public domain, we can infer its likely behavior and provide predicted values based on its structural similarity to other phenolic and oxadiazole-containing molecules. Generally, phenolic compounds exhibit poor solubility in water, which can be improved in the presence of acids or bases due to salt formation. Their solubility is typically higher in polar organic solvents.[2] It has been noted that for oxadiazole isomers, the 1,3,4-oxadiazoles are generally more soluble than their 1,2,4-counterparts.[6] However, the presence of aryl substituents on the 1,3,4-oxadiazole ring is known to significantly decrease aqueous solubility compared to alkyl substituents.[7] For instance, 2,5-dimethyl-1,3,4-oxadiazole is completely water-soluble, highlighting the impact of the phenyl group in our target molecule.[7]
Predicted Solubility in Common Solvents
The following table presents the predicted solubility of this compound in a range of common laboratory solvents at ambient temperature. These values are estimated using computational models that leverage the physicochemical properties of the molecule.
| Solvent | Dielectric Constant (ε) | Predicted Solubility Category | Predicted Solubility (mg/mL) |
| Water | 80.1 | Sparingly Soluble | ~0.1 - 1.0 |
| Ethanol | 24.6 | Soluble | ~10 - 30 |
| Dimethyl Sulfoxide (DMSO) | 46.7 | Freely Soluble | > 100 |
| Acetone | 20.7 | Soluble | ~10 - 30 |
| Acetonitrile | 37.5 | Sparingly Soluble | ~1 - 10 |
| Ethyl Acetate | 6.0 | Slightly Soluble | ~1 - 5 |
Disclaimer: These are predicted values and should be confirmed experimentally.
Experimental Protocol for Solubility Determination: The Shake-Flask Method
The gold-standard method for determining the equilibrium solubility of a compound is the shake-flask method. This protocol is designed to achieve a saturated solution and then quantify the concentration of the dissolved solute.
Step-by-Step Methodology:
-
Preparation of Solvent Systems: Prepare a series of vials containing the selected solvents (e.g., water, ethanol, DMSO, acetone, acetonitrile, ethyl acetate).
-
Addition of Compound: Add an excess amount of this compound to each vial to ensure that a saturated solution is formed. The presence of undissolved solid is crucial.
-
Equilibration: Seal the vials and place them in a constant temperature shaker bath (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium. The time required for equilibration should be established through preliminary experiments.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to permit the undissolved solid to settle. Alternatively, centrifuge the samples to facilitate phase separation.
-
Sampling and Dilution: Carefully withdraw an aliquot of the clear supernatant. It is critical to avoid aspirating any solid particles. Immediately dilute the aliquot with a suitable solvent to prevent precipitation.
-
Quantification: Analyze the concentration of the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: Calculate the original solubility in mg/mL or mol/L based on the dilution factor and the measured concentration.
Stability Profile: Ensuring Molecular Integrity
The chemical stability of a compound is a critical parameter that influences its shelf-life, formulation, and in vivo performance. A comprehensive stability assessment involves subjecting the compound to a variety of stress conditions to identify potential degradation pathways and develop stability-indicating analytical methods.
Based on studies of analogous 1,3,4-oxadiazole and phenolic compounds, this compound is likely susceptible to degradation under certain conditions. The oxadiazole ring can be sensitive to pH, particularly strong acidic or alkaline environments, which can lead to ring-opening. The phenolic hydroxyl group is prone to oxidation.
Forced Degradation Studies: A Proactive Approach
Forced degradation, or stress testing, is an essential component of preformulation studies. It provides insights into the intrinsic stability of the molecule and helps in the development of a stability-indicating analytical method.
Key Stress Conditions:
-
Acidic and Basic Hydrolysis: The 1,3,4-oxadiazole ring can be susceptible to hydrolysis under strongly acidic or basic conditions, potentially leading to ring cleavage.
-
Oxidative Degradation: The phenolic moiety is a primary target for oxidation. Exposure to oxidizing agents like hydrogen peroxide can lead to the formation of quinone-type structures and other degradation products.
-
Thermal Stress: High temperatures can accelerate degradation processes. The stability of phenolic compounds can be compromised at elevated temperatures.[6]
-
Photostability: Exposure to UV or visible light can induce photolytic degradation, particularly in compounds with chromophores like the aromatic rings in this molecule.
Predicted Degradation Profile
| Stress Condition | Predicted Stability | Potential Degradation Pathway |
| Acidic Hydrolysis (e.g., 0.1 M HCl) | Potential Degradation | Ring opening of the oxadiazole moiety. |
| Alkaline Hydrolysis (e.g., 0.1 M NaOH) | Likely Degradation | Ring opening of the oxadiazole moiety and potential oxidation of the phenoxide. |
| Oxidative Stress (e.g., 3% H₂O₂) | Likely Degradation | Oxidation of the phenolic hydroxyl group. |
| Thermal Stress (e.g., 60-80 °C) | Potential Degradation | General acceleration of other degradation pathways. |
| Photolytic Stress (e.g., UV/Vis light) | Potential Degradation | Photodegradation of the aromatic systems. |
Experimental Protocol for a Stability-Indicating HPLC Method
A stability-indicating HPLC method is crucial for accurately quantifying the decrease in the concentration of the active compound in the presence of its degradation products.
Step-by-Step Methodology:
-
Method Development: Develop a reverse-phase HPLC method capable of separating the parent compound from its potential degradation products. A C18 column with a gradient elution of acetonitrile and water (with a modifier like formic acid or trifluoroacetic acid) is a common starting point.
-
Forced Degradation Sample Preparation:
-
Acidic: Dissolve the compound in a suitable solvent and add 0.1 M HCl. Heat if necessary.
-
Alkaline: Dissolve the compound and add 0.1 M NaOH.
-
Oxidative: Dissolve the compound and add 3% H₂O₂.
-
Thermal: Store a solution of the compound at an elevated temperature (e.g., 80°C).
-
Photolytic: Expose a solution of the compound to a controlled source of UV and visible light.
-
-
Sample Analysis: At various time points, withdraw samples from the stress conditions, neutralize if necessary, and inject them into the HPLC system.
-
Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the peak purity of the parent compound in the stressed samples. This ensures that the chromatographic peak of the parent compound is not co-eluting with any degradation products.
-
Method Validation: Validate the developed HPLC method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.
Conclusion and Future Directions
This technical guide provides a comprehensive overview of the solubility and stability of this compound, crucial parameters for its development in pharmaceutical and material science applications. While specific experimental data on its solubility is limited, predictive models and an understanding of its structural components allow for informed estimations. The stability profile, inferred from related compounds, highlights the importance of controlling pH and protecting against oxidative conditions.
The detailed experimental protocols provided herein offer a robust framework for researchers to determine the precise solubility and stability characteristics of this promising molecule. Future work should focus on generating empirical data to validate the predicted solubility and to fully elucidate the structures of any degradation products formed under stress conditions. Such data will be invaluable for optimizing formulation strategies and ensuring the safety and efficacy of products containing this compound.
References
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Brogden, P., et al. (2012). Oxadiazoles in Medicinal Chemistry. Journal of Medicinal Chemistry, 55(1), 1-26. Available at: [Link]
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MDPI. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules, 27(8), 2463. Available at: [Link]
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Chemsrc. (n.d.). This compound | CAS#:25877-46-7. Retrieved from [Link]
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RSC Publishing. (2022). Antioxidant properties of butylated phenol with oxadiazole and hydrazone moiety at ortho position supported by DFT study. RSC Advances, 12(28), 17085-17095. Available at: [Link]
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PubChem. (n.d.). 4-(5-Mercapto-1,3,4-oxadiazol-2-yl)phenol. Retrieved from [Link]
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PMC. (2020). Therapeutic potential of oxadiazole or furadiazole containing compounds. Journal of Molecular Structure, 1222, 128883. Available at: [Link]
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Quantum Chemical Blueprint: A Technical Guide to 4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenol for Drug Discovery Professionals
Foreword: Bridging Theory and Application in Modern Drug Discovery
In the contemporary landscape of pharmaceutical research, the integration of computational chemistry has become an indispensable pillar, accelerating the journey from hit identification to lead optimization.[1] Quantum chemical calculations, in particular, offer a granular view of molecular properties, providing insights that are often difficult or impossible to obtain through empirical methods alone. This guide is dedicated to the comprehensive quantum chemical analysis of 4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenol, a molecule of significant interest owing to the prevalence of the 1,3,4-oxadiazole moiety in a wide array of medicinally active compounds.[2][3] Our objective is to furnish researchers, scientists, and drug development professionals with a robust, replicable, and scientifically rigorous framework for the in silico characterization of this and similar molecular entities. By elucidating the causality behind our methodological choices, we aim to empower fellow scientists to not only apply these techniques but also to critically evaluate and adapt them for their unique research questions.
Strategic Imperatives for Computational Analysis
The rationale for subjecting this compound to quantum chemical scrutiny is multifaceted. The 1,3,4-oxadiazole ring is a well-established bioisostere for carboxylic acids and amides, offering improved metabolic stability and pharmacokinetic profiles. The phenolic hydroxyl group, a common feature in many bioactive molecules, can participate in crucial hydrogen bonding interactions with biological targets. Understanding the electronic landscape, reactivity, and vibrational signatures of this molecule is paramount for predicting its behavior in a biological milieu and for guiding the rational design of next-generation therapeutics.
The Computational Gauntlet: A Methodological Overview
Our approach is grounded in Density Functional Theory (DFT), a computational method that provides a favorable balance between accuracy and computational cost for systems of this size.[4] We will employ the widely-used Gaussian suite of programs for our calculations, complemented by GaussView for visualization and initial structure manipulation.[5][6][7][8][9]
Foundational Choices: Functional and Basis Set Selection
The choice of a functional and basis set is a critical decision in any DFT study, directly impacting the quality of the results.[10][11][12][13] For a molecule like this compound, which contains aromatic rings, heteroatoms, and a hydroxyl group, a hybrid functional that incorporates a portion of exact Hartree-Fock exchange is generally recommended. We have selected the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional, as it has a long track record of providing reliable results for a wide range of organic molecules.[4]
For the basis set, we will utilize the 6-311++G(d,p) basis set. This choice is predicated on the following considerations:
-
Triple-zeta valence (6-311G): Provides a flexible description of the valence electrons, which are most involved in chemical bonding and reactivity.
-
Diffuse functions (++): Essential for accurately describing the electron distribution of the lone pairs on the oxygen and nitrogen atoms, as well as the potentially anionic character of the deprotonated phenol.
-
Polarization functions (d,p): Allow for the distortion of atomic orbitals from their spherical or idealized shapes, which is crucial for accurately modeling the bonding in a molecule with diverse bond types and polarities.
Simulating the Biological Context: The Role of Solvation
Biological processes occur in an aqueous environment. Therefore, to obtain a more realistic representation of the molecule's properties, we will incorporate the effects of water as a solvent using the Polarizable Continuum Model (PCM) .[14] This implicit solvation model treats the solvent as a continuous dielectric medium, offering a computationally efficient way to account for bulk solvent effects.
Core Computational Protocols
This section provides detailed, step-by-step protocols for the key quantum chemical calculations performed on this compound.
Building the Initial Molecular Structure
A plausible initial 3D structure of the molecule is required to start the calculations.
Experimental Protocol:
-
Launch the GaussView 6 software.[7]
-
Use the Ring Fragment tool to select a benzene ring.
-
Utilize the Element Fragment tool to add the methyl and hydroxyl groups to the benzene ring.
-
Construct the 1,3,4-oxadiazole ring and attach it to the appropriate position on the phenyl ring.
-
Add the final methyl group to the oxadiazole ring.
-
Perform a preliminary geometry cleanup using the "Clean" function in GaussView to obtain a reasonable starting geometry.
-
Save the initial structure as a Gaussian input file (.gjf).
Geometric Optimization and Vibrational Frequency Analysis
The first and most crucial computational step is to find the molecule's equilibrium geometry, which corresponds to the minimum energy structure on the potential energy surface. A subsequent frequency calculation is essential to confirm that the optimized structure is a true minimum and to predict the molecule's vibrational spectrum.[14][15][16]
Experimental Protocol:
-
Open the saved Gaussian input file.
-
In the "Route Section" of the input file, specify the following keywords: #p B3LYP/6-311++G(d,p) Opt Freq SCRF=(PCM,Solvent=Water).
-
#p: Requests detailed output.
-
B3LYP/6-311++G(d,p): Specifies the chosen DFT functional and basis set.
-
Opt: Requests a geometry optimization.
-
Freq: Requests a frequency calculation to be performed on the optimized geometry.[14]
-
SCRF=(PCM,Solvent=Water): Implements the Polarizable Continuum Model for water as the solvent.
-
-
Ensure the molecular charge is set to 0 and the spin multiplicity is a singlet (1).
-
Submit the calculation to Gaussian.
-
Upon completion, verify that the optimization has converged by searching for "Optimization completed" in the output file.
-
Confirm that the frequency calculation yielded no imaginary (negative) frequencies, which indicates that the optimized structure is a true local minimum.[16]
Table 1: Selected Optimized Geometric Parameters of this compound
| Parameter | Bond/Angle | Value (Å/°) |
| Bond Length | C-O (phenol) | 1.365 |
| O-H (phenol) | 0.968 | |
| C-C (phenyl-oxadiazole) | 1.472 | |
| N-N (oxadiazole) | 1.398 | |
| Bond Angle | C-O-H (phenol) | 108.5 |
| C-C-C (phenyl) | ~120 | |
| Dihedral Angle | C-C-C-O (phenyl-phenol) | ~180 |
Note: These are representative values and would be obtained from the optimized output file.
Frontier Molecular Orbital (HOMO-LUMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity and electronic properties. The energy difference between them, the HOMO-LUMO gap, is a measure of the molecule's chemical stability.[17]
Experimental Protocol:
-
Open the checkpoint file (.chk) from the optimized frequency calculation in GaussView.[18][19][20]
-
Go to the "Results" menu and select "Surfaces/Contours...".
-
In the "Cubes" tab, click "New Cube".
-
Select "Molecular Orbital" as the type and choose "HOMO" from the dropdown menu. Click "OK".
-
Repeat step 4, but this time select "LUMO".
-
In the "Surfaces" tab, select the generated HOMO cube and click "New Surface".
-
Repeat step 6 for the LUMO cube.
-
The HOMO and LUMO surfaces will be displayed on the molecule. The energies of these orbitals can be found in the Gaussian output file.
Table 2: Calculated Electronic Properties of this compound
| Property | Value (eV) |
| HOMO Energy | -6.25 |
| LUMO Energy | -1.12 |
| HOMO-LUMO Gap | 5.13 |
Note: These are representative values and would be obtained from the output file.
Molecular Electrostatic Potential (MEP) Analysis
The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution around a molecule. It is an invaluable tool for identifying regions that are prone to electrophilic and nucleophilic attack.[21]
Experimental Protocol:
-
Using the checkpoint file from the optimized calculation, open the "Surfaces/Contours..." dialog in GaussView.
-
Generate a new cube of the total electron density.
-
Create a surface from the electron density cube.
-
Generate a second cube, this time for the electrostatic potential.
-
Map the electrostatic potential onto the electron density surface.
-
The resulting MEP surface will be color-coded, with red indicating regions of high electron density (negative potential) and blue indicating regions of low electron density (positive potential).
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It allows for the quantification of charge transfer between orbitals and the analysis of hyperconjugative interactions.[22][23][24][25][26]
Experimental Protocol:
-
Modify the route section of the Gaussian input file to include Pop=NBO.
-
Run the calculation.
-
The NBO analysis will be printed in the output file, providing information on natural atomic charges, orbital occupancies, and second-order perturbation theory analysis of donor-acceptor interactions.
Visualizing the Computational Workflow
A clear understanding of the computational workflow is essential for reproducibility and for planning future studies. The following diagram illustrates the sequence of calculations and analyses performed in this guide.
Caption: Computational workflow for the quantum chemical analysis.
Interpreting the Quantum Chemical Landscape
The data generated from these calculations provide a wealth of information about the physicochemical properties of this compound.
-
Optimized Geometry: The calculated bond lengths, bond angles, and dihedral angles provide a precise 3D structure of the molecule in its most stable conformation. This information is crucial for understanding its shape and how it might fit into a biological target's active site.
-
Vibrational Frequencies: The calculated vibrational spectrum can be compared with experimental infrared (IR) and Raman spectra to confirm the structure of the synthesized compound. Each vibrational mode corresponds to a specific type of molecular motion (e.g., stretching, bending), and their analysis can provide insights into the strength of chemical bonds.[27]
-
HOMO-LUMO Analysis: The distribution of the HOMO and LUMO provides information about the electron-donating and electron-accepting capabilities of different parts of the molecule. For instance, the HOMO is often localized on the electron-rich phenol ring, suggesting this is a likely site for electrophilic attack. The LUMO may be distributed over the electron-deficient oxadiazole ring, indicating a potential site for nucleophilic attack. The magnitude of the HOMO-LUMO gap is a key indicator of chemical reactivity; a smaller gap suggests a more reactive molecule.
-
Molecular Electrostatic Potential (MEP): The MEP map visually confirms the insights from the HOMO-LUMO analysis. The negative potential (red) is typically concentrated around the oxygen and nitrogen atoms of the oxadiazole ring and the phenolic oxygen, highlighting these as regions that can interact favorably with positive charges, such as protons or metal ions in an enzyme's active site. The positive potential (blue) is generally found around the hydrogen atoms.
-
NBO Analysis: The NBO charges provide a more quantitative measure of the charge distribution than the MEP map. The analysis of donor-acceptor interactions can reveal important stabilizing hyperconjugative effects, such as the interaction between the lone pairs of the heteroatoms and the antibonding orbitals of adjacent bonds.
Conclusion: From Quantum Calculations to Drug Design Insights
This technical guide has provided a comprehensive framework for the quantum chemical analysis of this compound. By following these detailed protocols, researchers can generate a wealth of data on the molecule's structural, electronic, and vibrational properties. These computational insights are not merely academic exercises; they have direct and tangible applications in drug discovery. The optimized geometry can be used as a starting point for molecular docking studies to predict binding modes with target proteins. The electronic properties, such as the HOMO-LUMO gap and MEP, can inform the design of analogues with improved reactivity or selectivity. The vibrational spectra can aid in the experimental characterization of newly synthesized compounds. Ultimately, the integration of these quantum chemical calculations into the drug discovery pipeline can lead to a more rational and efficient design of novel therapeutic agents.
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Gaussian & GaussView Tutorial Videos. (2019, July 19). Gaussian, Inc. [Link]
-
How to perform optimization, IR frequency calculation, ESP and FMO analysis in Gaussian. (2023, April 2). YouTube. [Link]
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Natural Bond Orbitals (NBO) Calculation in Gaussian Explained | Dr M A Hashmi. (2021, September 7). YouTube. [Link]
-
PSB '99 Computer-Aided Drug Design Tutorial. (n.d.). Pacific Symposium on Biocomputing. [Link]
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Gaussian Tutorial (Lec-10) NBO Calculation Using Gaussian. (2025, December 13). YouTube. [Link]
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Quantum Chemistry with Gaussian using GaussView. (2013, June 10). University of Illinois. [Link]
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How to Visualize Molecular Orbitals on GaussView. (2016, June 6). William W. Kennerly. [Link]
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GaussView 6 Tutorial 1: Building Molecules. (2018, July 25). YouTube. [Link]
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Tutorials for Computer Aided Drug Design in KNIME. (2021, January 24). KNIME. [Link]
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Natural Bond Orbital Analysis - Tutorial Example. (n.d.). University of Wisconsin–Madison. [Link]
-
Visualizing Molecular Properties & Vibrational Frequencies in GaussView | Dr MA Hashmi. (2021, January 22). YouTube. [Link]
-
How to draw HOMO and LUMO orbitals with Avogadro, Gaussian and GaussView. (2022, July 31). YouTube. [Link]
-
Gaussian 16 manual. (n.d.). HPC SYSTEMS. [Link]
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Tutorial 01 | GaussView Basics: Build a Cobalt Complex & Run a Gaussian Optimization | Dr M A Hashmi. (2021, January 22). YouTube. [Link]
-
How to draw HOMO and LUMO in GaussView using Gaussian output file. (2021, December 3). YouTube. [Link]
-
Introduction to molecular modeling in drug discovery. (n.d.). Schrödinger. [Link]
-
Natural Bond Orbital (NBO) Analysis. (n.d.). University of Calgary. [Link]
-
Drug Design and Molecular Docking by using computation Tools. (n.d.). Udemy. [Link]
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Machine Learning for Drug Development. (n.d.). Zitnik Lab - Harvard University. [Link]
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NBO analysis of NH3. (n.d.). Hunt Research Group. [Link]
-
Gaussian 16. (2019, October 14). Gaussian, Inc. [Link]
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How does build cluster in GaussView and how to visualize homo-lumo gap in GaussView? (2016, March 5). ResearchGate. [Link]
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GaussView 6 Tutorial 4: 3-D Results Visualization. (2018, August 2). YouTube. [Link]
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Gaussian 16 Users Reference. (2019, August 22). Gaussian, Inc. [Link]
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Gaussian Documentation. (n.d.). Gaussian, Inc. [Link]
-
MEP & ESP Analysis from Gaussian .chk File | Easy Tutorial. (2025, September 24). YouTube. [Link]
-
How do we choose basis set and DFT functional for structure optimization? (2019, March 31). ResearchGate. [Link]
-
How do I decide which method/functional/basis set to use when approaching computational chemistry? (2022, April 8). Reddit. [Link]
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Theoretical studies and spectroscopic characterization of novel 4-methyl-5-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)benzene-1,2-diol. (2025, August 8). ResearchGate. [Link]
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1][22]Oxadiazol-2-yl) PhenolM(II) Complexes [M = Cu, Ni and Zn]: Electronic Structures, Properties and Analyses. (2015, October 28). SCIRP. [Link]
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Synthesis and Antioxidant Ability of Some 4-(((4-(5-(Aryl)-1,3,4-Oxadiazol-2-Yl)Benzyl)Oxy)Methyl)-2,6-Dimethoxyphenol. (n.d.). Oriental Journal of Chemistry. [Link]
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Computational design, synthesis, and assessment of 3-(4-(4-(1,3,4-oxadiazol-2-yl)-1H-imidazol-2-yl)phenyl)-1,2,4-oxadiazole derivatives as effective epidermal growth factor receptor inhibitors: a prospective strategy for anticancer therapy. (n.d.). RSC Publishing. [Link]
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exploring the chemical reactivity of the oxadiazole ring in 4-(5-Methyl-1,3,4-oxadiazol-2-YL)phenol
An In-Depth Technical Guide to the Chemical Reactivity of 4-(5-Methyl-1,3,4-oxadiazol-2-YL)phenol
This guide provides a comprehensive exploration of the chemical reactivity of this compound, a molecule of significant interest in medicinal chemistry. We will dissect the electronic nature of the 1,3,4-oxadiazole core, analyze the influence of its substituents, and present field-proven insights into its synthetic manipulation for researchers, scientists, and drug development professionals.
The 1,3,4-Oxadiazole Core: An Electron-Deficient Scaffold
The 1,3,4-oxadiazole ring is a five-membered, planar, and stable heteroaromatic system containing one oxygen and two adjacent nitrogen atoms.[1] Its defining characteristic is its electron-deficient nature, a consequence of the two pyridine-like nitrogen atoms which are highly electronegative.[1] This electronic property deactivates the ring's carbon atoms (at positions C2 and C5) towards electrophilic substitution, a stark contrast to electron-rich heterocycles like furan.[1][2]
From a medicinal chemistry perspective, the 1,3,4-oxadiazole moiety is a privileged scaffold. It is often employed as a bioisostere—a molecular replacement—for carboxylic acids, esters, and carboxamides.[1] This substitution can enhance pharmacokinetic properties, such as lipophilicity and metabolic stability, while retaining or improving biological activity.[3] Consequently, this ring system is integral to a wide array of therapeutic agents demonstrating antibacterial, anti-inflammatory, and anticancer properties.[4][5][6][7]
Synthesis of the Target Molecule
The construction of the 2,5-disubstituted 1,3,4-oxadiazole ring is a cornerstone of its chemistry. The most prevalent and efficient method involves the cyclodehydration of N,N'-diacylhydrazine intermediates. For the specific synthesis of this compound, the established route involves the reaction of 4-hydroxybenzoic acid hydrazide with an acetylating agent.
A common laboratory-scale procedure utilizes triethyl orthoacetate, which serves as the source of the C5-methyl group and facilitates the cyclization in a one-pot reaction.
Caption: Synthetic workflow for this compound.
Protocol 1: Synthesis of this compound
This protocol is adapted from established literature procedures.[8]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 4-hydroxybenzoic acid hydrazide (1 equivalent) with an excess of triethyl orthoacetate (approx. 4.5 equivalents).
-
Heating: Stir the mixture and heat to reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically refluxed overnight to ensure complete conversion.
-
Isolation: Upon cooling, the product often precipitates out of the reaction mixture. Filter the precipitated solid using a Buchner funnel.
-
Purification: Wash the crude product with a suitable solvent (e.g., ethanol) to remove residual reagents. For higher purity, recrystallize the solid from a solvent such as 1-butanol.
-
Characterization: Dry the purified crystals under vacuum. Confirm the structure and purity using standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and Melting Point).
A Duality of Reactivity: The Oxadiazole vs. The Phenol
The chemical behavior of this compound is a tale of two distinct functionalities: the inert oxadiazole ring and the highly reactive phenol ring.
Reactivity of the 1,3,4-Oxadiazole Ring
-
Electrophilic Substitution: The oxadiazole core is exceptionally resistant to electrophilic substitution at its carbon atoms.[1][2] The electron-withdrawing nature of the nitrogen atoms creates a significant electron deficiency, rendering attacks by electrophiles unfavorable. Any potential electrophilic interaction would more likely occur at the ring nitrogens, though this is also uncommon without strong electron-donating groups on the ring.[2][3]
-
Nucleophilic Substitution & Ring Opening: While direct nucleophilic substitution on an unsubstituted carbon is rare, the carbons of the oxadiazole ring are inherently electrophilic.[1] Strong nucleophiles can attack a ring carbon, but this often leads to cleavage of the ring rather than simple substitution.[2][9] The stability of the ring is generally enhanced by aryl substituents.[2] The most common nucleophilic substitution reactions in this class of compounds occur when a good leaving group, such as a halogen or a thiol derivative, is present on the ring.[3][10] The title molecule lacks such a group, making its oxadiazole core relatively inert to nucleophilic attack under standard conditions.
Reactivity of the Phenol Moiety
In stark contrast to the oxadiazole core, the phenol group is the molecule's primary center of reactivity.
-
Electrophilic Aromatic Substitution (EAS): The hydroxyl (-OH) group is a powerful activating, ortho, para-directing group. It strongly promotes electrophilic substitution on the phenyl ring. The oxadiazole ring, being electron-withdrawing, will slightly deactivate the phenyl ring compared to unsubstituted phenol, but the activating influence of the -OH group remains dominant. Therefore, reactions such as halogenation, nitration, and Friedel-Crafts alkylation/acylation will occur preferentially at the positions ortho to the hydroxyl group.
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literature review of 1,3,4-oxadiazole derivatives' biological activities
The versatility in synthesis and the ability to readily modify the core structure ensure that 1,3,4-oxadiazole derivatives will continue to be a fruitful area of investigation, holding the promise of delivering next-generation therapeutic agents. [3][13]
References
- Gawryś, J., Gzella, A., & Wujec, M. (2021).
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Methodological & Application
Evaluating the Antioxidant Potential of 4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenol using the DPPH Radical Scavenging Assay
An Application Guide for Researchers
Abstract
This document provides a comprehensive guide for utilizing the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay to evaluate the antioxidant capacity of 4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenol. This compound, featuring a synergistic combination of a phenolic hydroxyl group and an oxadiazole moiety, is a promising candidate for antioxidant applications.[1][2][3] This guide details the underlying chemical principles, a step-by-step experimental protocol, data analysis, and interpretation of results. It is intended for researchers in pharmacology, drug discovery, and medicinal chemistry.
Introduction: The Scientific Rationale
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in numerous diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.[1] Antioxidants mitigate this damage by neutralizing free radicals.[4]
The compound this compound is of particular interest. Its structure combines two key pharmacophores:
-
A Phenolic Ring: The hydroxyl (-OH) group on the phenol is a classic hydrogen-donating moiety, crucial for neutralizing free radicals.[5][6][7] The ability to donate a hydrogen atom and form a stable phenoxyl radical is a primary mechanism of antioxidant action.[7]
-
A 1,3,4-Oxadiazole Ring: This heterocyclic system is a known bioisostere for ester and amide groups and is recognized for a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties.[1][3][8] The oxadiazole ring can contribute to the overall electronic properties and stability of the molecule, potentially enhancing the antioxidant capacity of the phenolic group through resonance stabilization.[7][9]
The DPPH assay is a widely adopted, rapid, and reliable method for screening the in vitro antioxidant activity of pure compounds and extracts.[10][11] It is particularly well-suited for evaluating phenolic compounds.[10] This guide provides the necessary framework to rigorously assess the radical scavenging potential of this compound.
Principle of the DPPH Assay
The DPPH assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical. DPPH is a dark purple crystalline powder that forms a stable free radical in solution due to the delocalization of its spare electron across the molecule.[10] This delocalization gives it a deep violet color, with a maximum absorbance wavelength around 517 nm.[10]
When a solution of DPPH is mixed with a substance that can donate a hydrogen atom, such as this compound, the DPPH radical is reduced to the non-radical form, DPPH-H (diphenylpicrylhydrazine). This reduction results in a color change from violet to a pale yellow, which is measured as a decrease in absorbance at 517 nm.[10] The degree of discoloration is directly proportional to the radical-scavenging activity of the antioxidant compound.
Mechanism of Radical Scavenging by Phenols
The reaction between a phenolic antioxidant (Ar-OH) and the DPPH radical primarily proceeds via one of two mechanisms.[5][10]
-
Hydrogen Atom Transfer (HAT): The antioxidant directly donates its phenolic hydrogen atom to the DPPH radical, quenching the radical and forming a stable phenoxyl radical. This is a single-step process.
-
Single Electron Transfer - Proton Transfer (SET-PT): This is a two-step process where the phenol first transfers an electron to the DPPH radical to form a phenoxyl radical cation and a DPPH anion. The DPPH anion is then protonated by the radical cation or the solvent. The solvent plays a key role, with polar solvents like methanol facilitating this pathway.[10]
For this compound, the HAT mechanism is highly probable due to the phenolic -OH group. The resulting phenoxyl radical is stabilized by resonance, with the electron delocalizing across the aromatic ring and potentially the oxadiazole moiety, making the compound an effective radical scavenger.[7][9]
Figure 1: General mechanism of DPPH radical scavenging via Hydrogen Atom Transfer (HAT).
Detailed Experimental Protocol
This protocol is designed for a 96-well microplate reader but can be adapted for a standard spectrophotometer using cuvettes.
Materials and Reagents
-
Test Compound: this compound (CAS: 25877-46-7)[12]
-
DPPH: 2,2-diphenyl-1-picrylhydrazyl (CAS: 1898-66-4)
-
Positive Control: Ascorbic acid or Trolox
-
Solvent: Anhydrous Methanol or Ethanol (Spectrophotometric grade)
-
Equipment:
-
UV-Vis microplate reader or spectrophotometer
-
Calibrated analytical balance
-
Calibrated micropipettes and tips
-
96-well microplates (clear, flat-bottom)
-
Vortex mixer
-
Amber glass bottles or flasks wrapped in aluminum foil
-
Preparation of Solutions
Causality Insight: All solutions containing DPPH must be freshly prepared and kept in the dark to prevent degradation and ensure reproducibility.[10]
-
DPPH Stock Solution (e.g., 0.2 mM):
-
Accurately weigh approximately 7.9 mg of DPPH powder.
-
Dissolve in 100 mL of methanol in a volumetric flask.
-
Wrap the flask in aluminum foil and store at 4°C. This solution should be prepared fresh daily.
-
Self-Validation: The absorbance of the working DPPH solution at 517 nm should be adjusted to approximately 1.0 ± 0.2 before starting the assay to ensure consistency.[10]
-
-
Test Compound Stock Solution (e.g., 1 mg/mL or ~5.67 mM):
-
Accurately weigh 10 mg of this compound (MW: 176.17 g/mol ).[12]
-
Dissolve in 10 mL of methanol. This is your primary stock solution.
-
-
Test Compound Working Solutions:
-
Perform serial dilutions from the stock solution to prepare a range of concentrations (e.g., 100, 50, 25, 12.5, 6.25 µg/mL). The concentration range should be chosen to produce a dose-response curve where ~50% inhibition is observed.[13]
-
-
Positive Control Working Solutions:
-
Prepare a stock solution of Ascorbic acid or Trolox (e.g., 1 mg/mL) in methanol.
-
Prepare serial dilutions in the same manner as the test compound.
-
Assay Procedure (96-Well Plate Format)
Figure 2: Experimental workflow for the DPPH radical scavenging assay.
-
Plate Layout: Designate wells for blanks, controls, and test samples in triplicate.
-
A_control (Negative Control): 100 µL Methanol + 100 µL DPPH solution.
-
A_blank (Sample Blank): 100 µL Sample solution + 100 µL Methanol.
-
A_sample (Test Sample): 100 µL Sample solution + 100 µL DPPH solution.
-
-
Plating: Add 100 µL of the appropriate sample dilutions, positive control dilutions, or methanol (for the negative control) to the designated wells.
-
Initiate Reaction: Add 100 µL of the DPPH working solution to all wells containing samples and the negative control. For sample blank wells, add 100 µL of methanol instead.
-
Incubation: Mix the plate gently. Incubate at room temperature in complete darkness for 30 minutes. The incubation time is critical as the reaction kinetics can vary between compounds.[10] A 30-minute endpoint is a common standard.
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
Data Analysis and Interpretation
Calculation of Radical Scavenging Activity
The percentage of DPPH radical scavenging activity (%Inhibition) for each concentration is calculated using the following formula:[14]
% Inhibition = [ (A_control - A_sample) / A_control ] × 100
Where:
-
A_control is the absorbance of the negative control (DPPH solution without sample).
-
A_sample is the absorbance of the test sample (or positive control) with DPPH solution. Note: For greater accuracy, the absorbance of the sample blank (A_blank) can be subtracted from A_sample.
Determination of IC50 Value
The IC50 (half-maximal inhibitory concentration) value is the concentration of the test compound required to scavenge 50% of the DPPH radicals. A lower IC50 value indicates a higher antioxidant potency.[15]
-
Plot the Data: Create a scatter plot with the concentration of the test compound on the x-axis and the corresponding % Inhibition on the y-axis.
-
Linear Regression: Perform a linear regression analysis on the linear portion of the curve. This will yield an equation in the form y = mx + c .[15][16]
-
y = % Inhibition (set to 50)
-
m = Slope of the line
-
x = Concentration of the compound (the IC50 value to be calculated)
-
c = y-intercept
-
-
Calculate IC50: Rearrange the equation to solve for x (IC50):
IC50 = (50 - c) / m
Data Presentation
Results should be presented clearly. The IC50 value for this compound should be compared against the positive control.
| Compound | IC50 (µg/mL) ± SD |
| This compound | Calculated Value |
| Ascorbic Acid (Positive Control) | Calculated Value |
Note: This table is for illustrative purposes. SD = Standard Deviation from replicate experiments.
Trustworthiness and Validation
-
Positive Control: The inclusion of a well-characterized antioxidant like Ascorbic acid or Trolox is mandatory. It validates that the assay is performing correctly and provides a benchmark against which the test compound's activity can be judged.[17]
-
Replicates: All experiments, including controls and each sample concentration, must be performed in at least triplicate to ensure the statistical significance of the results.[10]
-
Linearity: Ensure that the IC50 value is interpolated from a linear dose-response curve. The concentrations tested should bracket the 50% inhibition mark.[13][18]
Conclusion
The DPPH assay is a robust and efficient method for determining the free radical scavenging ability of this compound. The presence of a phenolic hydroxyl group suggests a strong potential for antioxidant activity via a hydrogen atom donation mechanism. By following this detailed protocol and performing careful data analysis, researchers can obtain reliable and reproducible IC50 values to quantify this activity. This information is invaluable for the primary screening of novel compounds in drug development and for understanding the structure-activity relationships of oxadiazole derivatives.[7]
References
-
MDPI. (n.d.). DPPH Radical Scavenging Assay. MDPI. [Link]
-
National Institutes of Health (NIH). (2024, March 1). DPPH Measurements and Structure—Activity Relationship Studies on the Antioxidant Capacity of Phenols. [Link]
-
Shakir, R. M. (n.d.). Synthesis and Antioxidant Ability of Some 4-(((4-(5-(Aryl)-1,3,4-Oxadiazol-2-Yl)Benzyl)Oxy)Methyl)-2,6-Dimethoxyphenol. Oriental Journal of Chemistry. [Link]
-
YouTube. (2023, December 7). How to Easily Calculate Radical Scavenging Activity and IC50 Using DPPH Assay #IC50 #pharmacology. [Link]
-
Quora. (2019, May 29). How to calculate IC50 value from percent inhibition graph for antioxidant activity. [Link]
-
MDPI. (n.d.). DPPH Measurement for Phenols and Prediction of Antioxidant Activity of Phenolic Compounds in Food. [Link]
-
MySkinRecipes. (n.d.). This compound. [Link]
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YouTube. (2024, May 23). Calculating radical scavenging activity %, IC50, and IC50 ± SEM for DPPH Assay in Microsoft Excel. [Link]
-
International Journal of Pharmaceutical Sciences. (n.d.). Design, Synthesis Of Some Novel Oxadiazole Based Derivative And Evaluation For Their In-Vitro Anti-Oxidant Activity. [Link]
-
Amerigo Scientific. (n.d.). DPPH Assay: Principle, Applications, and Complete Guide. [Link]
-
ResearchGate. (n.d.). (A) General scheme of reaction of phenol (ArOH) with dpph˙ including.... [Link]
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Chemsrc. (n.d.). This compound | CAS#:25877-46-7. [Link]
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Bio-protocol. (n.d.). DPPH∙ Radical Scavenging Assay. [Link]
-
Semantic Scholar. (n.d.). DPPH-Scavenging Activities and Structure-Activity Relationships of Phenolic Compounds. [Link]
-
ACS Publications. (n.d.). High-Throughput Relative DPPH Radical Scavenging Capacity Assay. [Link]
-
G-Biosciences. (n.d.). DPPH Antioxidant Assay. [Link]
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ResearchGate. (n.d.). Mechanism of phenolic compound interactions with DPPH.... [Link]
-
ResearchGate. (2016, February 1). How do we calculate the IC 50 value in antioxidant assays?. [Link]
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MDPI. (2023, July 24). Synthesis, Computational Studies, Antioxidant and Anti-Inflammatory Bio-Evaluation of 2,5-Disubstituted-1,3,4-Oxadiazole Derivatives. [Link]
-
European-American Journals. (2020, December 29). ICH Validation of DPPH Assay Method: Some Interesting Medicinal Drugs. [Link]
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ResearchGate. (2024, March 14). (PDF) Synthesis, characterization and antioxidant activity of new derivatives 1,3,4-oxadiazole and 1,3,4-thiadiazole from acid hydrazide. [Link]
-
PubMed. (2021, June 18). Synthesis and biological evaluation of 1,2,4-oxadiazole core derivatives as potential neuroprotectants against acute ischemic stroke. [Link]
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ChemRxiv. (n.d.). Technical treatments of Antioxidant Test with DPPH Method affecting IC50 value. [Link]
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Bentham Science. (n.d.). Optimization and Validation of Two High-Throughput Methods Indicating Antiradical Activity. [Link]
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Scirp.org. (2024, August 23). Optimization and Validation of a Simple Spectrophotometric Based DPPH Method for Analysis of Antioxidant Activity in Aerated. [Link]
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ACS Omega. (n.d.). Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. [Link]
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RSC Publishing. (2022, June 9). Antioxidant properties of butylated phenol with oxadiazole and hydrazone moiety at ortho position supported by DFT study. [Link]
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Semantic Scholar. (n.d.). Antioxidant properties of butylated phenol with oxadiazole and hydrazone moiety at ortho position supported by DFT study. [Link]
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SciSpace. (2017, January 26). Synthesis and antioxidant activity of 1,3,4-oxadiazoles and their diacylhydrazine precursors derived from phenolic acids. [Link]
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RSC Publishing. (n.d.). Synthesis and antioxidant activity of 1,3,4-oxadiazoles and their diacylhydrazine precursors derived from phenolic acids. [Link]
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Application Note and Protocol: Measuring the Antioxidant Capacity of 4-(5-Methyl-1,3,4-oxadiazol-2-YL)phenol using the FRAP Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Antioxidant Potential of a Novel Oxadiazole Compound
Reactive oxygen species (ROS) are a natural byproduct of cellular metabolism, but their overproduction can lead to oxidative stress, a condition implicated in a multitude of pathological states including cancer, neurodegenerative disorders, and cardiovascular diseases.[1][2] Antioxidants are crucial defense mechanisms that neutralize these harmful radicals, and the quantification of the antioxidant capacity of novel therapeutic agents is a pivotal step in drug discovery and development.[3] The compound 4-(5-Methyl-1,3,4-oxadiazol-2-YL)phenol, featuring both a phenolic hydroxyl group and a 1,3,4-oxadiazole moiety, is a promising candidate for antioxidant activity.[4][5][6][7] The phenolic group can readily donate a hydrogen atom to scavenge free radicals, while the 1,3,4-oxadiazole ring is a heterocyclic structure known to be present in compounds with a wide range of biological activities, including antioxidant effects.[5][7][8]
This application note provides a detailed protocol for assessing the antioxidant capacity of this compound using the Ferric Reducing Antioxidant Power (FRAP) assay. The FRAP assay is a robust, simple, and cost-effective colorimetric method that measures the ability of a compound to reduce ferric iron (Fe³⁺) to its ferrous form (Fe²⁺).[1][9][10] This reduction results in the formation of a vibrant blue-colored complex with 2,4,6-tripyridyl-s-triazine (TPTZ), the absorbance of which is directly proportional to the total antioxidant capacity of the sample.[9][10]
Principle of the FRAP Assay
The FRAP assay is predicated on the reduction of the ferric-TPTZ (Fe³⁺-TPTZ) complex to the ferrous-TPTZ (Fe²⁺-TPTZ) complex by an antioxidant at a low pH.[1][9][10] The acidic environment (pH 3.6) is crucial for iron to remain soluble and enhances the reduction potential. The resulting intense blue-colored Fe²⁺-TPTZ complex exhibits a maximum absorbance at a wavelength of 593 nm.[9] The change in absorbance is directly related to the reducing power of the antioxidants present in the sample.[1][9]
Caption: A streamlined workflow for the FRAP assay.
-
Plate Setup : Pipette 20 µL of each working Trolox standard solution, the test compound dilutions, and a blank (20 µL of the solvent used for dilution) into separate wells of a 96-well microplate. [10]It is recommended to perform all measurements in triplicate. [2][11]2. Reaction Initiation : Add 180 µL of the pre-warmed FRAP reagent to each well. [10]3. Incubation : Incubate the plate at 37°C for a specified time, typically between 4 and 30 minutes. [9][12][13]A 10-minute incubation is a common starting point. [2]The optimal incubation time may need to be determined experimentally.
-
Absorbance Measurement : Measure the absorbance of the reaction mixture at 593 nm using a microplate reader. [9]
Data Analysis and Interpretation
-
Standard Curve Construction : Subtract the absorbance of the blank from the absorbance of each Trolox standard. Plot a standard curve of the corrected absorbance values against the corresponding Trolox concentrations (in µM). Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). [14]An R² value close to 0.99 indicates a good linear relationship. [14][15]
Trolox Concentration (µM) Absorbance at 593 nm (Corrected) 10 Example Value 25 Example Value 50 Example Value 100 Example Value 200 Example Value 400 Example Value | 500 | Example Value |
-
Calculation of FRAP Value : Subtract the absorbance of the blank from the absorbance of the test compound samples. Using the equation from the standard curve, calculate the FRAP value of the test compound, which is expressed as Trolox equivalents (TE) in µM.
FRAP Value (µM TE) = (Absorbance of Sample - c) / m
Where:
-
'Absorbance of Sample' is the corrected absorbance of the test compound.
-
'c' is the y-intercept of the standard curve.
-
'm' is the slope of the standard curve.
-
The final result can be expressed as µM Trolox equivalents per mg of the compound (µmol TE/mg).
Trustworthiness and Self-Validation
To ensure the reliability of the results, several quality control measures should be implemented:
-
Positive Control : Include a known antioxidant, such as ascorbic acid or quercetin, as a positive control to validate the assay performance.
-
Intra- and Inter-Assay Precision : Perform the assay on different days with freshly prepared reagents to assess the reproducibility of the results.
-
Linearity of Dilution : Test serial dilutions of the sample to ensure that the measured antioxidant capacity is proportional to the concentration of the analyte.
-
Spike and Recovery : To test for matrix effects, a known amount of Trolox can be added to a sample and the recovery percentage calculated.
Limitations and Considerations
While the FRAP assay is a valuable tool, it is important to be aware of its limitations:
-
Specificity : The FRAP assay is not specific to any particular antioxidant and measures the total reducing capacity of a sample. * Reaction Kinetics : The reaction kinetics can vary for different antioxidants, and a fixed time point measurement may not reflect the complete antioxidant potential of all compounds. [2]* pH Dependence : The assay is performed at an acidic pH, which may not be representative of physiological conditions.
-
Interference : Compounds that absorb at 593 nm or colored extracts may interfere with the assay. [16][17]A sample blank (sample plus all reagents except TPTZ) can help to correct for this. [11]
Conclusion
The FRAP assay provides a straightforward and reproducible method for evaluating the antioxidant capacity of this compound. By following this detailed protocol, researchers can obtain reliable and quantifiable data on the reducing power of this novel compound, which is a critical step in elucidating its therapeutic potential. For a comprehensive antioxidant profile, it is often recommended to complement the FRAP assay with other methods that measure different aspects of antioxidant activity, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. [16]
References
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Zen-Bio. (n.d.). FRAP Antioxidant Assay Kit. Retrieved from [Link]
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Cell Biolabs, Inc. (n.d.). OxiSelect™ Ferric Reducing Antioxidant Power (FRAP) Assay Kit. Retrieved from [Link]
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ResearchGate. (n.d.). STANDARD OPERATING PROCEDURE FOR FRAP ASSAY ON PLASMA & FAECAL EXTRACTS. Retrieved from [Link]
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Wikipedia. (2023). Ferric reducing ability of plasma. Retrieved from [Link]
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Filo. (2025). detailed protocol for FRAP assay. Retrieved from [Link]
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Ultimate Treat. (2024). An Insight Into The Ferric Reducing Antioxidant Power (FRAP) Assay. Retrieved from [Link]
- Unknown Source. (n.d.). Ferric Reducing Antioxidant Power (FRAP) method.
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G-Biosciences. (n.d.). FRAP Antioxidant Assay, Cat. # BAQ066. Retrieved from [Link]
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Comprehensive Protocol Guide. (2024). Comprehensive Protocol Guide For The Ferric Reducing Antioxidant Power Assay. Retrieved from [Link]
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ResearchGate. (n.d.). Calibration curve of trolox standard for FRAP assay. Retrieved from [Link]
-
Shakir, R. M. (2016). Synthesis and Antioxidant Ability of Some 4-(((4-(5-(Aryl)-1,3,4-Oxadiazol-2-Yl)Benzyl)Oxy)Methyl)-2,6-Dimethoxyphenol. Oriental Journal of Chemistry, 32(5), 2683-2691. Retrieved from [Link]
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ChesterRep. (n.d.). Chapter Two: Methods. Retrieved from [Link]
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Hrabinova, M., et al. (2018). Ferric Reducing Antioxidant Power and Square Wave Voltammetry for Assay of Low Molecular Weight Antioxidants in Blood Plasma: Performance and Comparison of Methods. Molecules, 23(10), 2462. Retrieved from [Link]
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Assay Genie. (n.d.). Ferric Reducing Antioxidant Power (FRAP) Assay Kit (Colorimetric). Retrieved from [Link]
-
Mediani, A., et al. (2013). High Correlation of 2,2-diphenyl-1-picrylhydrazyl (DPPH) Radical Scavenging, Ferric Reducing Activity Potential and Total Phenolics Content Indicates Redundancy in Use of All Three Assays to Screen for Antioxidant Activity of Extracts of Plants from the Malaysian Rainforest. Molecules, 18(1), 846-858. Retrieved from [Link]
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ResearchGate. (n.d.). A representative calibration curve of FRAP values by Trolox standards.... Retrieved from [Link]
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de Oliveira, A. C., et al. (2016). Evaluation of antioxidant capacity of 13 plant extracts by three different methods. Journal of the Brazilian Society of Food and Nutrition, 41(1), 9-16. Retrieved from [Link]
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ResearchGate. (n.d.). Trolox standard curve with FRAP assayed value. Retrieved from [Link]
-
ResearchersLinks. (n.d.). Calibration curve for (A) ABTS, (B) DPPH, and (C) FRAP assay investigations as a function of standard trolox concentration. Retrieved from [Link]
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ResearchGate. (2023). What are the precautions and measures that need to be taken during the execution of the standard procedure for the FRAP Assay?. Retrieved from [Link]
-
VNU Journal of Science: Natural Sciences and Technology. (n.d.). SPECTROPHOTOMETRIC METHODS FOR DETERMINING TROLOX EQUIVALENT ANTIOXIDANT CAPACITIES OF TEA THROUGH DIFFERENT In Vitro ASSAYS. Retrieved from [Link]
-
MDPI. (2022). (1-(4-(5-Phenyl-1,3,4-oxadiazol-2-yl)phenyl)-1H-1,2,3-triazol-4-yl)-methylenyls α,ω-Bisfunctionalized 3- and 4-PEG: Synthesis and Photophysical Studies. Retrieved from [Link]
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ResearchGate. (2018). I'm having a probleme while dealing with the antioxidant activity FRAPP method. Retrieved from [Link]
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RSC Publishing. (2022). Antioxidant properties of butylated phenol with oxadiazole and hydrazone moiety at ortho position supported by DFT study. Retrieved from [Link]
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SciSpace. (2017). The ferric reducing/antioxidant power (FRAP) assay for non-enzymatic antioxidant capacity: concepts, procedures, limitations and applications. Retrieved from [Link]
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Semantic Scholar. (n.d.). Antioxidant properties of butylated phenol with oxadiazole and hydrazone moiety at ortho position supported by DFT study. Retrieved from [Link]
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RSC Publishing. (2017). Synthesis and antioxidant activity of 1,3,4-oxadiazoles and their diacylhydrazine precursors derived from phenolic acids. Retrieved from [Link]
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SciSpace. (2017). Synthesis and antioxidant activity of 1,3,4-oxadiazoles and their diacylhydrazine precursors derived from phenolic acids. Retrieved from [Link]
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Application Notes and Protocols for Determining the In Vitro Antimicrobial Activity of 4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenol against Gram-positive Bacteria
Introduction: The Pressing Need for Novel Antimicrobials and the Promise of Oxadiazole Scaffolds
The rise of antibiotic-resistant Gram-positive pathogens, such as Methicillin-Resistant Staphylococcus aureus (MRSA) and Vancomycin-Resistant Enterococcus (VRE), presents a formidable challenge to global public health. This escalating crisis necessitates the urgent discovery and development of new chemical entities with potent antimicrobial properties. Among the heterocyclic compounds of medicinal interest, the 1,3,4-oxadiazole nucleus has emerged as a privileged scaffold, demonstrating a wide array of pharmacological activities, including significant antibacterial effects.[1][2]
The 1,3,4-oxadiazole ring is a bioisostere of amides and esters, capable of participating in hydrogen bonding and enhancing the biological activity of a molecule.[3] Its derivatives have been reported to exhibit potent activity against various Gram-positive bacteria, including resistant strains.[4][5][6] The proposed mechanisms of action for some oxadiazole derivatives include the inhibition of essential enzymes like DNA gyrase or interference with the synthesis of lipoteichoic acid (LTA), a critical component of the Gram-positive bacterial cell wall.[4][5]
This document provides detailed application notes and standardized protocols for evaluating the in vitro antimicrobial activity of a specific derivative, 4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenol , against a panel of clinically relevant Gram-positive bacteria. These protocols are designed for researchers, scientists, and drug development professionals, emphasizing scientific integrity, reproducibility, and a clear understanding of the principles behind each method. The methodologies are grounded in the standards set forth by the Clinical and Laboratory Standards Institute (CLSI), ensuring the generation of reliable and comparable data.[7][8]
Section 1: Foundational Assays for Antimicrobial Susceptibility Testing
To comprehensively characterize the antimicrobial profile of this compound, two primary quantitative assays are essential: the determination of the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal Concentration (MBC). These assays collectively elucidate whether the compound is bacteriostatic (inhibits growth) or bactericidal (kills the bacteria).
Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[9][10] The broth microdilution method is a standardized, high-throughput technique that provides a quantitative measure of a compound's potency.[7][11]
Causality of Experimental Choices:
-
Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the recommended medium as it is standardized for susceptibility testing, has good batch-to-batch reproducibility, and its low levels of inhibitors (e.g., sulfonamide antagonists) ensure that the measured activity is that of the test compound.[12]
-
Inoculum Density: Standardizing the bacterial inoculum to approximately 5 x 10^5 colony-forming units (CFU)/mL is critical. A lower density may lead to falsely low MICs, while a higher density can result in falsely high MICs or the overgrowth of resistant subpopulations.[13] The 0.5 McFarland turbidity standard is a universally accepted reference for achieving this concentration.[14][15]
-
Serial Dilution: A two-fold serial dilution provides a logarithmic concentration gradient, which is standard for determining the MIC and allows for a clear endpoint determination.
Protocol 1: Broth Microdilution for MIC Determination
-
Preparation of Test Compound:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO). The final concentration of the solvent in the assay should be non-inhibitory to the bacteria (typically ≤1% v/v).
-
Perform serial two-fold dilutions of the compound in CAMHB in a sterile 96-well microtiter plate. The typical concentration range to test for a novel compound might be from 256 µg/mL down to 0.5 µg/mL.
-
-
Preparation of Bacterial Inoculum:
-
Select three to five well-isolated colonies of the test Gram-positive bacterium (e.g., Staphylococcus aureus ATCC 29213) from a fresh (18-24 hour) agar plate.[16]
-
Transfer the colonies into a tube containing sterile saline or Tryptic Soy Broth.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (equivalent to approximately 1.5 x 10^8 CFU/mL).[15]
-
Within 15 minutes of standardization, dilute this suspension in CAMHB to achieve the final target inoculum concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.[12]
-
-
Inoculation and Incubation:
-
Inoculate each well of the 96-well plate (containing 100 µL of serially diluted compound) with 100 µL of the final bacterial suspension.
-
Include a positive control (bacteria in CAMHB without the compound) and a negative control (CAMHB only) on each plate.[12]
-
Seal the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.[12]
-
-
Interpretation of Results:
Minimum Bactericidal Concentration (MBC) Determination
The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[9][18][19] This assay is a crucial follow-up to the MIC test to determine if a compound has killing activity.
Causality of Experimental Choices:
-
Subculturing: The principle of the MBC assay is to determine the concentration at which bacteria are no longer viable. This is achieved by subculturing aliquots from the clear wells of the MIC plate onto antibiotic-free agar. Growth on the agar indicates that the bacteria were only inhibited, not killed.
-
99.9% Kill Threshold: This is the standard definition for bactericidal activity and provides a stringent and reproducible endpoint for the assay.[18][19]
Protocol 2: MBC Determination
-
Post-MIC Incubation:
-
Following the determination of the MIC, select the wells corresponding to the MIC, 2x MIC, and 4x MIC concentrations where no visible growth was observed.
-
-
Subculturing:
-
Mix the contents of each selected well thoroughly.
-
Using a calibrated loop or pipette, transfer a 10-100 µL aliquot from each of these wells onto a fresh, antibiotic-free agar plate (e.g., Tryptic Soy Agar).
-
Also, plate an aliquot from the positive growth control well to confirm the viability of the initial inoculum.
-
-
Incubation and Interpretation:
-
Incubate the agar plates at 35 ± 2°C for 18-24 hours.
-
The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[19]
-
The relationship between MBC and MIC (MBC/MIC ratio) is often used to classify the compound's activity. An MBC/MIC ratio of ≤4 is typically considered bactericidal.[20]
-
Section 2: Qualitative Assessment via Disk Diffusion (Kirby-Bauer) Method
The Kirby-Bauer disk diffusion test is a valuable qualitative or semi-quantitative method for assessing antimicrobial susceptibility. It provides a rapid visual confirmation of activity and can be used for screening purposes.
Causality of Experimental Choices:
-
Mueller-Hinton Agar (MHA): MHA is the standard medium for the Kirby-Bauer test due to its defined composition and non-inhibitory nature.[12] The agar depth must be standardized (4 mm) as it affects the rate of diffusion of the antimicrobial agent.[21]
-
Lawn of Bacteria: Inoculating the plate to create a confluent "lawn" of growth ensures that the resulting zone of inhibition is solely due to the activity of the compound diffusing from the disk.[22]
Protocol 3: Kirby-Bauer Disk Diffusion Susceptibility Test
-
Inoculum and Plate Preparation:
-
Prepare a bacterial inoculum standardized to a 0.5 McFarland turbidity as described in Protocol 1.
-
Within 15 minutes, dip a sterile cotton swab into the standardized suspension and remove excess fluid by pressing it against the inside of the tube.[22]
-
Swab the entire surface of a Mueller-Hinton agar plate three times, rotating the plate approximately 60 degrees after each application to ensure even coverage.[22]
-
Allow the plate to dry for 5-15 minutes before applying disks.[14]
-
-
Disk Application:
-
Prepare sterile paper disks (6 mm diameter) impregnated with a known concentration of this compound.
-
Aseptically place the impregnated disks onto the surface of the inoculated MHA plate.
-
Gently press each disk to ensure complete contact with the agar.
-
Place a standard antibiotic disk (e.g., Vancomycin for Gram-positives) as a positive control.
-
-
Incubation and Interpretation:
-
Invert the plates and incubate at 35 ± 2°C for 16-18 hours.
-
Measure the diameter of the zone of inhibition (the clear area around the disk where no bacterial growth occurs) in millimeters (mm).
-
The size of the zone of inhibition correlates with the susceptibility of the bacterium to the compound.
-
Section 3: Data Presentation and Interpretation
Clear and structured presentation of quantitative data is paramount for analysis and comparison.
Table 1: Hypothetical MIC and MBC Data for this compound
| Gram-Positive Bacterium | Strain ID | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| Staphylococcus aureus | ATCC 29213 | 8 | 16 | 2 | Bactericidal |
| Staphylococcus aureus (MRSA) | ATCC 43300 | 16 | 32 | 2 | Bactericidal |
| Enterococcus faecalis | ATCC 29212 | 16 | 64 | 4 | Bactericidal |
| Bacillus subtilis | ATCC 6633 | 4 | 8 | 2 | Bactericidal |
| Vancomycin (Control) | (vs. S. aureus) | 1 | 2 | 2 | Bactericidal |
Table 2: Hypothetical Kirby-Bauer Zone of Inhibition Data
| Gram-Positive Bacterium | Strain ID | Zone of Inhibition (mm) for Test Compound (30 µg disk) |
| Staphylococcus aureus | ATCC 29213 | 18 |
| Staphylococcus aureus (MRSA) | ATCC 43300 | 16 |
| Enterococcus faecalis | ATCC 29212 | 15 |
| Bacillus subtilis | ATCC 6633 | 22 |
| Vancomycin (30 µg disk) | (vs. S. aureus) | 17 |
Section 4: Workflow Visualization
Diagrams provide an at-a-glance understanding of the experimental processes.
Caption: Workflow for MIC and MBC Determination.
Caption: Workflow for the Kirby-Bauer Disk Diffusion Test.
References
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evaluating the anticancer properties of 4-(5-Methyl-1,3,4-oxadiazol-2-YL)phenol on MCF-7 cell line
An In-Depth Guide to the Preclinical Evaluation of 4-(5-Methyl-1,3,4-oxadiazol-2-YL)phenol on the MCF-7 Human Breast Cancer Cell Line
Introduction: Targeting Breast Cancer with Novel Heterocyclic Compounds
The pursuit of novel therapeutic agents against breast cancer is a cornerstone of modern oncological research. The MCF-7 cell line, an estrogen receptor-positive (ER+) luminal A subtype, serves as a critical in vitro model for a significant percentage of human breast cancers. Heterocyclic compounds, particularly those containing the 1,3,4-oxadiazole scaffold, have garnered substantial interest due to their diverse pharmacological activities, including potent anticancer effects.[1][2][3] These compounds have been shown to interfere with various cellular processes, including enzyme activity, cell cycle progression, and apoptosis induction.[3][4] This document provides a comprehensive suite of protocols to meticulously evaluate the anticancer properties of a specific agent, this compound, on the MCF-7 cell line. The described workflow is designed to move logically from broad cytotoxicity screening to detailed mechanistic studies, providing a robust framework for preclinical assessment.
Experimental Design: A Multi-Faceted Approach
A thorough evaluation of a potential anticancer compound requires more than a simple cell viability assay. It necessitates a systematic investigation into how the compound elicits its effects. Our experimental strategy is therefore structured to answer a cascade of critical questions:
-
Does the compound inhibit cell proliferation? (Cytotoxicity Assessment)
-
What is the effective concentration? (IC50 Determination)
-
How does the compound kill the cells? (Apoptosis vs. Necrosis Analysis)
-
Does the compound interfere with cell division? (Cell Cycle Analysis)
-
Which molecular pathways are being modulated? (Protein Expression Analysis)
This structured approach ensures that the resulting data is not only quantitative but also mechanistically insightful.
Figure 1: Integrated workflow for evaluating the anticancer properties of the target compound.
Part 1: Cytotoxicity and IC50 Determination via MTT Assay
Scientific Principle
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method for assessing cell metabolic activity.[5] In viable cells, mitochondrial dehydrogenase enzymes reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan precipitate.[6] The amount of formazan produced is directly proportional to the number of metabolically active (living) cells, allowing for the quantification of cell viability and the calculation of the half-maximal inhibitory concentration (IC50).[7]
Detailed Protocol: MTT Assay
-
Cell Seeding:
-
Compound Treatment:
-
Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).
-
Perform serial dilutions in culture medium to create a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration in all wells (including untreated controls) is less than 0.5% to avoid solvent toxicity.
-
Remove the old medium from the cells and add 100 µL of the medium containing the respective compound concentrations. Include "untreated" (medium only) and "vehicle control" (medium with DMSO) wells.
-
Incubate the plate for 48 or 72 hours.[7]
-
-
MTT Incubation and Solubilization:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[7]
-
Incubate for 2-4 hours at 37°C, allowing the formazan crystals to form.[6]
-
Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[7]
-
Gently shake the plate for 5-10 minutes on an orbital shaker to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.[6][7]
-
Calculate the percentage of cell viability for each concentration using the formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100
-
Plot % Viability against the log of the compound concentration and use non-linear regression analysis to determine the IC50 value.
-
Example Data Presentation
| Concentration (µM) | % Cell Viability (Mean ± SD) |
| 0 (Control) | 100 ± 4.5 |
| 1 | 92.1 ± 5.1 |
| 10 | 75.4 ± 3.8 |
| 25 | 51.2 ± 2.9 |
| 50 | 28.7 ± 3.1 |
| 100 | 15.3 ± 2.5 |
| IC50 Value | ~25 µM |
Part 2: Mechanistic Elucidation - Apoptosis and Cell Cycle Analysis
Once the IC50 is established, the subsequent experiments should be conducted using this concentration to investigate the mechanism of cell death.
A. Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
Scientific Principle During the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent protein, has a high affinity for PS and, when conjugated to a fluorochrome like FITC, can identify early apoptotic cells.[10] Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live or early apoptotic cells. It can, however, enter late apoptotic and necrotic cells where membrane integrity is compromised.[11] Dual staining with Annexin V-FITC and PI allows for the differentiation of four cell populations via flow cytometry:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
Detailed Protocol: Annexin V/PI Staining
-
Cell Treatment: Seed MCF-7 cells in 6-well plates and treat with the determined IC50 concentration of the compound for 24-48 hours. Include an untreated control.
-
Cell Harvesting: Collect both adherent and floating cells. Trypsinize the adherent cells, combine them with the supernatant (floating cells), and centrifuge at 1500 rpm for 5 minutes.[12]
-
Washing: Wash the cell pellet once with cold PBS.
-
Staining:
-
Analysis: Add 400 µL of 1X Annexin-binding buffer to each tube and analyze immediately by flow cytometry.[10][11]
B. Cell Cycle Analysis by Propidium Iodide Staining
Scientific Principle Anticancer agents often exert their effects by disrupting the normal progression of the cell cycle, leading to cell cycle arrest at specific checkpoints (G0/G1, S, or G2/M) and subsequently inducing apoptosis.[13] PI can bind to DNA, and the amount of fluorescence emitted is directly proportional to the amount of DNA in the cell. This allows for the quantification of cells in different phases of the cell cycle. A significant increase in the "sub-G1" population is indicative of apoptotic cells with fragmented DNA.[13][14]
Detailed Protocol: Cell Cycle Analysis
-
Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.
-
Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).[7]
-
Staining:
-
Centrifuge the fixed cells and wash the pellet with PBS to remove the ethanol.
-
Resuspend the pellet in 500 µL of a staining solution containing PI (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS. RNase A is crucial to degrade RNA and ensure that PI only stains DNA.
-
Incubate for 30 minutes at room temperature in the dark.[7]
-
-
Analysis: Analyze the samples using a flow cytometer.[15][16]
Example Data Presentation
| Treatment | % Cells in Sub-G1 | % Cells in G0/G1 | % Cells in S | % Cells in G2/M |
| Control | 2.1 ± 0.5 | 65.4 ± 2.1 | 20.1 ± 1.5 | 12.4 ± 1.8 |
| Compound (IC50) | 18.5 ± 1.9 | 70.2 ± 3.3 | 5.3 ± 0.9 | 6.0 ± 1.1 |
This hypothetical data suggests the compound induces apoptosis (increased Sub-G1) and causes cell cycle arrest in the G0/G1 phase.
Part 3: Molecular Pathway Investigation via Western Blot
Scientific Principle To validate the findings from flow cytometry and delve deeper into the molecular mechanism, Western blotting is employed. This technique allows for the detection and semi-quantification of specific proteins involved in apoptosis.[17] Key markers in the apoptotic cascade include the Bcl-2 family of proteins (which regulate mitochondrial integrity) and caspases (which execute the apoptotic program).[17][18]
-
Bcl-2 Family: A shift in the ratio of pro-apoptotic proteins (e.g., Bax) to anti-apoptotic proteins (e.g., Bcl-2) is a hallmark of the intrinsic apoptotic pathway.[19] An increase in the Bax/Bcl-2 ratio suggests commitment to apoptosis.[19]
-
Caspases: Apoptosis is executed by a cascade of proteases called caspases. Initiator caspases (like Caspase-9) activate executioner caspases (like Caspase-3).[17] Detecting the cleaved (active) forms of these caspases is direct evidence of apoptosis.
-
PARP Cleavage: Poly (ADP-ribose) polymerase (PARP) is a substrate of activated Caspase-3. Its cleavage into an 89 kDa fragment is considered a classic indicator of apoptosis.[17][18]
Figure 2: Hypothesized intrinsic apoptosis signaling pathway modulated by the compound.
Detailed Protocol: Western Blot
-
Protein Extraction:
-
Treat MCF-7 cells in 100mm dishes with the IC50 concentration of the compound for 24-48 hours.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-polyacrylamide gel.[19]
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour to prevent non-specific antibody binding.[12]
-
Incubate the membrane with primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-cleaved Caspase-3, anti-cleaved PARP, and a loading control like anti-GAPDH or anti-β-actin) overnight at 4°C.
-
Wash the membrane extensively with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.
-
-
Detection:
-
Wash the membrane again with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system. Densitometric analysis can be performed to quantify changes in protein expression relative to the loading control.[20]
-
Conclusion
This guide provides a structured, multi-assay platform to rigorously assess the anticancer potential of this compound against the MCF-7 breast cancer cell line. By integrating cytotoxicity, apoptosis, and cell cycle analysis with molecular protein detection, researchers can build a comprehensive profile of the compound's activity. This systematic approach not only confirms efficacy but also provides critical insights into the underlying mechanism of action, which is essential for further drug development.
References
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ResearchGate. (n.d.). Cell cycle analysis using propidium iodide (PI) staining and flow... Retrieved from [Link]
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ResearchGate. (n.d.). FIG. 1. Cell-cycle analysis of propidium iodide labeled MCF-7 cells... Retrieved from [Link]
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JoVE. (2022, May 23). Cellular Toxicity: Nanogenomedicine In MCF-7 Cell Line: MTT Assay l Protocol Preview. Retrieved from [Link]
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ResearchGate. (n.d.). Cell cycle analysis of MCF-7 cells after treatment with compound 10... Retrieved from [Link]
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The Royal Society of Chemistry. (2016). Cell cycle analysis of MCF-7 cells by propidium iodide (PI) staining and flow cytometry afte. Retrieved from [Link]
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PubMed. (2017, October 20). Eco-Friendly Formulated Zinc Oxide Nanoparticles: Induction of Cell Cycle Arrest and Apoptosis in the MCF-7 Cancer Cell Line. Retrieved from [Link]
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Horton, T. (1994). MTT Cell Assay Protocol. Retrieved from [Link]
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ResearchGate. (n.d.). Apoptotic Markers were Analyzed by Western Blotting of Lysates of MCF-7... Retrieved from [Link]
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(n.d.). The Annexin V Apoptosis Assay. Retrieved from [Link]
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National Institutes of Health. (2024, July 13). Protocol for long-term treatment of lowly aggressive cancer cell lines with low concentrations of anti-tumor drugs. Retrieved from [Link]
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Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]
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YouTube. (2023, March 22). MTT test for Cellular Toxicity of Nanomedicine in MCF-7 Cell Line. Retrieved from [Link]
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National Institutes of Health. (2017, April 28). Study on apoptosis effect of human breast cancer cell MCF-7 induced by lycorine hydrochloride via death receptor pathway. Retrieved from [Link]
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MDPI. (2018, December 18). Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole. Retrieved from [Link]
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PubMed. (2023, August 16). Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues: An Insight into Experimental and Theoretical Studies. Retrieved from [Link]
-
RSC Publishing. (n.d.). Computational design, synthesis, and assessment of 3-(4-(4-(1,3,4-oxadiazol-2-yl)-1H-imidazol-2-yl)phenyl)-1,2,4-oxadiazole derivatives as effective epidermal growth factor receptor inhibitors: a prospective strategy for anticancer therapy. Retrieved from [Link]
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(n.d.). Apoptosis. Retrieved from [Link]
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MDPI. (n.d.). Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives. Retrieved from [Link]
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Bio-Rad Antibodies. (n.d.). Analysis by Western Blotting - Apoptosis. Retrieved from [Link]
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ResearchGate. (n.d.). Western blotting analysis of some of the apoptotic proteins in MCF-7... Retrieved from [Link]
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bepls. (2023, May 21). Evaluation of in-vitro anticancer activity assessment on breast cancer cell line MCF-7. Retrieved from [Link]
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IJN. (2026, January 15). Combinatorial Anti-Mitotic Activity of Loratadine/5-Fluorouracil Loade. Retrieved from [Link]
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ACS Omega. (n.d.). Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. Retrieved from [Link]
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National Institutes of Health. (n.d.). Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds. Retrieved from [Link]
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(2021, October 21). 1,3,4-Oxadiazole as a Potential Anti-Cancer Scaffold: A Review. Retrieved from [Link]
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ResearchGate. (2025, August 8). Synthesis and Evaluation of 4-[5-((4-hydroxybenzylidene) amino)-1,3,4- thiadiazol-2-yl] Phenol Compound Biological Activities Corresponding Information. Retrieved from [Link]
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ResearchGate. (2021, May 22). (PDF) Evaluation of Anti-oxidant and Anti-cancer Properties of New Derivatives of 1, 3, 4-Oxadiazole Containing Methoxyphenyl Ring against MCF-7 Cell Line. Retrieved from [Link]
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PubMed Central. (n.d.). Antimicrobial activity, in vitro anticancer effect (MCF-7 breast cancer cell line), antiangiogenic and immunomodulatory potentials of Populus nigra L. buds extract. Retrieved from [Link]
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National Institutes of Health. (2018, December 18). Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole. Retrieved from [Link]
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MDPI. (2023, August 16). Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues: An Insight into Experimental and Theoretical Studies. Retrieved from [Link]
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cytotoxicity screening of 4-(5-Methyl-1,3,4-oxadiazol-2-YL)phenol derivatives on glioblastoma cell lines (LN229, T98G, U87)
High-Throughput Cytotoxicity Screening of 4-(5-Methyl-1,3,4-oxadiazol-2-YL)phenol Derivatives on Glioblastoma Cell Lines (LN229, T98G, U87)
Audience: Researchers, scientists, and drug development professionals in oncology and medicinal chemistry.
Abstract: Glioblastoma (GBM) remains one of the most aggressive and difficult-to-treat primary brain tumors, necessitating the discovery of novel therapeutic agents.[1] The 1,3,4-oxadiazole scaffold is a privileged heterocyclic structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including potent anticancer effects.[2][3] This document provides a detailed, field-proven guide for conducting a primary cytotoxicity screening of novel this compound derivatives against a panel of human glioblastoma cell lines: LN229, T98G, and U87. These cell lines represent different molecular subtypes of GBM, providing a broader understanding of the compounds' potential efficacy. This guide covers the principles of the colorimetric MTT assay, detailed protocols for cell culture and maintenance, step-by-step instructions for the screening workflow, and a robust framework for data analysis and interpretation, including the calculation of IC50 values.
Scientific Rationale and Assay Principle
The Therapeutic Potential of Oxadiazole Derivatives in Glioblastoma
Glioblastoma's therapeutic resistance is often driven by the deregulation of key signaling pathways that control cell proliferation, survival, and apoptosis, such as the PI3K/AKT/mTOR and p53 pathways.[4][5] The 1,3,4-oxadiazole nucleus is a versatile pharmacophore known to inhibit various enzymes and growth factors crucial for tumor progression.[6][7] Derivatives have been shown to act as inhibitors of targets like histone deacetylases (HDACs) and thymidylate synthase, making them promising candidates for anticancer drug development.[6][7] This screening protocol is designed to identify lead compounds from a library of this compound derivatives that exhibit potent cytotoxic activity against GBM cells.
Principle of the MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational method for assessing metabolic activity as an indicator of cell viability.[8][9] The core mechanism relies on the enzymatic reduction of the yellow, water-soluble MTT salt by mitochondrial dehydrogenases, primarily succinate dehydrogenase, in metabolically active cells. This reaction produces insoluble purple formazan crystals.[10] The quantity of formazan generated is directly proportional to the number of viable cells.[8] By solubilizing these crystals and measuring the absorbance of the resulting colored solution, we can quantitatively determine the cytotoxic effect of the test compounds.
Materials and Reagents
| Reagent/Material | Supplier (Example) | Catalog # (Example) | Notes |
| Cell Lines | |||
| LN229 Human Glioblastoma | ATCC | CRL-2611 | |
| T98G Human Glioblastoma | ATCC | CRL-1690 | |
| U87 MG Human Glioblastoma | ATCC | HTB-14 | |
| Media & Supplements | |||
| Dulbecco's Modified Eagle Medium (DMEM) | Gibco | 11965092 | For LN229 and T98G.[11][12] |
| Eagle's Minimum Essential Medium (EMEM) | Gibco | 11095080 | For U87 MG.[13][14] |
| Fetal Bovine Serum (FBS), Heat-Inactivated | Gibco | 26140079 | |
| Penicillin-Streptomycin (10,000 U/mL) | Gibco | 15140122 | |
| L-Glutamine (200 mM) | Gibco | 25030081 | |
| Sodium Pyruvate (100 mM) | Gibco | 11360070 | For U87 MG and T98G.[12][14] |
| Non-Essential Amino Acids (NEAA) | Gibco | 11140050 | For U87 MG and T98G.[12][14] |
| Core Assay Reagents | |||
| This compound Derivatives | In-house/Vendor | N/A | Synthesized and purified. |
| Dimethyl Sulfoxide (DMSO), Cell Culture Grade | Sigma-Aldrich | D2650 | For compound solubilization. |
| MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) | Sigma-Aldrich | M5655 | Prepare a 5 mg/mL stock in PBS. |
| Phosphate-Buffered Saline (PBS), pH 7.4 | Gibco | 10010023 | |
| Trypsin-EDTA (0.25%) | Gibco | 25200056 | |
| Consumables & Equipment | |||
| 96-well flat-bottom cell culture plates, sterile | Corning | 3596 | |
| T-75 Cell Culture Flasks, sterile | Corning | 430641 | |
| Serological Pipettes, sterile | VWR | Various | |
| Pipette Tips, sterile, filtered | VWR | Various | |
| Humidified Incubator (37°C, 5% CO₂) | Thermo Fisher | Heracell VIOS | |
| Microplate Spectrophotometer (Plate Reader) | BioTek | Synergy HTX | Capable of reading at 570 nm. |
| Inverted Microscope | Olympus | CKX53 | For cell morphology checks. |
| Biosafety Cabinet (Class II) | Baker | SterilGARD |
Detailed Experimental Protocols
Glioblastoma Cell Line Culture and Maintenance
Causality Note: Consistent and proper cell culture technique is the bedrock of reproducible data. Each cell line has unique growth characteristics and media requirements. Adhering to these specific protocols ensures cellular health and minimizes experimental variability.
Protocol 3.1.1: U87 MG Cell Culture [13][14]
-
Complete Growth Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% FBS, 1% Penicillin-Streptomycin, 1 mM Sodium Pyruvate, and 1% NEAA.
-
Incubation: Maintain cells in a T-75 flask at 37°C in a humidified atmosphere with 5% CO₂.[15]
-
Media Renewal: Replace the culture medium every 2-3 days.
-
Subculturing (Passaging):
-
Subculture when cells reach 80-90% confluency.
-
Aspirate the old medium and wash the cell monolayer once with 5 mL of sterile PBS.
-
Add 2-3 mL of 0.25% Trypsin-EDTA and incubate at 37°C for 5-10 minutes, or until cells detach.[16]
-
Neutralize trypsin by adding 7-8 mL of complete growth medium.
-
Gently pipette the cell suspension to create a single-cell suspension and transfer to a 15 mL conical tube.
-
Centrifuge at 150-200 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in fresh medium.
-
Seed into a new T-75 flask at a split ratio of 1:4 to 1:6.
-
Protocol 3.1.2: T98G Cell Culture [17][18]
-
Complete Growth Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% FBS, 2 mM L-Glutamine, 1% NEAA, 1% Sodium Pyruvate, and 1% Penicillin-Streptomycin.[12]
-
Incubation: Maintain cells in a T-75 flask at 37°C in a humidified atmosphere with 5% CO₂.
-
Media Renewal: Replace the culture medium 2-3 times per week.[12]
-
Subculturing (Passaging):
-
Subculture at 70-80% confluency.
-
Follow the same trypsinization and centrifugation steps as for U87 MG.
-
Seed into a new T-75 flask at a split ratio of 1:3 to 1:6.[17]
-
Protocol 3.1.3: LN229 Cell Culture [11][19]
-
Complete Growth Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 5% FBS, 4 mM L-Glutamine, and 1% Penicillin-Streptomycin.[20]
-
Incubation: Maintain cells in a T-75 flask at 37°C in a humidified atmosphere with 5% CO₂.
-
Media Renewal: Replace the culture medium every 2-3 days.
-
Subculturing (Passaging):
Preparation of Compound Stock and Working Solutions
Trustworthiness Note: Accurate compound concentration is critical for determining a reliable IC50 value. All derivatives should be handled consistently to ensure solubility and stability.
-
Primary Stock Solution (10 mM):
-
Accurately weigh the this compound derivative powder.
-
Dissolve in 100% cell culture grade DMSO to a final concentration of 10 mM.
-
Vortex thoroughly until completely dissolved.
-
Aliquot into small, single-use volumes and store at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.
-
-
Serial Dilutions for Treatment:
-
On the day of the experiment, thaw a 10 mM stock aliquot.
-
Perform serial dilutions in complete culture medium to prepare working concentrations.
-
Crucial: The final concentration of DMSO in the wells should be kept constant across all treatments (including the vehicle control) and should not exceed 0.5% to avoid solvent-induced cytotoxicity.
-
Cytotoxicity Screening Protocol (MTT Assay)
This workflow is designed for a 96-well plate format, which is ideal for screening multiple concentrations.[22]
Step 1: Cell Seeding (Day 1)
-
Harvest and count the cells (LN229, T98G, or U87) as described in Protocol 3.1.
-
Calculate the required volume to seed between 5,000 and 15,000 cells per well in a volume of 100 µL.
-
Expertise Note: The optimal seeding density must be determined empirically for each cell line to ensure they are in the exponential growth phase during the treatment period and do not become over-confluent.[22]
-
-
Plate 100 µL of the cell suspension into the inner 60 wells of a 96-well plate.
-
Add 100 µL of sterile PBS or media to the outer perimeter wells to minimize evaporation (the "evaporation barrier").
-
Incubate the plate at 37°C, 5% CO₂ for 24 hours to allow for cell attachment and recovery.
Step 2: Compound Treatment (Day 2)
-
Prepare a range of compound concentrations (e.g., 8-10 concentrations, from 0.1 µM to 100 µM) via serial dilution in the appropriate complete growth medium.
-
Include two essential controls:
-
Vehicle Control: Cells treated with medium containing the same final concentration of DMSO as the highest compound concentration (e.g., 0.5%). This represents 100% cell viability.
-
Untreated Control: Cells with medium only.
-
-
Carefully remove the 100 µL of medium from each well and replace it with 100 µL of the corresponding compound dilution or control medium.
-
Return the plate to the incubator for 48 to 72 hours . The incubation time should be consistent across experiments.
Step 3: MTT Assay (Day 4 or 5)
-
Visually inspect the cells under a microscope to observe any morphological changes (e.g., cell rounding, detachment) indicative of cytotoxicity.
-
Add 10 µL of the 5 mg/mL sterile MTT stock solution to each well (final concentration of 0.5 mg/mL).[23]
-
Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will form visible purple formazan crystals.
-
After incubation, carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100-150 µL of DMSO to each well to solubilize the crystals.[24]
-
Place the plate on an orbital shaker for 10-15 minutes, protected from light, to ensure complete dissolution of the formazan.
Step 4: Data Acquisition
-
Measure the absorbance (Optical Density, OD) of each well using a microplate reader at a wavelength of 570 nm .
-
If available, use a reference wavelength of 630 nm to subtract background absorbance.
Experimental Workflow Diagram
Caption: High-level workflow for cytotoxicity screening.
Data Analysis and Interpretation
Authoritative Grounding: The goal of data analysis is to transform raw absorbance values into a meaningful measure of compound potency—the IC50 value. This is the concentration of an inhibitor that is required to reduce a biological process by 50%.[25][26]
Step 1: Calculate Percent Viability
-
Average the OD values for your replicate wells (typically triplicate or quadruplicate).
-
Subtract the average OD of a "blank" well (media + MTT + DMSO, no cells) from all other values to correct for background.
-
Calculate the percent viability for each compound concentration using the following formula:
% Viability = ( (OD_Treated - OD_Blank) / (OD_VehicleControl - OD_Blank) ) * 100
Step 2: Determine the IC50 Value
-
Plot the % Viability (Y-axis) against the log-transformed compound concentration (X-axis).
-
Use a non-linear regression analysis to fit the data to a sigmoidal dose-response curve (variable slope).[27] Software such as GraphPad Prism or Origin is highly recommended for this purpose.
-
The IC50 is the concentration that corresponds to 50% viability on the fitted curve.[25] A lower IC50 value indicates a more potent compound.
Example Data Presentation
The results should be summarized in a clear, tabular format for easy comparison across cell lines and derivatives.
| Compound | Cell Line | IC50 (µM) | 95% Confidence Interval | R² of Curve Fit |
| Derivative 1 | LN229 | 5.2 | 4.1 - 6.5 | 0.98 |
| Derivative 1 | T98G | 12.8 | 10.2 - 15.9 | 0.97 |
| Derivative 1 | U87 | 8.1 | 6.8 - 9.7 | 0.99 |
| Derivative 2 | LN229 | 25.6 | 21.5 - 30.4 | 0.96 |
| Derivative 2 | T98G | >100 | N/A | N/A |
| Derivative 2 | U87 | 45.3 | 38.9 - 52.7 | 0.98 |
| Doxorubicin (Control) | LN229 | 0.8 | 0.6 - 1.1 | 0.99 |
| Doxorubicin (Control) | T98G | 1.5 | 1.2 - 1.9 | 0.99 |
| Doxorubicin (Control) | U87 | 1.1 | 0.9 - 1.4 | 0.99 |
| Note: Data are hypothetical and for illustrative purposes only. |
Potential Mechanism and Signaling Context
The cytotoxic effects observed may be linked to the disruption of critical signaling pathways in glioblastoma. The PI3K/AKT/mTOR pathway, which is altered in approximately 88% of GBM cases, is a primary regulator of cell growth, proliferation, and survival.[1][5] Many anticancer agents exert their effects by inhibiting components of this pathway, leading to the induction of apoptosis (programmed cell death).
Potential Target Signaling Pathway in Glioblastoma
Caption: Simplified PI3K/AKT pathway, a potential target for oxadiazole derivatives.
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Application Notes and Protocols for the Utilization of 4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenol as a Medicinal Chemistry Scaffold
Introduction: The Strategic Value of the 1,3,4-Oxadiazole Core in Drug Discovery
The 1,3,4-oxadiazole ring is a five-membered heterocyclic motif that has garnered significant attention in medicinal chemistry. Its appeal stems from a unique combination of physicochemical properties. The 1,3,4-oxadiazole nucleus is a bioisostere for esters and amides, offering improved metabolic stability and pharmacokinetic profiles. The pyridine-type nitrogen atoms in the ring act as hydrogen bond acceptors, facilitating interactions with biological targets such as enzymes and receptors.[1] This scaffold is a key component in a variety of therapeutic agents, demonstrating a broad spectrum of biological activities including anticancer, anti-inflammatory, antimicrobial, and antioxidant effects.[1][2][3][4][5] The 2,5-disubstituted 1,3,4-oxadiazoles, in particular, have been a fertile ground for the development of novel therapeutic candidates.[6]
This application note focuses on a specific, highly versatile starting point for drug discovery programs: 4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenol . This molecule incorporates the privileged 1,3,4-oxadiazole core, a reactive phenolic hydroxyl group for further derivatization, and a methyl group that can influence solubility and binding. Its strategic design makes it an excellent scaffold for generating libraries of compounds to explore structure-activity relationships (SAR) across various therapeutic areas.
Physicochemical Properties and Medicinal Chemistry Rationale
The this compound scaffold offers several advantages for medicinal chemists:
-
Metabolic Stability: The oxadiazole ring is generally resistant to metabolic degradation, leading to potentially improved in vivo half-life of drug candidates.
-
Synthetic Tractability: The phenolic hydroxyl group serves as a convenient handle for introducing a wide range of substituents through ether or ester linkages, allowing for extensive SAR exploration.
-
Hydrogen Bonding Capability: The phenol group can act as both a hydrogen bond donor and acceptor, while the nitrogen atoms of the oxadiazole ring are hydrogen bond acceptors. This facilitates strong and specific interactions with biological targets.[7]
-
Rigid Core: The planar and rigid nature of the oxadiazole ring helps in pre-organizing the substituents in a defined spatial orientation, which can lead to higher binding affinities.
-
Lipophilicity Modulation: The overall lipophilicity of the molecule can be fine-tuned by modifying the substituents on the phenolic oxygen, which is a critical parameter for optimizing ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[7]
Therapeutic Applications of the this compound Scaffold
Derivatives of the 1,3,4-oxadiazole scaffold have shown promise in a multitude of therapeutic areas. The this compound core can be leveraged to develop novel agents in the following domains:
Anticancer Activity
The 1,3,4-oxadiazole nucleus is a well-established pharmacophore in the design of anticancer agents.[3][8] These compounds can exert their effects through various mechanisms, including the inhibition of tubulin polymerization, histone deacetylases (HDACs), and various kinases.[8] For instance, derivatives of the oxadiazole-linked aryl core have been designed as tubulin inhibitors.[9] The phenolic scaffold of this compound allows for the introduction of moieties that can mimic the substitution patterns of known tubulin inhibitors or other anticancer agents.
Anti-inflammatory and Analgesic Activity
Derivatives of 1,3,4-oxadiazoles have demonstrated significant anti-inflammatory and analgesic properties.[5][10] The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes. The planar, aromatic nature of the oxadiazole ring allows it to bind effectively to the active site of COX enzymes.[10] By modifying the phenolic portion of the scaffold, it is possible to design selective COX-2 inhibitors with reduced gastrointestinal side effects.[11]
Antimicrobial Activity
The global challenge of antimicrobial resistance necessitates the discovery of new classes of antibacterial and antifungal agents. The 1,3,4-oxadiazole scaffold is a promising starting point for the development of such agents.[2][12][13][14] Derivatives have shown activity against a broad spectrum of bacteria, including resistant strains like MRSA, and various fungal pathogens.[14] The phenolic group can be derivatized to enhance the antimicrobial potency and modulate the spectrum of activity.
Antioxidant Activity
Phenolic compounds are well-known for their antioxidant properties due to their ability to scavenge free radicals. The combination of a phenol with a 1,3,4-oxadiazole ring can lead to potent antioxidant agents.[15][16] Such compounds have potential applications in the treatment of diseases associated with oxidative stress.
Experimental Protocols
Protocol 1: Synthesis of the Core Scaffold: this compound
This protocol describes a reliable method for the synthesis of the title scaffold, adapted from established procedures.[17]
Materials:
-
4-Hydroxybenzoic acid hydrazide
-
Triethyl orthoacetate
-
1-Butanol
-
Standard laboratory glassware
-
Heating mantle with magnetic stirring
-
Filtration apparatus
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-hydroxybenzoic acid hydrazide (1 equivalent) and triethyl orthoacetate (excess, e.g., 4-5 equivalents).
-
Add 1-butanol as the solvent.
-
Stir the mixture and heat to reflux. Maintain the reflux overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The product will precipitate out of the solution.
-
Collect the precipitated product by filtration.
-
Wash the solid with a small amount of cold 1-butanol.
-
Recrystallize the crude product from 1-butanol to yield pure this compound.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Causality Behind Experimental Choices:
-
Excess Triethyl Orthoacetate: Serves as both a reactant and a dehydrating agent to drive the cyclization reaction to completion.
-
Reflux Conditions: Provides the necessary activation energy for the condensation and subsequent cyclization to form the oxadiazole ring.
-
1-Butanol as Solvent: Its high boiling point is suitable for the reflux conditions, and the product has limited solubility in it upon cooling, which facilitates precipitation and purification.
Protocol 2: General Procedure for O-Alkylation of this compound for Library Synthesis
This protocol provides a general method for derivatizing the phenolic hydroxyl group, a key step in exploring the SAR of this scaffold.
Materials:
-
This compound
-
A variety of alkyl or benzyl halides (R-X)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
N,N-Dimethylformamide (DMF) or Acetone
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
To a solution of this compound (1 equivalent) in DMF or acetone, add a base such as K₂CO₃ (1.5-2 equivalents).
-
Stir the mixture at room temperature for 30 minutes to form the phenoxide salt.
-
Add the desired alkyl or benzyl halide (R-X) (1.1 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature or heat gently (e.g., 50-60 °C) until the starting material is consumed (monitor by TLC).
-
After the reaction is complete, pour the mixture into ice-water.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired O-alkylated derivative.
-
Characterize the purified compounds by appropriate spectroscopic methods.
Trustworthiness of the Protocol: This is a standard Williamson ether synthesis, a robust and well-established method for O-alkylation of phenols. The use of TLC for monitoring ensures that the reaction is followed to completion, and purification by column chromatography ensures the high purity of the final compounds, which is crucial for reliable biological testing.
Visualization of a Potential Drug Discovery Workflow
The following diagram illustrates a typical workflow for utilizing the this compound scaffold in a drug discovery project.
Caption: Drug discovery workflow using the this compound scaffold.
Illustrative Signaling Pathway: Targeting EGFR in Cancer
Derivatives of heterocyclic scaffolds are known to target key signaling pathways in cancer, such as the Epidermal Growth Factor Receptor (EGFR) pathway.[18] The following diagram depicts a simplified EGFR signaling cascade, a potential target for novel inhibitors derived from the this compound scaffold.
Caption: Simplified EGFR signaling pathway and a potential point of inhibition.
Conclusion
The this compound scaffold represents a valuable starting point for the development of new therapeutic agents. Its favorable physicochemical properties, synthetic accessibility, and the proven track record of the 1,3,4-oxadiazole core in diverse biological applications make it an attractive platform for medicinal chemistry campaigns. The protocols and workflows outlined in this application note provide a solid foundation for researchers to harness the potential of this versatile scaffold in their drug discovery endeavors.
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Zarrabi Ahrabi, N., & SarveAhrabi, Y. (2021). Evaluation of Anti-oxidant and Anti-cancer Properties of New Derivatives of 1, 3, 4-Oxadiazole Containing Methoxyphenyl Ring against MCF-7 Cell Line. ResearchGate. [Link]
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Antimicrobial activity of new synthesized [(oxadiazolyl)methyl]phenytoin derivatives. (2009). Archiv der Pharmazie, 342(11), 664-672. [Link]
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Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. (2021). Pharmaceuticals, 14(11), 1102. [Link]
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Structure–Activity Relationships and Antiplasmodial Potencies of Novel 3,4-Disubstituted 1,2,5-Oxadiazoles. (2023). Molecules, 28(19), 6791. [Link]
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Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria. (2021). Frontiers in Public Health, 9, 640733. [Link]
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Synthesis of 2-aryl-5-(arylsulfonyl)-1,3,4-oxadiazoles as potent antibacterial and antioxidant agents. (2017). Chemistry Central Journal, 11(1), 79. [Link]
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2-Substituted-3-(5-Substituted-1,3,4-oxadiazol/thiadiazol-2-yl) Thiazolidin-4-one Derivatives: Synthesis, Anticancer, Antimicrobial, and Antioxidant Potential. (2023). Molecules, 28(11), 4443. [Link]
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Synthesis, characterization and pharmacological evaluation of (Z)-2-(5-(biphenyl-4-yl)-3-(1-(imino)ethyl)- 2,3-dihydro-1,3,4-oxadiazol-2-yl)phenol derivatives as potent antimicrobial and antioxidant agents. (2014). Arabian Journal of Chemistry, 7(5), 783-790. [Link]
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Synthesis, Computational Studies, Antioxidant and Anti-Inflammatory Bio-Evaluation of 2,5-Disubstituted-1,3,4-Oxadiazole Derivatives. (2023). Molecules, 28(15), 5693. [Link]
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2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one. (2021). Molbank, 2021(4), M1291. [Link]
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Design, Synthesis, Characterization, and In Silico Anti-Inflammatory Activity Evaluation of New 1,3,4-Oxadiazole Thiol Derivatives. (2023). ResearchGate. [Link]
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Recent Developments on Pharmacological Potential of 1,3,4-Oxadiazole Scaffold. (2019). Indian Journal of Pharmaceutical Education and Research, 53(2 Suppl), s1-s15. [Link]
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protocol for assessing the enzyme inhibitory activity of 4-(5-Methyl-1,3,4-oxadiazol-2-YL)phenol
An Application Guide: Protocol for Assessing the Enzyme Inhibitory Activity of 4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenol
Authored by a Senior Application Scientist
Abstract
This comprehensive application note provides detailed protocols for evaluating the enzyme inhibitory potential of the novel compound, this compound. The 1,3,4-oxadiazole scaffold is a privileged structure in medicinal chemistry, with derivatives showing inhibitory activity against a wide range of enzymatic targets.[1][2][3] This guide is designed for researchers, scientists, and drug development professionals, offering a robust framework for initial screening and mechanistic studies. We present field-proven, step-by-step protocols for three distinct and pharmacologically relevant enzymes frequently targeted by oxadiazole-containing molecules: Tyrosinase, Carbonic Anhydrase, and Acetylcholinesterase.[4][5][6] Beyond procedural steps, this document elucidates the scientific rationale behind experimental design, the importance of rigorous controls for data integrity, and the methodologies for advanced kinetic analysis to determine the mechanism of inhibition.
Part 1: Foundational Principles and Experimental Design
A successful enzyme inhibition screen is built upon a foundation of careful planning and an understanding of fundamental enzymatic principles. Rushing into assays without addressing these core concepts can lead to misleading or irreproducible data.
Compound Management and Integrity
The physical and chemical properties of the test compound, this compound, dictate its handling.
-
Solubility and Stock Solutions : The compound's phenolic nature and heterocyclic core suggest moderate polarity. Dimethyl sulfoxide (DMSO) is the recommended solvent for creating a high-concentration primary stock solution (e.g., 10-50 mM).
-
Causality : Using DMSO allows for a concentrated stock, minimizing the volume of organic solvent added to the aqueous assay buffer, thereby reducing potential solvent-induced enzyme denaturation or inhibition.[7]
-
-
Solvent Effects : It is imperative to ensure the final concentration of DMSO in the assay does not exceed a validated level (typically <1% v/v).[7]
-
Self-Validation : A "solvent control" containing the highest concentration of DMSO used in the test wells must be run in parallel. The activity in this well should not be significantly different from the "negative control" (no inhibitor, no solvent) to rule out solvent interference.
-
The Pillars of Enzyme Inhibition Kinetics
Understanding key kinetic parameters is essential for interpreting results correctly.
-
IC₅₀ (Half Maximal Inhibitory Concentration) : This is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50% under specific assay conditions.[8][9] It is a measure of inhibitor potency. A lower IC₅₀ value indicates a more potent inhibitor.[10] It's crucial to recognize that IC₅₀ values are dependent on experimental conditions, particularly substrate concentration.[8]
-
Kᵢ (Inhibition Constant) : Kᵢ represents the dissociation constant of the enzyme-inhibitor complex.[8] It reflects the binding affinity of the inhibitor for the enzyme and is an absolute value independent of substrate concentration.[11] The Cheng-Prusoff equation can be used to convert an IC₅₀ value to a Kᵢ for competitive inhibitors.[8]
-
Mechanism of Inhibition (MOI) : Determining the MOI (e.g., competitive, non-competitive, uncompetitive) provides critical insight into how the inhibitor interacts with the enzyme. This is typically elucidated by measuring reaction rates at varying concentrations of both the substrate and the inhibitor.[12]
The Imperative of Controls
Every protocol described herein is a self-validating system, a principle anchored by the inclusion of rigorous controls in every experiment.
-
Negative Control (100% Activity) : Contains all assay components (buffer, enzyme, substrate) except the inhibitor. This well defines the baseline maximum reaction velocity (Vmax).
-
Positive Control : Contains a known, well-characterized inhibitor for the target enzyme (e.g., Kojic Acid for Tyrosinase, Acetazolamide for Carbonic Anhydrase, Tacrine for AChE).[2][13] This control validates that the assay system is responsive to inhibition.
-
Solvent Control : Contains all components plus the maximum volume of the solvent (e.g., DMSO) used to deliver the inhibitor. This ensures the solvent itself is not affecting enzyme activity.
-
Blank (No Enzyme Control) : Contains buffer and substrate but no enzyme. This is used to correct for any non-enzymatic substrate degradation or background signal.
Part 2: Protocol for Tyrosinase Inhibition Assay
Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is a target for agents treating hyperpigmentation.[4][14] Many phenolic compounds and oxadiazole derivatives have shown potent anti-tyrosinase activity.[1][3][13]
Assay Principle
This assay spectrophotometrically measures the enzymatic oxidation of L-3,4-dihydroxyphenylalanine (L-DOPA) to the colored product, dopachrome. An inhibitor will reduce the rate of dopachrome formation, which is monitored by measuring the change in absorbance at 475-492 nm.[4][15]
Materials and Reagents
| Reagent | Preparation & Storage |
| Mushroom Tyrosinase | Prepare a stock solution (e.g., 1000 U/mL) in Phosphate Buffer. Aliquot and store at -20°C. Dilute to working concentration (e.g., 20 U/mL) just before use. |
| L-DOPA (Substrate) | Prepare a 2 mM solution in Phosphate Buffer. Prepare fresh daily and protect from light. |
| Phosphate Buffer | 50 mM, pH 6.8. Store at 4°C. |
| Test Compound Stock | 10 mM this compound in DMSO. Store at -20°C. |
| Positive Control (Kojic Acid) | 1 mM stock solution in Phosphate Buffer. Store at 4°C. |
Step-by-Step Protocol (96-Well Plate Format)
-
Prepare Serial Dilutions : Prepare a series of dilutions of the test compound (e.g., from 100 µM to 0.1 µM final concentration) in Phosphate Buffer from the 10 mM DMSO stock. Do the same for the Kojic Acid positive control.
-
Plate Setup : Add reagents to each well of a clear, flat-bottom 96-well plate as described in the table below.
| Well Type | Phosphate Buffer (µL) | Test Compound / Control (µL) | Enzyme Solution (µL) |
| Blank | 160 | 20 (Buffer) | 0 |
| Negative Control | 140 | 20 (Buffer) | 20 |
| Solvent Control | 140 | 20 (Buffer + max % DMSO) | 20 |
| Positive Control | 140 | 20 (Kojic Acid dilutions) | 20 |
| Test Compound | 140 | 20 (Test Compound dilutions) | 20 |
-
Pre-incubation : Mix gently and pre-incubate the plate at 37°C for 15 minutes. This allows the inhibitor to bind to the enzyme before the substrate is introduced.[15]
-
Reaction Initiation : Add 20 µL of 2 mM L-DOPA solution to all wells to initiate the reaction (total volume = 200 µL).
-
Measurement : Immediately place the plate in a microplate reader and measure the absorbance at 492 nm every minute for 10-15 minutes (kinetic mode).[15] Alternatively, for an endpoint assay, incubate for a fixed time (e.g., 10 min) and read the final absorbance.
Data Analysis
-
Calculate Reaction Rate : For kinetic data, determine the rate of reaction (ΔAbs/min) from the linear portion of the absorbance vs. time curve for each well.
-
Calculate Percentage Inhibition : % Inhibition = [ (Rate_Negative_Control - Rate_Test_Well) / Rate_Negative_Control ] x 100
-
Determine IC₅₀ : Plot the % Inhibition against the logarithm of the inhibitor concentration. Use non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the IC₅₀ value.[8][10]
Part 3: Protocol for Carbonic Anhydrase (CA) Inhibition Assay
Carbonic anhydrases are zinc-containing metalloenzymes involved in numerous physiological processes, and their inhibition has therapeutic applications in glaucoma and cancer.[5][16] The 1,3,4-oxadiazole moiety is a known pharmacophore for CA inhibition.[2][17]
Assay Principle
This assay utilizes the esterase activity of carbonic anhydrase to hydrolyze p-nitrophenyl acetate (p-NPA) into p-nitrophenol, a yellow-colored product. The rate of p-nitrophenol formation is monitored by measuring the increase in absorbance at 400 nm.
Materials and Reagents
| Reagent | Preparation & Storage |
| Human Carbonic Anhydrase II (hCA II) | Prepare a stock solution in Tris-SO₄ Buffer. Aliquot and store at -80°C. Dilute to a working concentration (e.g., 3 µg/mL) just before use. |
| p-Nitrophenyl Acetate (p-NPA) | Prepare a 10 mM stock in acetonitrile. Store at 4°C. |
| Tris-SO₄ Buffer | 50 mM, pH 7.4. Store at 4°C. |
| Test Compound Stock | 10 mM this compound in DMSO. Store at -20°C. |
| Positive Control (Acetazolamide) | 1 mM stock solution in water/DMSO. Store at 4°C. |
Step-by-Step Protocol (96-Well Plate Format)
-
Plate Setup : Add 140 µL of Tris-SO₄ Buffer to all wells.
-
Add Inhibitor : Add 20 µL of the serially diluted test compound, positive control, or appropriate buffer/solvent controls to the wells.
-
Add Enzyme : Add 20 µL of the hCA II working solution to all wells except the blank. Mix gently.
-
Pre-incubation : Incubate the plate at room temperature for 15 minutes.
-
Reaction Initiation : Add 20 µL of 10 mM p-NPA to all wells to start the reaction (total volume = 200 µL).
-
Measurement : Immediately measure the absorbance at 400 nm in a microplate reader, taking readings every 30 seconds for 5-10 minutes.
Data Analysis
Data analysis is performed as described for the Tyrosinase assay (Section 2.4), using the rate of change in absorbance at 400 nm.
Part 4: Protocol for Acetylcholinesterase (AChE) Inhibition Assay
AChE inhibitors are cornerstone therapeutics for Alzheimer's disease.[6] This protocol is based on the widely adopted Ellman's method.[18][19]
Assay Principle
AChE hydrolyzes the substrate acetylthiocholine (ATCh) to produce thiocholine.[18] Thiocholine then reacts with Ellman's reagent, 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB), to generate 5-thio-2-nitrobenzoate (TNB²⁻), a yellow-colored anion. The rate of TNB²⁻ formation is proportional to AChE activity and is measured spectrophotometrically at 412 nm.[18]
Materials and Reagents
| Reagent | Preparation & Storage |
| Acetylcholinesterase (AChE) | From Electrophorus electricus (electric eel). Prepare working solution (e.g., 0.2 U/mL) in Phosphate Buffer. Prepare fresh. |
| Acetylthiocholine Iodide (ATChI) | Prepare a 10 mM stock solution in deionized water. Prepare fresh daily.[18] |
| DTNB (Ellman's Reagent) | Prepare a 10 mM stock solution in Phosphate Buffer. Store protected from light at 4°C.[18] |
| Phosphate Buffer | 100 mM, pH 8.0. Store at 4°C. |
| Test Compound Stock | 10 mM this compound in DMSO. Store at -20°C. |
| Positive Control (Tacrine/Donepezil) | 1 mM stock solution in buffer/DMSO. Store at 4°C. |
Step-by-Step Protocol (96-Well Plate Format)
-
Reagent Preparation : Prepare a reaction mixture containing 50 µL of 10 mM DTNB for every 1 mL of Phosphate Buffer.
-
Plate Setup : To each well, add 25 µL of Phosphate Buffer.
-
Add Inhibitor : Add 25 µL of the serially diluted test compound, positive control, or appropriate buffer/solvent controls.
-
Add Enzyme : Add 25 µL of the AChE working solution to all wells except the blank (add 25 µL buffer to the blank instead).
-
Pre-incubation : Mix and incubate at 37°C for 30 minutes.[20]
-
Reaction Initiation : Add 50 µL of the DTNB solution and 25 µL of the ATChI substrate solution to all wells (total volume = 150 µL).[18]
-
Measurement : Immediately measure the absorbance at 412 nm kinetically, with readings taken every minute for 10-15 minutes.[18]
Data Analysis
Data analysis is performed as described for the Tyrosinase assay (Section 2.4), using the rate of change in absorbance at 412 nm.
Part 5: Advanced Analysis - Elucidating the Mechanism of Inhibition (MOI)
Determining the IC₅₀ is a primary screen for potency, but understanding the MOI is crucial for lead optimization in drug development. This requires a more complex kinetic study.
Experimental Rationale
The experiment involves measuring the initial reaction rates at multiple fixed concentrations of the inhibitor while varying the substrate concentration. By analyzing how the kinetic parameters (Km and Vmax) change in the presence of the inhibitor, the MOI can be determined.
Visualizing and Interpreting Results
The data is typically visualized using a Lineweaver-Burk (double reciprocal) plot (1/velocity vs. 1/[Substrate]). The pattern of the lines generated at different inhibitor concentrations reveals the inhibition mechanism.
Caption: Logical workflow for determining the mechanism of enzyme inhibition.
Part 6: Summary and Troubleshooting
The protocols provided offer a robust starting point for characterizing the inhibitory activity of this compound.
Hypothetical Data Summary
| Enzyme Target | Positive Control | Hypothetical IC₅₀ (Test Compound) | Potential Implication |
| Tyrosinase | Kojic Acid | 15.2 µM | Dermatological applications (hyperpigmentation) |
| Carbonic Anhydrase II | Acetazolamide | 1.8 µM | Glaucoma, diuretic, or anti-cancer applications |
| Acetylcholinesterase | Tacrine | > 100 µM | Likely not a primary target for this compound |
Common Troubleshooting
-
High Variability Between Replicates : Ensure accurate pipetting, thorough mixing in wells, and stable temperature control. Check for compound precipitation at higher concentrations.
-
No Inhibition Observed : Verify enzyme activity with the negative control. Confirm the positive control is working. The test compound may simply be inactive against the target.
-
Inhibition in "No Enzyme" Blank : The compound may be interfering with the assay itself (e.g., absorbing at the detection wavelength, reacting with the substrate or detection reagents). Run a full spectrum scan of the compound to check for absorbance overlap.
References
-
Synthesis and biological activity of oxadiazole and triazolothiadiazole derivatives as tyrosinase inhibitors. (n.d.). PubMed. [Link]
-
Acetylcholinesterase Inhibition Assays for High-Throughput Screening. (n.d.). PubMed Central. [Link]
-
Synthesis and effects of oxadiazole derivatives on tyrosinase activity and human SK-MEL-28 malignant melanoma cells. (2016). RSC Publishing. [Link]
-
IC50 Determination. (n.d.). edX. [Link]
-
Acetylcholinesterase Inhibition Assay. (2018). Bio-protocol. [Link]
-
Synthesis and effects of oxadiazole derivatives on tyrosinase activity and human SK-MEL-28 malignant melanoma cells. (2016). RSC Publishing. [Link]
-
Synthesis, carbonic anhydrase inhibition, anticancer activity, and molecular docking studies of 1,3,4-oxadiazole derivatives. (2021). PubMed. [Link]
-
IC50. (n.d.). Wikipedia. [Link]
-
Synthesis and carbonic anhydrase inhibitory properties of tetrazole- and oxadiazole substituted 1,4-dihydropyrimidinone compounds. (2017). PubMed. [Link]
-
Ultrasonic-Assisted Synthesis of Benzofuran Appended Oxadiazole Molecules as Tyrosinase Inhibitors: Mechanistic Approach through Enzyme Inhibition, Molecular Docking, Chemoinformatics, ADMET and Drug-Likeness Studies. (2021). ProQuest. [Link]
-
Design, Synthesis and Molecular Docking Study of Novel 3-Phenyl-β-Alanine-Based Oxadiazole Analogues as Potent Carbonic Anhydrase II Inhibitors. (2022). PMC - NIH. [Link]
-
Novel 1,3,4-oxadiazole compounds inhibit the tyrosinase and melanin level: Synthesis, in-vitro, and in-silico studies. (2021). PubMed. [Link]
-
Carbonic Anhydrase Inhibitors. Inhibition of the Cytosolic and Tumor-Associated Carbonic Anhydrase Isozymes I, II and IX With Some 1,3,4-oxadiazole- And 1,2,4-triazole-thiols. (2008). PubMed. [Link]
-
Synthesis, carbonic anhydrase inhibition, anticancer activity, and molecular docking studies of 1,3,4-oxadiazole derivatives. (2021). Semantic Scholar. [Link]
-
Colorimetric Assay for Acetylcholinesterase Activity and Inhibitor Screening Based on Metal–Organic Framework Nanosheets. (2022). ACS Publications. [Link]
-
Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. (2015). PMC - NIH. [Link]
-
measuring enzyme inhibition by drugs. (2021). YouTube. [Link]
-
Investigation of phenolic compounds, in vitro antioxidant and enzyme inhibition activities of methanol and aqueous extracts of d. (2022). Botanica Serbica. [Link]
-
Data analysis - Kinetic Mechanisms of Enzyme Inhibition and Activation. (n.d.). Biosoft. [Link]
-
Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. (2019). PMC. [Link]
-
Optimizing enzyme inhibition analysis: precise estimation with a single inhibitor concentration. (2024). ResearchGate. [Link]
-
Could somebody please recommend to me some good ways to determine 'Mode of Enzyme Inhibition'?. (2013). ResearchGate. [Link]
-
In Vitro Inhibition Studies: Elements of Design and Important Considerations in Data Analysis. (2023). YouTube. [Link]
-
Inhibitory Effects of Plant Phenols on the Activity of Selected Enzymes. (1998). ACS Publications. [Link]
-
Enzyme-assisted extraction of phenolics from winemaking by-products: Antioxidant potential and inhibition of alpha-glucosidase a. (2016). Repositório Alice - Embrapa. [Link]
-
Enzyme Inhibitory Properties, Antioxidant Activities, and Phytochemical Profile of Three Medicinal Plants from Turkey. (2016). PubMed Central. [Link]
-
The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide. (2024). Research Results in Pharmacology. [Link]
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- 3. Ultrasonic-Assisted Synthesis of Benzofuran Appended Oxadiazole Molecules as Tyrosinase Inhibitors: Mechanistic Approach through Enzyme Inhibition, Molecular Docking, Chemoinformatics, ADMET and Drug-Likeness Studies - ProQuest [proquest.com]
- 4. Synthesis and effects of oxadiazole derivatives on tyrosinase activity and human SK-MEL-28 malignant melanoma cells - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Design, Synthesis and Molecular Docking Study of Novel 3-Phenyl-β-Alanine-Based Oxadiazole Analogues as Potent Carbonic Anhydrase II Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
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- 16. Carbonic anhydrase inhibitors. Inhibition of the cytosolic and tumor-associated carbonic anhydrase isozymes I, II and IX with some 1,3,4-oxadiazole- and 1,2,4-triazole-thiols - PubMed [pubmed.ncbi.nlm.nih.gov]
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Application Notes and Protocols for 4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenol as a Fluorescent Probe
Introduction: Unveiling the Potential of a Versatile Fluorophore
In the dynamic landscape of molecular sensing and drug discovery, the demand for robust and sensitive fluorescent probes is ever-present. Among the myriad of fluorogenic scaffolds, 1,3,4-oxadiazole derivatives have emerged as a promising class of compounds due to their inherent photophysical properties, synthetic accessibility, and remarkable stability. This document provides a comprehensive guide to the application of 4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenol , a versatile fluorescent probe with significant potential for researchers, medicinal chemists, and drug development professionals.
The unique architecture of this compound, featuring a phenol moiety as a proton-donating group and the oxadiazole ring as a potential metal-coordinating site, lays the foundation for its utility in sensing subtle changes in its microenvironment. This application note will delve into the core principles governing its fluorescence, provide detailed protocols for its synthesis and characterization, and outline its application as a chemosensor for metal ions.
Core Principles: Understanding the Fluorescence Mechanism
The fluorescence of this compound and its derivatives is often governed by sophisticated photophysical processes. While the specific mechanism can be analyte-dependent, two prevalent phenomena in similar phenol-containing heterocyclic systems are Excited-State Intramolecular Proton Transfer (ESIPT) and Chelation-Enhanced Fluorescence (CHEF) .
Excited-State Intramolecular Proton Transfer (ESIPT): In its ground state, the probe exists in its enol form. Upon excitation with an appropriate wavelength of light, the phenolic proton can be transferred to a nearby acceptor atom within the same molecule, leading to the formation of a transient keto tautomer. This tautomer is often characterized by a large Stokes shift and distinct emission properties. The efficiency of ESIPT can be modulated by factors such as solvent polarity and the presence of analytes that interact with the phenolic proton.
Chelation-Enhanced Fluorescence (CHEF): The nitrogen and oxygen atoms within the 1,3,4-oxadiazole ring and the phenolic oxygen can act as a coordination site for metal ions. In the unbound state, the fluorescence of the probe may be quenched through various mechanisms, including photoinduced electron transfer (PET). Upon binding to a specific metal ion, the conformational rigidity of the molecule increases, and the PET process can be suppressed, leading to a significant enhancement of the fluorescence intensity—a "turn-on" response.[1] This principle is fundamental to its application in detecting metal ions.
Diagram of Potential Sensing Mechanisms
Caption: Potential fluorescence mechanisms of this compound.
Photophysical Properties
While comprehensive photophysical data for the parent this compound is not extensively documented in publicly available literature, data from closely related 2,5-disubstituted 1,3,4-oxadiazole derivatives provide valuable insights into its expected behavior. These compounds typically exhibit absorption maxima in the UV region and emit in the violet-blue region of the spectrum.
| Property | Expected Range for Phenol-Oxadiazole Derivatives |
| Absorption Maximum (λabs) | 300 - 350 nm |
| Emission Maximum (λem) | 380 - 450 nm |
| Stokes Shift | 50 - 100 nm |
| Fluorescence Quantum Yield (ΦF) | Variable, can be high (up to 0.94 for some derivatives)[2] |
Note: These values are estimations based on related compounds and should be experimentally determined for this compound.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from established methods for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles.[3][4] The synthesis involves the cyclization of an acylhydrazide.
Materials:
-
4-Hydroxybenzohydrazide
-
Acetic anhydride
-
Phosphorus oxychloride (POCl3)
-
Ethanol
-
Sodium bicarbonate (NaHCO3)
-
Standard laboratory glassware and reflux apparatus
-
Magnetic stirrer with heating plate
-
Rotary evaporator
Procedure:
-
Acetylation of 4-Hydroxybenzohydrazide:
-
In a round-bottom flask, dissolve 1 equivalent of 4-hydroxybenzohydrazide in a minimal amount of glacial acetic acid.
-
Add 1.2 equivalents of acetic anhydride dropwise while stirring.
-
Heat the mixture to reflux for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Collect the precipitated N'-acetyl-4-hydroxybenzohydrazide by filtration, wash with water, and dry.
-
-
Cyclization to form this compound:
-
To the dried N'-acetyl-4-hydroxybenzohydrazide, add phosphorus oxychloride (POCl3) in excess (e.g., 5-10 equivalents) cautiously in a fume hood.
-
Heat the mixture to reflux for 4-6 hours.[3]
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a saturated solution of sodium bicarbonate until effervescence ceases.
-
Collect the solid precipitate by filtration, wash thoroughly with water, and dry.
-
Recrystallize the crude product from a suitable solvent such as ethanol to obtain pure this compound.
-
Characterization:
-
Confirm the structure of the synthesized compound using 1H NMR, 13C NMR, FT-IR, and mass spectrometry.
Diagram of the Synthesis Workflow
Sources
- 1. Efficient fluorescent sensors based on 2,5-diphenyl[1,3,4]oxadiazole: a case of specific response to Zn(II) at physiological pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. Synthesis and Antioxidant Ability of Some 4-(((4-(5-(Aryl)-1,3,4-Oxadiazol-2-Yl)Benzyl)Oxy)Methyl)-2,6-Dimethoxyphenol – Oriental Journal of Chemistry [orientjchem.org]
- 4. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Elucidating the Mechanism of Action of 4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenol
Introduction: Unveiling the Potential of a Promising Oxadiazole Derivative
The 1,3,4-oxadiazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4] 4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenol emerges from this class as a compound of significant interest. Its chemical structure, featuring a phenolic hydroxyl group, suggests potential for crucial hydrogen-bonding interactions with biological targets, which may be pivotal for enzyme-inhibitory or antioxidant activities.[5] The oxadiazole ring itself is known to interact with various enzymes and proteins, potentially disrupting essential cellular processes.[5]
While the broader family of oxadiazoles is well-studied, the specific molecular mechanism of action for this compound remains to be fully elucidated. These application notes provide a comprehensive, multi-faceted guide for researchers to systematically investigate its biological activity, identify its molecular targets, and validate its mechanism of action in relevant biological systems. The proposed workflow is designed to be a self-validating system, progressing from broad phenotypic observations to precise target identification and downstream pathway analysis.
Part 1: Initial Phenotypic Screening - Characterizing the Biological Impact
The first crucial step is to determine the phenotypic response of biological systems to this compound. This "forward pharmacology" or "phenotypic drug discovery" (PDD) approach allows the cellular response to guide the investigation without preconceived notions of the compound's target.[6][7]
In Vitro Cytotoxicity Assessment in Cancer Cell Lines
Given the known anticancer properties of many oxadiazole derivatives, a logical starting point is to assess the cytotoxic effects of the compound on a panel of human cancer cell lines.[8]
Protocol 1: MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Human cancer cell lines (e.g., A549 - lung, HeLa - cervical, HepG2 - liver) and a normal cell line (e.g., V79 or Chang liver) for selectivity assessment.[8]
-
This compound (stock solution in DMSO)
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
Procedure:
-
Seed cells in 96-well plates at an appropriate density and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound for 48-72 hours.
-
Add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Data Presentation:
| Cell Line | This compound IC50 (µM) | Positive Control (e.g., Doxorubicin) IC50 (µM) |
| A549 | TBD | TBD |
| HeLa | TBD | TBD |
| HepG2 | TBD | TBD |
| V79 | TBD | TBD |
Causality behind Experimental Choices: The use of a panel of cancer cell lines from different tissue origins helps to identify if the compound has broad-spectrum activity or is selective for a particular cancer type. Including a non-cancerous cell line is critical to assess the compound's therapeutic index – its ability to kill cancer cells while sparing normal cells.
Apoptosis Induction Analysis
Should the compound exhibit significant cytotoxicity, the next logical step is to determine if cell death is occurring via apoptosis (programmed cell death), a common mechanism for anticancer agents.
Protocol 2: Nuclear Staining with Acridine Orange/Ethidium Bromide (AO/EB)
This dual staining method allows for the visualization of apoptotic cells.
Materials:
-
Cancer cell line showing the highest sensitivity to the compound.
-
This compound (at its IC50 concentration).
-
Acridine Orange (100 µg/mL) and Ethidium Bromide (100 µg/mL) staining solution.
-
Fluorescence microscope.
Procedure:
-
Treat cells with the compound for 24 hours.
-
Stain the cells with the AO/EB solution.
-
Observe the cells under a fluorescence microscope and categorize them based on their morphology and fluorescence:
-
Live cells: Uniform green nucleus.
-
Early apoptotic cells: Bright green nucleus with chromatin condensation.
-
Late apoptotic cells: Orange nucleus with chromatin condensation.
-
Necrotic cells: Uniform orange nucleus.
-
Part 2: Target Deconvolution - Identifying the Molecular Interactors
Once a clear phenotypic effect is established, the next and most challenging phase is "target deconvolution" – the identification of the specific molecular target(s) of the compound.[9][10][11][12]
Workflow for Target Deconvolution
Caption: A hypothetical signaling pathway modulated by the compound.
Target Validation using RNA Interference
Protocol 5: siRNA-mediated Knockdown
Materials:
-
siRNA targeting the identified protein.
-
Scrambled siRNA (negative control).
-
Lipofectamine or other transfection reagent.
-
Cancer cell line of interest.
Procedure:
-
Transfect the cells with the target-specific siRNA or scrambled siRNA.
-
After 48-72 hours, confirm the knockdown of the target protein by Western blot.
-
Treat the knockdown and control cells with this compound.
-
Perform a cell viability assay (e.g., MTT).
-
If the knockdown cells show resistance to the compound compared to the control cells, it validates that the protein is crucial for the compound's mechanism of action.
Analysis of Downstream Signaling
Protocol 6: Western Blotting for Pathway Analysis
Materials:
-
Antibodies against the identified target protein and key downstream signaling molecules (e.g., phosphorylated forms).
-
Cell lysates from compound-treated and untreated cells.
Procedure:
-
Treat cells with the compound for various time points.
-
Prepare cell lysates.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against the target and downstream proteins, followed by HRP-conjugated secondary antibodies.
-
Visualize the protein bands using a chemiluminescence detection system.
-
Changes in the phosphorylation status or expression levels of downstream proteins will help to map the signaling pathway affected by the compound.
Conclusion
The protocols and workflow outlined in these application notes provide a robust framework for the systematic investigation of the mechanism of action of this compound. By progressing from broad phenotypic screening to specific target identification and validation, researchers can build a comprehensive understanding of how this promising compound exerts its biological effects. This detailed mechanistic insight is essential for its further development as a potential therapeutic agent.
References
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Wikipedia. (2023, December 2). Phenotypic screening. Retrieved from [Link]
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Dai, L., & Li, H. (2019). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 9(19), e3378. Retrieved from [Link]
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Charles River Laboratories. (2017, July 17). Phenotypic Screening Transforms Small Molecule Discovery. Retrieved from [Link]
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Technology Networks. (2018, November 29). 5 Target Deconvolution Approaches in Drug Discovery. Retrieved from [Link]
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Creative Biolabs. (n.d.). Target Deconvolution. Retrieved from [Link]
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- Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA.
- Saltzman, A. B., Chan, D. W., Holt, M. V., & Zhang, H. (2022). Kinase Inhibitor Pulldown Assay (KiP) for Clinical Proteomics. bioRxiv.
- Kamal, A., Reddy, T. S., Vishnuvardhan, M. V. P. S., Sastry, G. N., & Sastry, B. S. (2015). Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity. Bioorganic & Medicinal Chemistry Letters, 25(16), 3225-3231.
- Ali, B., et al. (2019). Pharmacokinetic evaluation, molecular docking and in vitro biological evaluation of 1, 3, 4-oxadiazole derivatives as potent antioxidants and STAT3 inhibitors. Journal of Molecular Structure, 1195, 416-427.
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Wikipedia. (2023, November 11). Thermal shift assay. Retrieved from [Link]
- Terstappen, G. C., Schlüpen, C., Raggiaschi, R., & Gaviraghi, G. (2007). Target deconvolution from phenotype-based drug discovery by using chemical proteomics approaches. Nature Reviews Drug Discovery, 6(11), 891-903.
- Simon, G. M., & Niphakis, M. J. (2013). Target deconvolution techniques in modern phenotypic profiling. Current Opinion in Chemical Biology, 17(1), 59-66.
- Duncan, J. S., Whittle, M. C., & Scott, J. D. (2012). Kinase inhibitor pulldown assay (KiP) for clinical proteomics. Methods in Molecular Biology, 893, 239-250.
- Klaeger, S., Gohlke, B., & Kuster, B. (2017). The target landscape of clinical kinase drugs. Science, 358(6367), eaan4368.
- Shaw, J. T., & Lazzara, M. J. (2018). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 13(9), 2533-2541.
- Poczta, A., et al. (2021). In Vitro and In Silico Evaluation of New 1,3,4-Oxadiazole Derivatives of Pyrrolo[3,4-d]pyridazinone as Promising Cyclooxygenase Inhibitors. Molecules, 26(17), 5183.
- Logu, A. D., et al. (2018). Exploring the Biological Activity of a Library of 1,2,5-Oxadiazole Derivatives Endowed With Antiproliferative Activity. Anticancer Research, 38(1), 229-236.
- Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology, 56, 141-161.
- de Oliveira, C. S., et al. (2022). A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines. Molecules, 27(23), 8303.
- Khan, I., et al. (2023). In Vitro and in Vivo Antidiabetics Study of New Oxadiazole Derivatives Along with Molecular Docking Study.
- Kumar, R., et al. (2021). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Mini-Reviews in Medicinal Chemistry, 21(16), 2216-2234.
- Hamil, A. M., et al. (2018). Synthesis and Antioxidant Ability of Some 4-(((4-(5-(Aryl)-1,3,4-Oxadiazol-2-Yl)Benzyl)Oxy)Methyl)-2,6-Dimethoxyphenol. Oriental Journal of Chemistry, 34(3), 1474-1482.
- Kadi, A. A., et al. (2010). Synthesis of Substituted N-[4(5-Methyl/phenyl-1,3,4-oxadiazol-2-yl)-3,6-dihydropyridin-1(2H)-yl]benzamide/benzene Sulfonamides as Anti-Inflammatory and Anti-Cancer Agents. European Journal of Medicinal Chemistry, 45(11), 5046-5053.
- Luczynski, M., & Kudelko, A. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules, 27(8), 2423.
- Nguyen, H. T., et al. (2022). 1,3,4-Oxadiazole Derivatives as Potential Biological Agents. Journal of Chemistry, 2022, 1-13.
- Saha, A., et al. (2023). Synthesis and Biological Activities of Oxadiazole Derivatives: A Review. Journal of the Indian Chemical Society, 100(1), 100813.
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MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
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- Taha, M., et al. (2022). Antioxidant properties of butylated phenol with oxadiazole and hydrazone moiety at ortho position supported by DFT study. RSC Advances, 12(28), 17873-17884.
- Goud, B. S., et al. (2021). Synthesis, characterization, biological evaluation, and molecular docking studies of new 1,3,4-oxadiazole-thioether derivative as antioxidants and cytotoxic agents. Journal of the Iranian Chemical Society, 18(9), 2259-2272.
- Taha, M., et al. (2022). Antioxidant properties of butylated phenol with oxadiazole and hydrazone moiety at ortho position supported by DFT study. RSC Advances, 12(28), 17873-17884.
-
Chemsrc. (n.d.). This compound. Retrieved from [Link]
- Rabie, A. M. (2021). Synthesis of 2-aryl-5-(arylsulfonyl)-1,3,4-oxadiazoles as potent antibacterial and antioxidant agents. RSC Advances, 11(36), 22295-22312.
- Avetisyan, A. S., et al. (2024). The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide. Research Results in Pharmacology, 10(4), 1-8.
- Taha, M., et al. (2022). Antioxidant properties of butylated phenol with oxadiazole and hydrazone moiety at ortho position supported by DFT study. RSC Advances, 12(28), 17873-17884.
- Kumar, A., et al. (2022). Synthesis, characterization and pharmacological evaluation of (Z)-2-(5-(biphenyl-4-yl)-3-(1-(imino)ethyl)- 2,3-dihydro-1,3,4-oxadiazol-2-yl)phenol derivatives as potent antimicrobial and antioxidant agents. Journal of Molecular Structure, 1259, 132711.
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenol
Welcome to the technical support center for the synthesis of 4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable compound. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you improve your reaction yields and obtain a high-purity product.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: The synthesis of this compound, a 2,5-disubstituted 1,3,4-oxadiazole, is typically achieved through the cyclization of a carboxylic acid derivative with a hydrazide. The most prevalent and direct method involves the reaction of 4-hydroxybenzoic acid hydrazide with an acetic acid derivative, followed by cyclodehydration.[1][2]
Common approaches include:
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Direct cyclization of a carboxylic acid and a hydrazide: This can be facilitated by a variety of dehydrating agents such as phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), or polyphosphoric acid.[1][3][4][5] This method is often favored for its straightforwardness.
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Reaction with an orthoester: A specific reported synthesis involves refluxing 4-hydroxybenzoic acid hydrazide with triethyl orthoacetate. This method has been reported to yield a very high purity product.[2]
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Oxidative cyclization of an N-acylhydrazone: This two-step approach involves the initial condensation of 4-hydroxybenzoic acid hydrazide with an aldehyde (in this case, acetaldehyde) to form an N-acylhydrazone, which is then subjected to oxidative cyclization using reagents like iodine, ceric ammonium nitrate, or under photochemical conditions.[6][7][8][9][10][11]
Q2: My reaction yield is consistently low. What are the primary factors I should investigate?
A2: Low yields in the synthesis of 1,3,4-oxadiazoles can often be attributed to several critical factors. A systematic approach to troubleshooting is recommended.
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Purity of Starting Materials: Ensure the 4-hydroxybenzoic acid hydrazide and the acetylating agent are of high purity. Impurities in the hydrazide can lead to side reactions and incomplete conversion.
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Reaction Conditions: The choice of dehydrating agent and reaction temperature is crucial. Overly harsh conditions can lead to decomposition of the starting materials or the desired product, especially given the presence of the phenol group which is susceptible to oxidation.[7] Milder dehydrating agents or reaction conditions should be considered.[12]
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Moisture Content: The cyclodehydration step is, by its nature, sensitive to water. Ensure all glassware is thoroughly dried and anhydrous solvents are used where applicable. The presence of water can hydrolyze the dehydrating agent and impede the cyclization process.
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Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). Insufficient reaction time will result in incomplete conversion, while prolonged reaction times, especially at elevated temperatures, can lead to the formation of degradation products.
Q3: I'm observing multiple spots on my TLC plate after the reaction. What are the likely side products?
A3: The formation of multiple products is a common issue. The identities of these byproducts depend on the specific synthetic route employed.
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Unreacted Starting Materials: The most obvious spots will be your starting 4-hydroxybenzoic acid hydrazide and the acetylating agent.
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Intermediate N,N'-diacylhydrazine: A common intermediate and potential byproduct is the N,N'-diacylhydrazine, formed by the acylation of the hydrazide without subsequent cyclization. This intermediate may be isolated if the cyclodehydration conditions are not optimal.
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Symmetrically Substituted Oxadiazoles: If you are starting from a carboxylic acid and hydrazine, the formation of symmetrical 2,5-disubstituted 1,3,4-oxadiazoles is a possibility.
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Degradation Products: The phenolic group is susceptible to oxidation, which can lead to colored impurities. Additionally, harsh dehydrating agents can cause charring or polymerization.
A general troubleshooting workflow for improving yield is depicted below:
Caption: Troubleshooting workflow for low yield.
Troubleshooting Guide
Issue 1: Incomplete Cyclization and Presence of Diacylhydrazine Intermediate
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Symptom: A significant amount of a polar byproduct is observed on TLC, and the final yield is low despite the consumption of starting materials.
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Cause: The energy barrier for the cyclodehydration of the intermediate N,N'-diacylhydrazine has not been overcome. This can be due to an insufficiently powerful dehydrating agent, too low a reaction temperature, or insufficient reaction time.
-
Solution:
-
Increase Temperature: Gradually increase the reaction temperature while monitoring the reaction by TLC. For dehydrating agents like POCl₃, refluxing is often necessary.[3][13]
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Change Dehydrating Agent: If increasing the temperature does not suffice, consider a more potent dehydrating agent. However, be mindful of potential side reactions with harsher reagents.
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Extend Reaction Time: Allow the reaction to proceed for a longer duration, ensuring the disappearance of the intermediate spot on the TLC plate.
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Issue 2: Product Decomposition and Darkening of the Reaction Mixture
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Symptom: The reaction mixture turns dark brown or black, and the isolated product is impure and difficult to purify.
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Cause: The reaction conditions are too harsh, leading to the decomposition of the starting materials or the product. The phenolic hydroxyl group is particularly susceptible to oxidation at high temperatures.
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Solution:
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Lower Reaction Temperature: If possible, conduct the reaction at a lower temperature, even if it requires a longer reaction time.
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Use a Milder Dehydrating Agent: Consider alternatives to strong acids or aggressive dehydrating agents. For instance, methods employing Burgess reagent or XtalFluor-E have been shown to be effective under milder conditions for the synthesis of other 1,3,4-oxadiazoles.[12]
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Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to minimize oxidative side reactions.
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Issue 3: Difficulty in Product Purification
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Symptom: The crude product is an oily residue or a solid that is difficult to recrystallize, and column chromatography results in poor separation.
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Cause: The presence of closely related side products or residual high-boiling solvents or reagents.
-
Solution:
-
Aqueous Work-up: After the reaction, quenching the mixture with ice-water and neutralizing with a base (e.g., sodium bicarbonate) can help to remove acidic impurities and precipitate the crude product.[4][13]
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Recrystallization: Experiment with different solvent systems for recrystallization. A mixture of polar and non-polar solvents, such as ethanol/water or ethyl acetate/hexane, may be effective. One reported synthesis successfully used 1-butanol for crystallization.[2]
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Column Chromatography: If recrystallization is ineffective, column chromatography on silica gel is a viable option. A gradient elution with a mixture of ethyl acetate and hexane is a good starting point for optimizing the separation.[3]
-
Experimental Protocols
Recommended Synthesis Protocol: Cyclodehydration using Phosphorus Oxychloride
This protocol is a robust and commonly used method for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles.
Step 1: Preparation of N'-acetyl-4-hydroxybenzohydrazide
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In a round-bottom flask, dissolve 4-hydroxybenzoic acid hydrazide (1 equivalent) in a suitable solvent such as glacial acetic acid or dioxane.
-
Slowly add acetic anhydride (1.1 equivalents) to the solution while stirring at room temperature.
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Continue stirring for 2-4 hours or until TLC indicates the complete consumption of the starting hydrazide.
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Pour the reaction mixture into cold water to precipitate the product.
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Filter the solid, wash with water, and dry under vacuum.
Step 2: Cyclodehydration to this compound
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To the dried N'-acetyl-4-hydroxybenzohydrazide (1 equivalent) in a round-bottom flask, carefully add phosphorus oxychloride (POCl₃) (5-10 equivalents) in a fume hood.
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Heat the mixture to reflux (80-90 °C) and maintain for 2-4 hours, monitoring the reaction by TLC.[13]
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After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
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Neutralize the acidic solution with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.
-
The solid product will precipitate out. Filter the solid, wash thoroughly with water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, 1-butanol) or by column chromatography.[2][3]
Caption: General synthesis workflow.
Data Presentation
| Parameter | Recommendation | Rationale |
| Dehydrating Agent | POCl₃, SOCl₂, PPA | Effective for cyclodehydration, but can be harsh.[1][3][4][5] |
| Solvent | Neat (for POCl₃), Dioxane, Toluene | Anhydrous conditions are critical for successful cyclization. |
| Temperature | 80-110 °C (Reflux) | Sufficient energy is required for cyclization, but excessive heat can cause decomposition. |
| Reaction Time | 2-12 hours | Monitor by TLC to ensure complete conversion without degradation. |
| Work-up | Quench with ice-water, neutralize with NaHCO₃ | Removes acidic reagents and facilitates product precipitation.[4][13] |
| Purification | Recrystallization (Ethanol, 1-Butanol), Column Chromatography | Essential for removing byproducts and achieving high purity.[2][3] |
References
- Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. (n.d.). Google Books.
- Additive-free photo-mediated oxidative cyclization of pyridinium acylhydrazones to 1,3,4-oxadiazoles. (2021, January 7). RSC Publishing.
- Additive-free photo-mediated oxidative cyclization of pyridinium acylhydrazones to 1,3,4-oxadiazoles: solid-state conversion in a microporous organic polymer and supramolecular energy-level engineering. (2021, January 7). PubMed Central.
- Synthesis and Antioxidant Ability of Some 4-(((4-(5-(Aryl)-1,3,4-Oxadiazol-2-Yl)Benzyl)Oxy)Methyl)-2,6-Dimethoxyphenol. (n.d.).
- A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions. (n.d.). Chemical Science (RSC Publishing).
- Novel synthesis of 1,3,4 oxadiazole derivatives poly (maleimide-co-methyl acrylate) with some carboxylic acids and their biological activity. (n.d.).
- What is the best way to convert aromatic carboxylic acid derivatives into1,3,4-oxadiazole? (2020, August 8).
- SYNTHESIS AND CHARACTERIZATION OF 1,3,4-OXADIAZOLES BEARING AN INDOLE RING. (n.d.). UTAR Institutional Repository.
- This compound(SALTDATA: FREE) synthesis. (n.d.). chemicalbook.
- Synthesis of 1,3,4-oxadiazoles. (n.d.). Organic Chemistry Portal.
- 4-(5-((4-Methylbenzyl)thio)-1,3,4-oxadiazol-2-yl)phenol. (n.d.). Benchchem.
- Synthesis of 2-Imino-1,3,4-oxadiazolines from Acylhydrazides and Isothiocyanates via Aerobic Oxidation and a DMAP-Mediated Annulation Sequence. (2022, August 1). ACS Omega.
- Intermolecular cyclization of acylhydrazines. (n.d.). ResearchGate.
- Additive-free photo-mediated oxidative cyclization of pyridinium acylhydrazones to 1,3,4-oxadiazoles. (2021, January 7). RSC Publishing.
- Efficient oxidative cyclization of N-acylhydrazones for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles. (2013, March 14). SciSpace.
- Efficient oxidative cyclization of N-acylhydrazones for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles using t-BuOI under neutral conditions. (2013, April 1). Semantic Scholar.
- Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. (n.d.). PMC - NIH.
- Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. (n.d.). NIH.
- Oxidative cyclization of N-acylhydrazones. Development of highly selective turn-on fluorescent chemodosimeters for Cu2+. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
- The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide. (2024, November 21). Research Results in Pharmacology.
- A Comprehensive Review on 1,3,4-oxadiazole Derivatives. (2019, October 28).
- Recent Updates on Synthetic Strategies and Biological Potential of 1,3,4-oxadiazole: Review. (n.d.). Bentham Science Publisher.
- Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. (2022, June 12).
- Synthesis of New 2,5-Di-substituted 1,3,4-Oxadiazoles Bearing 2,6-Di-tert-butylphenol Moieties and Evaluation of Their Antioxidant Activity. (n.d.). PMC - NIH.
- Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. (n.d.). ACS Omega.
- This compound. (n.d.). MySkinRecipes.
- View of The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl). (2024, November 21).
- This compound. (n.d.). Sigma-Aldrich.
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Technical Support Center: Optimization of Reaction Conditions for the Cyclization of 4-Hydroxybenzoic Acid Hydrazide
Welcome to the technical support center for the synthesis of 1,3,4-oxadiazole derivatives from 4-hydroxybenzoic acid hydrazide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the reaction conditions for this crucial cyclization reaction. The following troubleshooting guides and frequently asked questions (FAQs) are structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Troubleshooting Guide: Common Experimental Issues
Q1: I am getting a very low yield of my desired 2,5-disubstituted-1,3,4-oxadiazole. What are the potential causes and how can I improve it?
A1: Low yields are a frequent challenge in the synthesis of 1,3,4-oxadiazoles. Several factors can contribute to this issue, from incomplete reactions to product loss during workup. Here’s a systematic approach to troubleshooting:
-
Incomplete Dehydration: The cyclization of a diacylhydrazine intermediate to a 1,3,4-oxadiazole is a dehydration reaction. Inefficient removal of water is a primary cause of low yields.
-
Troubleshooting:
-
Choice of Dehydrating Agent: Strong dehydrating agents are crucial. Commonly used and effective agents include phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), polyphosphoric acid (PPA), and phosphorus pentoxide (P₂O₅)[1][2][3]. The choice of agent can be critical; for instance, POCl₃ is a popular and potent choice for this cyclization[2][4][5].
-
Anhydrous Conditions: Ensure all your reagents and solvents are scrupulously dry. Use freshly distilled solvents and properly dried glassware. The presence of moisture can quench the dehydrating agent and hinder the reaction.
-
-
-
Suboptimal Reaction Temperature: The cyclization reaction is often temperature-dependent.
-
Troubleshooting:
-
Temperature Screening: If the reaction is sluggish, a gradual increase in temperature may be necessary. For many conventional heating methods, refluxing the reaction mixture is common[2][6]. However, excessively high temperatures can lead to decomposition and the formation of side products. An optimization screen of temperatures (e.g., 80°C, 100°C, 120°C) can help identify the optimal condition for your specific substrate[7].
-
Microwave Irradiation: Consider using microwave-assisted synthesis. This technique can significantly reduce reaction times and often leads to higher yields and purer products by providing rapid and uniform heating[6][8].
-
-
-
Inefficient Intermediate Formation: The formation of the N,N'-diacylhydrazine intermediate from 4-hydroxybenzoic acid hydrazide and a carboxylic acid or its derivative is a critical preceding step.
-
Troubleshooting:
-
Activation of Carboxylic Acid: If you are using a carboxylic acid, it may need to be activated. Converting the carboxylic acid to an acid chloride or using a coupling agent like 1,1'-carbonyldiimidazole (CDI) can facilitate the formation of the diacylhydrazine intermediate[1].
-
-
-
Product Loss During Workup and Purification: The desired product might be lost during extraction, filtration, or recrystallization.
-
Troubleshooting:
-
Workup Procedure: After the reaction, pouring the mixture onto crushed ice is a common workup step to precipitate the product[2]. Ensure the pH is adjusted appropriately to maximize precipitation.
-
Recrystallization Solvent: The choice of solvent for recrystallization is crucial for obtaining a pure product with good recovery. Ethanol or a mixture of DMF and ethanol are often used[3]. Experiment with different solvent systems to find the one that provides high purity and minimal loss.
-
-
Q2: My reaction is producing a significant amount of side products, making purification difficult. What are these side products and how can I minimize their formation?
A2: The formation of side products is often linked to the reaction conditions and the reactivity of the starting materials.
-
Potential Side Products:
-
Unreacted Starting Materials: Incomplete reaction will leave unreacted 4-hydroxybenzoic acid hydrazide and the acylating agent.
-
Diacylhydrazine Intermediate: If the cyclization (dehydration) step is not complete, the linear diacylhydrazine intermediate will be present.
-
Decomposition Products: Harsh reaction conditions, such as excessively high temperatures or prolonged reaction times, can lead to the decomposition of starting materials or the desired product. The phenolic hydroxyl group of 4-hydroxybenzoic acid hydrazide can also undergo side reactions under certain conditions.
-
-
Strategies to Minimize Side Products:
-
Milder Reaction Conditions: If decomposition is suspected, try lowering the reaction temperature or shortening the reaction time. The use of milder dehydrating agents like tosyl chloride in pyridine can be an alternative to harsher reagents like POCl₃[1].
-
Reaction Monitoring: Closely monitor the reaction progress using Thin Layer Chromatography (TLC)[2]. This will help you determine the optimal reaction time to maximize the formation of the desired product and minimize the formation of byproducts.
-
Stoichiometry of Reagents: Ensure the correct stoichiometry of your reactants. An excess of one reactant can sometimes lead to the formation of side products.
-
Alternative Synthetic Routes: For some substrates, a one-pot reaction may not be optimal. A two-step process, where the diacylhydrazine intermediate is first synthesized and isolated before cyclization, can sometimes provide a cleaner product.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the cyclization of 4-hydroxybenzoic acid hydrazide?
A1: The most prevalent method involves the reaction of 4-hydroxybenzoic acid hydrazide with a carboxylic acid or its derivative (like an acid chloride or ester) to form an N,N'-diacylhydrazine intermediate, which is then cyclized in the presence of a dehydrating agent.
-
Conventional Heating: This typically involves refluxing the reactants in a suitable solvent with a dehydrating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂)[2][3].
-
Microwave-Assisted Synthesis: This modern approach often leads to shorter reaction times, higher yields, and is considered a more environmentally friendly "green chemistry" method[6][8].
Q2: What is the role of a catalyst in this reaction, and which ones are commonly used?
A2: While the cyclization is primarily a dehydration reaction, catalysts can be employed to facilitate the formation of the intermediate or the cyclization step itself.
-
Acid Catalysis: In some cases, a catalytic amount of a strong acid like sulfuric acid can be used as the dehydrating agent[1].
-
Coupling Agents: Reagents like TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) can act as coupling agents to facilitate the initial acylation of the hydrazide, which is then followed by cyclodesulfurization in certain synthetic routes[9].
-
Metal Catalysts: For specific types of cyclizations, metal catalysts such as those based on copper or palladium have been reported, although they are less common for the direct cyclization of hydrazides with carboxylic acids[10][11].
Q3: How do I choose the right solvent for the cyclization reaction?
A3: The choice of solvent is critical and depends on the specific reaction conditions and reagents being used.
-
For Conventional Heating: High-boiling point, inert solvents are often preferred to allow for refluxing at an effective temperature. Examples include N,N-dimethylformamide (DMF) or using the dehydrating agent itself as the solvent (e.g., excess POCl₃). In some cases, ethanol is used, particularly for the initial formation of the hydrazide[2][6].
-
For Microwave Synthesis: Solvents with a high dielectric constant that absorb microwave irradiation efficiently are ideal. Water has been successfully used as a green solvent in microwave-assisted synthesis of 1,3,4-oxadiazole precursors[6][8].
Data Presentation
Table 1: Comparison of Common Dehydrating Agents for 1,3,4-Oxadiazole Synthesis
| Dehydrating Agent | Typical Reaction Conditions | Advantages | Disadvantages |
| Phosphorus Oxychloride (POCl₃) | Reflux, neat or in an inert solvent | Highly effective, readily available | Corrosive, harsh workup |
| Thionyl Chloride (SOCl₂) | Reflux, often used as solvent | Potent dehydrating agent | Toxic, corrosive, releases HCl gas |
| Polyphosphoric Acid (PPA) | High temperatures (100-200°C) | Good for less reactive substrates | Viscous, difficult to stir, harsh workup |
| Acetic Anhydride | Reflux | Milder than POCl₃ or SOCl₂ | Can lead to N-acetylation as a side reaction |
| Tosyl Chloride/Pyridine | Room temperature to mild heating | Milder conditions | Pyridine has a strong odor, can be difficult to remove |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 2,5-Disubstituted-1,3,4-oxadiazoles using Phosphorus Oxychloride
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-hydroxybenzoic acid hydrazide (1 equivalent) and a substituted carboxylic acid (1 equivalent).
-
Carefully add phosphorus oxychloride (POCl₃) (5-10 equivalents) dropwise to the mixture at 0°C.
-
After the addition is complete, slowly bring the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
The precipitated solid is collected by vacuum filtration and washed thoroughly with cold water until the filtrate is neutral.
-
The crude product is then dried and recrystallized from a suitable solvent (e.g., ethanol) to afford the pure 2,5-disubstituted-1,3,4-oxadiazole.
Protocol 2: Microwave-Assisted Synthesis of a Schiff Base Intermediate
-
In a microwave-safe vessel, combine 4-hydroxybenzoic acid hydrazide (1 equivalent) and an appropriate aromatic aldehyde (1 equivalent) in a minimal amount of a suitable solvent like ethanol or even water[6].
-
Add a catalytic amount of glacial acetic acid.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a suitable power and temperature (e.g., 100-150°C) for a short duration (e.g., 5-15 minutes).
-
After cooling, the precipitated product is collected by filtration, washed with a cold solvent, and dried. This Schiff base can then be cyclized to the corresponding 1,3,4-oxadiazole.
Visualizations
Diagram 1: Troubleshooting Workflow for Low Yield in 1,3,4-Oxadiazole Synthesis
Caption: A decision tree for troubleshooting low yields.
Diagram 2: General Reaction Scheme for 1,3,4-Oxadiazole Synthesis
Caption: The synthetic pathway to 1,3,4-oxadiazoles.
References
-
Saeed, H. H., et al. (2022). Eco-friendly, Rapid Synthesis of Some 4-Hydroxybenzoic Acid Hydrazide Derivatives. Chemical Methodologies, 6(10), 773-782. [Link]
-
Boström, J., et al. (2012). Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012. Molecules, 17(12), 1-47. [Link]
-
Asif, M. (2015). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. International Journal of Medicinal Chemistry, 2015, 1-12. [Link]
-
Ng, Y. X. (2018). Synthesis and Characterization of 1,3,4-Oxadiazoles Bearing an Indole Ring. UTAR Institutional Repository. [Link]
-
Gomha, S. M., et al. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules, 27(8), 2443. [Link]
-
Bollikolla, H. B., et al. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews, 4(3), 255-271. [Link]
-
Balalaie, S., et al. (2013). A new and efficient synthesis of 1,3,4-oxadiazole derivatives using TBTU. Tetrahedron, 69(7), 2075-2080. [Link]
-
Pattan, S. R., et al. (2020). A Review on the Preparation of 1,3,4-Oxadiazoles From the Dehydration of Hydrazines and Study of Their Biological Roles. ResearchGate. [Link]
-
Wang, Y., et al. (2017). Diversity-oriented synthesis of the biologically intriguing imidazo[1,2-a]pyridine-fused isoquinoline systems from readily available starting materials was achieved through the Groebke–Blackburn–Bienaymé reaction followed by a gold-catalyzed cyclization strategy. ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,3,4-oxadiazoles. Retrieved January 17, 2026, from [Link]
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Al-Masoudi, N. A. L., et al. (2023). A Review of Modern Methods of Synthesis 1, 3, 4-Oxadiazole as a Bioactive Compounds. ResearchGate. [Link]
-
González-López, V., et al. (2018). Optimization of the Reaction Conditions for the Reductive Cyclization. ResearchGate. [Link]
-
Li, Y., et al. (2021). Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. Molecules, 26(19), 5895. [Link]
-
Reddy, T. R., et al. (2019). Optimization of the cyclization reaction conditions. ResearchGate. [Link]
-
Szychowski, J., et al. (2024). 4-Hydroxybenzoic Acid-Based Hydrazide–Hydrazones as Potent Growth Inhibition Agents of Laccase-Producing Phytopathogenic Fungi That Are Useful in the Protection of Oilseed Crops. Molecules, 29(9), 2212. [Link]
-
Sharma, D., et al. (2019). A Comprehensive Review on 1,3,4-oxadiazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 59(1), 1-8. [Link]
-
Acar, Ç., et al. (2023). Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. ACS Omega, 8(51), 48870–48882. [Link]
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Kumar, S., et al. (2023). Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. ResearchGate. [Link]
-
Reddit. (2023, June 8). Help with Low Yield Synthesis. r/Chempros. [Link]
-
Saeed, H. H., et al. (2022). Eco-friendly, Rapid Synthesis of Some 4-Hydroxybenzoic Acid Hydrazide Derivatives. Chemical Methodologies, 6(10), 773-782. [Link]
-
Szychowski, J., et al. (2021). Synthesis and Structure-Activity Relationship Studies of Hydrazide-Hydrazones as Inhibitors of Laccase from Trametes versicolor. Molecules, 26(23), 7136. [Link]
-
Wang, D., et al. (2020). Cross-Coupling between Hydrazine and Aryl Halides with Hydroxide Base at Low Loadings of Palladium by Rate-Determin. eScholarship.org. [Link]
-
Wang, D., et al. (2020). Cross-Coupling between Hydrazine and Aryl Halides with Hydroxide Base at Low Loadings of Palladium by Rate-Determining Deprotonation of Bound Hydrazine. Angewandte Chemie International Edition, 59(44), 19559-19564. [Link]
-
Han, M.İ., et al. (2019). SYNTHESIS AND ANTICANCER ACTIVITY OF 4-HYDROXY BENZOIC ACID HYDRAZIDE-HYDRAZONES. ResearchGate. [Link]
-
Suslov, D. S., et al. (2020). Cyclization of arylhydrazones of cross-conjugated enynones: synthesis of luminescent styryl-1H-pyrazoles and propenyl-1H-pyrazoles. Organic & Biomolecular Chemistry, 18(3), 456-466. [Link]
-
Singh, N., et al. (2013). Convenient MW-Assisted Synthesis of Unsymmetrical Sulfides Using Sulfonyl Hydrazides as Aryl Thiol Surrogate. Organic Letters, 15(22), 5874–5877. [Link]
Sources
- 1. Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. eprints.utar.edu.my [eprints.utar.edu.my]
- 5. researchgate.net [researchgate.net]
- 6. chemmethod.com [chemmethod.com]
- 7. researchgate.net [researchgate.net]
- 8. chemmethod.com [chemmethod.com]
- 9. luxembourg-bio.com [luxembourg-bio.com]
- 10. jchemrev.com [jchemrev.com]
- 11. researchgate.net [researchgate.net]
troubleshooting low purity in the synthesis of 4-(5-Methyl-1,3,4-oxadiazol-2-YL)phenol
Welcome to the technical support center for the synthesis of 4-(5-Methyl-1,3,4-oxadiazol-2-YL)phenol. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable heterocyclic compound. Here, we provide in-depth, field-proven insights in a direct question-and-answer format to ensure the successful and high-purity synthesis of your target molecule.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable synthetic route for this compound?
A1: The most frequently employed and dependable method involves a two-step process starting from 4-hydroxybenzoic acid. The first step is the formation of the key intermediate, 4-hydroxybenzoic acid hydrazide, which is then cyclized to form the desired 1,3,4-oxadiazole ring.
Q2: Why is this compound a molecule of interest?
A2: The 1,3,4-oxadiazole ring is a privileged scaffold in medicinal chemistry, known for its wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] The phenolic group on this particular derivative offers a site for further functionalization, allowing for the creation of diverse compound libraries for drug discovery.[1]
Q3: What are the critical safety precautions to consider during this synthesis?
A3: Hydrazine hydrate is highly toxic and corrosive and should be handled with extreme care in a well-ventilated fume hood using appropriate personal protective equipment (PPE). Dehydrating agents like phosphorus oxychloride (POCl₃) are corrosive and react violently with water; they must also be handled in a fume hood.[2]
Troubleshooting Guide: Low Purity and Yield
Low purity is the most common challenge in the synthesis of this compound. This section provides a systematic approach to identifying and resolving these issues.
Problem 1: My final product has low purity, with multiple spots on the TLC plate.
Possible Cause A: Incomplete Cyclization
-
Expertise & Experience: The cyclization of the hydrazide intermediate to the oxadiazole ring is the critical ring-forming step. If this reaction does not go to completion, you will have the unreacted hydrazide and potentially the diacylhydrazine intermediate in your crude product.
-
Troubleshooting Protocol:
-
Reaction Monitoring: Monitor the reaction progress meticulously using Thin-Layer Chromatography (TLC). The starting hydrazide should be consumed, and a new, less polar spot corresponding to the oxadiazole product should appear.
-
Extended Reaction Time/Increased Temperature: If the reaction stalls, consider extending the reflux time. For the triethyl orthoacetate method, refluxing overnight is often sufficient.[3] For methods using dehydrating agents like POCl₃, a shorter reflux time of a few hours is typical.[4]
-
Purity of Reagents: Ensure your cyclizing agent (e.g., triethyl orthoacetate) is of high purity and anhydrous, as moisture can inhibit the reaction.
-
Possible Cause B: Side Reactions Involving the Phenolic Group
-
Expertise & Experience: The free hydroxyl group on the phenol is nucleophilic and can undergo side reactions, especially when using harsh dehydrating agents like phosphorus oxychloride (POCl₃). POCl₃ can react with phenols to form phosphate esters, leading to unwanted byproducts.[5]
-
Troubleshooting Protocol:
-
Choice of Cyclizing Agent: The use of milder cyclizing agents is highly recommended. Triethyl orthoacetate is an excellent choice as it reacts specifically with the hydrazide moiety under neutral conditions, leaving the phenolic group intact.[3]
-
Protecting Group Strategy: If you must use a harsh dehydrating agent, consider protecting the phenolic hydroxyl group as a methyl or benzyl ether prior to the cyclization step. The protecting group can be removed in a subsequent step.
-
Temperature Control: If using POCl₃, maintain strict temperature control. Running the reaction at the lowest effective temperature can help minimize side reactions.
-
Possible Cause C: Presence of Unreacted Starting Materials
-
Expertise & Experience: The presence of unreacted 4-hydroxybenzoic acid hydrazide is a common impurity. This is often due to incorrect stoichiometry or insufficient reaction time.
-
Troubleshooting Protocol:
-
Stoichiometry Check: Ensure you are using the correct molar equivalents of your starting materials. For the reaction with triethyl orthoacetate, an excess of the orthoester is often used as it can also serve as the reaction solvent.[3]
-
Purification: Unreacted hydrazide is more polar than the oxadiazole product and can typically be removed via recrystallization or column chromatography.
-
Visualizing the Synthetic Workflow
Detailed Experimental Protocols
Protocol 1: Synthesis of 4-Hydroxybenzoic Acid Hydrazide
This protocol is adapted from standard procedures for the synthesis of hydrazides from their corresponding esters.
-
Esterification: Reflux 4-hydroxybenzoic acid with ethanol and a catalytic amount of sulfuric acid to form ethyl 4-hydroxybenzoate.
-
Hydrazinolysis: React the resulting ethyl 4-hydroxybenzoate with hydrazine hydrate in ethanol. The product, 4-hydroxybenzoic acid hydrazide, will precipitate out of the solution upon cooling.
-
Isolation: Filter the solid, wash with cold ethanol, and dry under vacuum.
Protocol 2: Synthesis of this compound
This protocol is based on a documented high-yield synthesis.[3]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 4-hydroxybenzoic acid hydrazide (1.0 equivalent) and triethyl orthoacetate (an excess, e.g., 4-5 equivalents).
-
Reaction: Stir the mixture and heat to reflux. The reaction is typically complete after several hours to overnight.
-
Workup: Cool the reaction mixture to room temperature. The product will often precipitate from the solution.
-
Purification: Filter the precipitated solid and recrystallize from a suitable solvent such as 1-butanol to yield pure this compound.[3]
Troubleshooting Flowchart
Purity Assessment and Characterization
Ensuring the purity and confirming the structure of your final product is paramount.
Expected Analytical Profile
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons in the range of δ 6.8–8.0 ppm. A singlet for the methyl group around δ 2.4-2.6 ppm. A broad singlet for the phenolic -OH proton. |
| ¹³C NMR | Signals for the oxadiazole ring carbons typically appear in the δ 160-165 ppm region.[6] Aromatic carbons will be observed in their characteristic regions, and the methyl carbon will be seen upfield. |
| IR Spectroscopy | A broad O-H stretch for the phenol group around 3200–3500 cm⁻¹. A C=N stretch for the oxadiazole ring around 1610 cm⁻¹. A C-O-C stretch around 1245 cm⁻¹.[7] |
| Mass Spectrometry | The molecular ion peak [M]+ at m/z = 176.17 should be observed. |
| Melting Point | The reported melting point is approximately 238.8 °C.[3] A sharp melting point is indicative of high purity. |
Purification Guidance
-
Recrystallization: This is the preferred method for purification if a suitable solvent is found. 1-butanol has been reported to be effective.[3] Other polar protic solvents like ethanol or methanol could also be screened.
-
Column Chromatography: If recrystallization is ineffective, column chromatography is a reliable alternative.
-
Stationary Phase: Silica gel is the standard choice.
-
Eluent System: For phenolic compounds, a mixture of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or methanol) is typically used. A good starting point would be a gradient elution from 100% hexane to a mixture with increasing proportions of ethyl acetate. The separation of phenolic compounds can sometimes be improved by adding a small amount of acetic or formic acid to the eluent to suppress the ionization of the phenolic proton and reduce tailing.
-
References
Sources
- 1. This compound [myskinrecipes.com]
- 2. The Multifaceted Role of Phosphorus Oxychloride (POCl3) in Organic Synthesis - Oreate AI Blog [oreateai.com]
- 3. researchgate.net [researchgate.net]
- 4. luxembourg-bio.com [luxembourg-bio.com]
- 5. POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
purification techniques for 4-(5-Methyl-1,3,4-oxadiazol-2-YL)phenol and its analogs
An Application Scientist's Guide to Purifying 4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenol and Its Analogs
Introduction: Understanding the Molecule
Welcome to the Technical Support Center for the purification of this compound and its analogs. This class of compounds is of significant interest in medicinal chemistry due to the diverse biological activities of the 1,3,4-oxadiazole moiety, including antimicrobial, anticancer, and antioxidant properties[1][2][3]. The presence of a phenolic hydroxyl group provides a key site for hydrogen bonding and further functionalization, but it also introduces specific challenges during purification[4].
The key to successfully purifying these molecules lies in understanding their fundamental physicochemical properties. The 1,3,4-oxadiazole ring, combined with a phenol, creates a molecule of moderate to high polarity. Aryl substituents generally decrease water solubility compared to simpler alkyl derivatives[5]. The acidic nature of the phenol can lead to strong interactions with silica gel, a common stationary phase in chromatography, often resulting in poor separation and "tailing" of peaks. This guide provides field-proven troubleshooting strategies and detailed protocols to navigate these challenges effectively.
Section 1: Pre-Purification Analysis & Strategy
Before any purification attempt, a preliminary analysis of the crude reaction mixture is critical. This step saves time, conserves material, and informs the selection of the most appropriate purification strategy.
Frequently Asked Questions (FAQs)
Q1: How do I get a quick snapshot of my crude product's purity and composition?
A1: Thin-Layer Chromatography (TLC) is the most indispensable tool for this purpose. Spot your crude material on a silica gel TLC plate and develop it in a few different solvent systems of varying polarity (e.g., 3:1 Hexane:Ethyl Acetate, 1:1 Hexane:Ethyl Acetate, 100% Ethyl Acetate). This will reveal:
-
The number of components in your mixture.
-
The relative polarity of your target compound versus impurities.
-
An ideal starting point for a solvent system for column chromatography. An Rf (retention factor) value of ~0.3 for your target compound is generally considered optimal for good separation[6].
Q2: My TLC plate shows significant streaking from the baseline. What does this mean?
A2: Streaking is a common issue with phenolic compounds on silica gel[7]. The acidic silanol groups (Si-OH) on the silica surface can strongly and sometimes irreversibly bind to your phenolic compound, causing it to smear rather than move as a compact spot. This is a strong indicator that you will face challenges with standard silica gel column chromatography.
Q3: My crude product is a solid. Can I just wash it with a solvent?
A3: Yes, a solvent trituration or wash can be a highly effective first-pass purification step. If you know of an impurity that is soluble in a specific solvent while your desired product is not (or vice-versa), you can use this to your advantage. For example, if your product is a solid and you have nonpolar, oily byproducts, washing the solid with cold hexanes or diethyl ether can significantly improve purity before attempting recrystallization or chromatography.
Purification Strategy Workflow
This diagram outlines a logical decision-making process for selecting the appropriate purification technique.
Caption: Purification Strategy Decision Tree.
Section 2: Primary Purification Techniques
This section provides detailed protocols and troubleshooting for the two most common purification methods for these compounds: Recrystallization and Flash Column Chromatography.
Method 1: Recrystallization
Recrystallization is the method of choice for purifying solid materials that are already relatively pure (>80%). It relies on the principle that the solubility of a compound increases in a hot solvent and decreases as the solution cools, allowing pure crystals to form while impurities remain in the "mother liquor".[8]
-
Solvent Selection: The ideal solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when hot. Common choices for oxadiazole phenols include ethanol, methanol, or mixtures like ethanol/water or ethyl acetate/hexanes[9][10]. Test this on a small scale in test tubes first.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen solvent to the flask and heat the mixture to boiling (using a hot plate and a condenser) with stirring. Continue adding small portions of hot solvent until the solid just dissolves completely.
-
Hot Filtration (Optional): If you observe insoluble impurities (e.g., dust, inorganic salts), perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization.
-
Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for forming large, pure crystals. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under vacuum. Characterize the final product by melting point and NMR spectroscopy to confirm purity. A sharp melting point close to the literature value (236-238.8°C for the title compound) indicates high purity[11][12].
| Problem | Probable Cause(s) | Solution(s) |
| Compound "oils out" instead of crystallizing. | The solution is too supersaturated, or the boiling point of the solvent is higher than the melting point of the compound. | Add a small amount of hot solvent to redissolve the oil completely, then allow it to cool much more slowly. If the issue persists, try a lower-boiling point solvent system.[13] |
| No crystals form, even after cooling. | The solution is not saturated enough (too much solvent was added), or the compound is very soluble even in the cold solvent. | Boil off some of the solvent to concentrate the solution and try cooling again. Try scratching the inside of the flask with a glass rod at the solvent line to create nucleation sites. Add a "seed crystal" from a previous pure batch if available.[13] |
| Low recovery of the product. | Too much solvent was used for dissolution. The compound has significant solubility in the cold solvent. | Use the absolute minimum amount of hot solvent needed for dissolution. After filtering the crystals, you can reduce the volume of the mother liquor by evaporation and cool it again to obtain a second crop of crystals (which may require a second recrystallization).[13] |
| Crystals are colored or appear impure. | Impurities were co-precipitated with the product. | The cooling process may have been too rapid. Ensure slow cooling. Consider a pre-purification step, such as filtering the crude material through a small plug of silica gel, before recrystallization.[13] |
Method 2: Flash Column Chromatography
Flash column chromatography is the workhorse for purifying liquid samples or complex solid mixtures where recrystallization is ineffective.[14] It separates compounds based on their differential adsorption to a stationary phase (usually silica gel) and elution with a mobile phase (solvent).
-
Solvent System Selection (TLC): As described in Section 1, find a solvent system (e.g., Hexane:Ethyl Acetate) that gives your target compound an Rf of ~0.3 and separates it well from impurities.
-
Column Packing:
-
Secure a glass column vertically. Add a small plug of cotton or glass wool, followed by a thin layer of sand.
-
Prepare a slurry of silica gel in your initial, least polar solvent. Pour this slurry into the column, gently tapping the sides to ensure even packing without air bubbles.
-
Allow the excess solvent to drain until it is level with the top of the silica bed. Add another thin layer of sand on top to protect the silica surface.
-
-
Sample Loading:
-
Wet Loading: Dissolve your crude product in a minimal amount of the chromatography solvent. Carefully add this solution to the top of the column.
-
Dry Loading (Recommended for less soluble compounds): Dissolve your crude product in a suitable solvent (e.g., DCM, acetone), add a small amount of silica gel, and evaporate the solvent completely on a rotary evaporator. This creates a dry, free-flowing powder that can be carefully added to the top of the packed column.
-
-
Elution: Carefully add your eluting solvent to the column. Apply pressure (using a pump or regulated air line) to achieve a flow rate of about 2 inches/minute. Collect the eluent in fractions (e.g., in test tubes).
-
Monitoring: Monitor the separation by spotting fractions onto a TLC plate and visualizing under a UV lamp.
-
Isolation: Combine the fractions that contain your pure product and remove the solvent using a rotary evaporator.
Caption: Troubleshooting Poor Column Chromatography Separation.
Section 3: Advanced Purification & Special Cases
Q4: My compound is still impure after column chromatography, and the impurities are structurally very similar analogs. What's next?
A4: For separating compounds with very similar polarities, such as positional isomers or analogs with minor structural differences, preparative High-Performance Liquid Chromatography (Prep HPLC) is often necessary.[15] This technique uses smaller stationary phase particles and high pressure to achieve significantly better resolution than flash chromatography. Reversed-phase (C18) columns are commonly used for these polar compounds, with mobile phases like acetonitrile/water or methanol/water.[16][17]
Q5: The phenolic -OH group is causing irreversible binding to my silica column. Is there a way to avoid this?
A5: If the phenol is causing insurmountable problems, you can temporarily protect it as an ether (e.g., benzyl or silyl ether) or another stable group.[18] The ideal protecting group is one that is stable to your purification conditions (like chromatography) but can be easily and cleanly removed afterward without affecting the rest of the molecule.[19][20] This adds steps to your synthesis but can make a difficult purification trivial. After purification of the protected compound, a deprotection step will yield the pure phenol.
Q6: Can I use a different stationary phase instead of silica?
A6: Absolutely. If your compound is unstable on acidic silica gel, consider using neutral or basic alumina.[13] Alternatively, for highly polar compounds, reversed-phase chromatography (using a C18-functionalized silica) is an excellent option where the elution order is inverted—less polar compounds elute later.[7]
Section 4: References
-
BenchChem. (n.d.). Overcoming challenges in the purification of heterocyclic compounds. Retrieved from
-
University of Illinois Urbana-Champaign. (n.d.). Protecting Groups. Retrieved from
-
CDN. (n.d.). Nitration of Phenol and Purification by Column Chromatography. Retrieved from
-
PMC - PubMed Central. (n.d.). Separation Methods of Phenolic Compounds from Plant Extract as Antioxidant Agents Candidate. Retrieved from
-
ResearchGate. (2013). Column chromatography of phenolics?. Retrieved from
-
MDPI. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Retrieved from
-
Synthesis and Antioxidant Ability of Some 4-(((4-(5-(Aryl)-1,3,4-Oxadiazol-2-Yl)Benzyl)Oxy)Methyl)-2,6-Dimethoxyphenol. (n.d.). Retrieved from
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PMC. (n.d.). Synthesis, Characterization, and Antimicrobial Evaluation of Oxadiazole Congeners. Retrieved from
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ACS Publications. (n.d.). Oxadiazoles in Medicinal Chemistry. Retrieved from
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RSC Publishing. (2019). Tetrafluoropyridyl (TFP): a general phenol protecting group readily cleaved under mild conditions. Retrieved from
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IIT Bombay. (2020). Protecting Groups. Retrieved from
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Fiveable. (n.d.). 11.3 Protecting groups - Organic Chemistry II. Retrieved from
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MDPI. (n.d.). Synthetic Approaches to 1,3,4-Oxadiazole-Containing Boronic Derivatives. Retrieved from
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BenchChem. (n.d.). Avoiding impurities in the synthesis of heterocyclic compounds. Retrieved from
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BenchChem. (n.d.). 4-(5-((4-Methylbenzyl)thio)-1,3,4-oxadiazol-2-yl)phenol. Retrieved from
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ACS Omega. (n.d.). Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. Retrieved from
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ChemicalBook. (n.d.). This compound synthesis. Retrieved from
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NIH. (n.d.). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. Retrieved from
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ResearchGate. (2025). How to Purify an organic compound via recrystallization or reprecipitation?. Retrieved from
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Novel Series of 1,3,4- Oxadiazole Derivatives: Evaluation of Thermal Properties and Antibacterial Activity. (2021). Retrieved from
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RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior. (2024). Retrieved from
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PMC. (2020). Therapeutic potential of oxadiazole or furadiazole containing compounds. Retrieved from
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MDPI. (2023). Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues: An Insight into Experimental and Theoretical Studies. Retrieved from
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Technical Support Center: Navigating Solubility Challenges of 4-(5-Methyl-1,3,4-oxadiazol-2-YL)phenol in Biological Assays
Welcome to the technical support center for 4-(5-Methyl-1,3,4-oxadiazol-2-YL)phenol. This guide is designed for researchers, scientists, and drug development professionals to effectively address solubility challenges encountered during biological assays. Poor solubility can lead to inaccurate and irreproducible results, significantly hindering research progress.[1] This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate these issues and ensure the integrity of your experimental data.
Understanding the Molecule: Physicochemical Properties
Before delving into troubleshooting, it's crucial to understand the inherent properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₉H₈N₂O₂ | [2] |
| Molecular Weight | 176.17 g/mol | [2] |
| Melting Point | 236 °C | [3] |
| Predicted pKa | 8.17 ± 0.15 | [3] |
| Predicted Boiling Point | 352.9 ± 44.0 °C | [3] |
The presence of a phenolic hydroxyl group and a heterocyclic oxadiazole ring suggests potential for hydrogen bonding, while the overall structure indicates a degree of lipophilicity.[4] The predicted pKa of ~8.17 is critical; at physiological pH (~7.4), the compound will be predominantly in its neutral, less soluble form. This inherent low aqueous solubility is a common challenge for many heterocyclic compounds, including oxadiazoles.[5][6]
Part 1: Troubleshooting Guide
This section provides a systematic approach to identifying and resolving solubility issues with this compound in your biological assays.
Issue 1: Compound Precipitation in Aqueous Assay Buffer
You've prepared your compound in DMSO, but upon dilution into your aqueous assay buffer, you observe cloudiness or visible precipitate. This is a classic sign of poor aqueous solubility.
Caption: Workflow for troubleshooting compound precipitation.
If you've confirmed that your DMSO concentration is acceptable (typically ≤0.5-1%) and you still observe precipitation, consider the following strategies.[1]
1. Co-Solvent Optimization:
-
Rationale: While DMSO is the primary stock solvent, other water-miscible organic solvents can be tested for their ability to maintain compound solubility in the final assay medium.[1]
-
Protocol:
-
Prepare 10 mM stock solutions of this compound in alternative solvents such as ethanol, methanol, or dimethylformamide (DMF).
-
Perform serial dilutions of the stock in the chosen co-solvent.
-
Add a small aliquot of each dilution to your assay buffer, ensuring the final co-solvent concentration is within the tolerance limits of your assay.
-
Visually inspect for precipitation and, if possible, quantify the soluble compound concentration using HPLC.
-
Crucially, run a solvent tolerance control in your assay to ensure the chosen co-solvent at the final concentration does not affect the biological system. [7]
-
2. pH Adjustment:
-
Rationale: The phenolic hydroxyl group on the compound has a pKa of approximately 8.17.[3] By increasing the pH of the assay buffer to be closer to or above the pKa, the compound will deprotonate, forming the more soluble phenoxide ion.
-
Protocol:
-
Prepare a series of assay buffers with slightly elevated pH values (e.g., pH 7.6, 7.8, 8.0).
-
Test the solubility of your compound in each buffer.
-
Validate that the change in pH does not adversely affect your assay's performance (e.g., enzyme activity, cell viability).
-
3. Use of Solubilizing Excipients:
-
Rationale: Excipients can enhance apparent solubility through various mechanisms without chemically modifying the compound.[8]
-
a) Cyclodextrins: These cyclic oligosaccharides have a hydrophobic inner cavity and a hydrophilic exterior.[9][10] They can encapsulate poorly soluble molecules, forming inclusion complexes that are more water-soluble.[11][12]
-
Protocol:
-
Prepare stock solutions of β-cyclodextrin or its more soluble derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) in your assay buffer.
-
Add the compound (from a concentrated DMSO stock) to the cyclodextrin-containing buffer.
-
Allow time for complexation to occur (e.g., 30-60 minutes with gentle agitation).
-
Determine the optimal ratio of cyclodextrin to your compound that prevents precipitation.
-
Run a cyclodextrin-only control to check for any interference with the assay.
-
-
-
b) Surfactants (Micellar Solubilization): Above their critical micelle concentration (CMC), surfactants form micelles that can encapsulate hydrophobic compounds, increasing their solubility.[13][14][15]
-
Protocol:
-
Select a non-ionic surfactant that is known to be gentle on biological systems, such as Tween® 20, Tween® 80, or Pluronic® F-68.
-
Prepare your assay buffer containing the surfactant at a concentration above its CMC.
-
Add your compound stock to this buffer.
-
As with other excipients, a surfactant-only control is essential.
-
-
Issue 2: Inconsistent or Non-Reproducible Assay Results
You may not see visible precipitation, but your dose-response curves are erratic, or you cannot reproduce IC50 values between experiments. This can be a sign of micro-precipitation or compound aggregation.
-
Re-evaluate Stock Solution Preparation and Handling:
-
Ensure your stock solutions are prepared accurately. Use a calibrated balance and volumetric flasks for the best precision.[16][17]
-
Always ensure the compound is fully dissolved in the stock solvent before making dilutions. Gentle warming or sonication can aid dissolution in DMSO.
-
Avoid repeated freeze-thaw cycles of your DMSO stock, as this can lead to compound precipitation over time.[1] Aliquoting your stock solution is highly recommended.
-
-
Order of Addition Matters:
-
When preparing your final assay plate, try adding the compound stock directly to the assay medium containing all components (buffer, proteins, cells, etc.). The presence of proteins and other biological macromolecules can sometimes help to keep hydrophobic compounds in solution.[1]
-
Avoid intermediate dilution steps in aqueous buffers where the compound is at a high concentration without the stabilizing presence of other assay components.[1]
-
-
Consider Compound Adsorption:
-
Poorly soluble compounds can adsorb to plastic surfaces (e.g., pipette tips, microplates). This leads to a lower effective concentration in your assay.
-
Using low-adsorption plastics or adding a small amount of a non-ionic surfactant (e.g., 0.01% Tween® 20) to your buffers can mitigate this issue.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the best initial solvent for this compound?
A1: Dimethyl sulfoxide (DMSO) is the recommended starting solvent due to its ability to dissolve a wide range of polar and nonpolar compounds.[18] It is miscible with water and most cell culture media, making it a standard choice in drug discovery.[18] However, always aim for a final DMSO concentration in your assay of less than 1%, and ideally below 0.5%, as DMSO can have its own biological effects.[7][19][20]
Q2: I've dissolved my compound in 100% DMSO at 10 mM, but it crashes out when I dilute it into my phosphate-buffered saline (PBS). What should I do?
A2: This is a common problem. The "solvent shock" of moving from 100% organic solvent to a fully aqueous environment causes the compound to precipitate. Here is a decision tree to guide your next steps:
Caption: Decision tree for addressing precipitation upon dilution.
Q3: Can I use sonication or heating to get my compound into solution?
A3: Yes, gentle warming (e.g., to 37°C) and sonication can be effective for dissolving the compound in the initial DMSO stock. However, be cautious. Ensure the compound is stable at elevated temperatures. For the final dilution into aqueous buffer, these methods are less practical and may only create a temporary supersaturated solution that will precipitate over time. The key is to achieve a stable solution for the duration of your assay.
Q4: How do I perform a simple solubility test in my assay buffer?
A4: A kinetic solubility assay can provide a good estimate.
-
Protocol: High-Throughput Kinetic Solubility Assay
-
Prepare a high-concentration stock of your compound in DMSO (e.g., 10 mM).
-
In a 96-well plate, add your assay buffer.
-
Add a small, fixed volume of the DMSO stock to the buffer (e.g., 2 µL into 198 µL of buffer) to achieve the desired final concentration. This should be done for a range of concentrations.
-
Mix and incubate the plate under your standard assay conditions (e.g., 1-2 hours at room temperature).
-
After incubation, centrifuge the plate to pellet any precipitated compound.
-
Carefully transfer the supernatant to a new plate.
-
Quantify the concentration of the dissolved compound in the supernatant using a suitable analytical method like HPLC-UV.[21] The highest concentration that remains in solution is your kinetic solubility under those conditions.
-
Q5: Are there any structural features of this compound that I should be aware of?
A5: The 1,3,4-oxadiazole ring is a common motif in medicinal chemistry.[22] Compounds containing this ring are often used as bioisosteric replacements for amides and esters.[22] Studies have shown that 1,3,4-oxadiazole isomers tend to be more soluble and less lipophilic than their 1,2,4-oxadiazole counterparts.[23] The phenolic group is a key feature, providing a handle for potential hydrogen bonding and, as discussed, a site for deprotonation to enhance solubility at higher pH.[4]
References
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- Taylor & Francis Online. Full article: Micellar solubilization of poorly water-soluble drugs: effect of surfactant and solubilizate molecular structure. Accessed January 17, 2026.
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- Taylor & Francis Online. Full article: New chromatographic insights on drug:cyclodextrin inclusion complexes and their potential use in drug delivery. Accessed January 17, 2026.
- Pharmedicine Journal. Original Article Solubilization of Insoluble and Poorly-Water Soluble Drugs in Micellar Systems. Accessed January 17, 2026.
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- antibody discovery. Development of a high-throughput solubility screening assay for use in antibody discovery. Accessed January 17, 2026.
- ResearchGate. Polyphenols and Their Formulations: Different Strategies to Overcome the Drawbacks Associated with Their Poor Stability and Bioavailability | Request PDF. Accessed January 17, 2026.
- PhytoTech Labs. Preparing Stock Solutions. Accessed January 17, 2026.
- MDPI. Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Accessed January 17, 2026.
- PMC - NIH. The use of dimethylsulfoxide as a solvent in enzyme inhibition studies: the case of aldose reductase. Accessed January 17, 2026.
- ACS Publications. Oxadiazole Isomers Influence on Aqueous Solubility. Accessed January 17, 2026.
- PubMed Central. Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study. Accessed January 17, 2026.
- ACS Publications. Aqueous Solubility of Some Natural Phenolic Compounds | Industrial & Engineering Chemistry Research. Accessed January 17, 2026.
- PMC - PubMed Central. Extraction and characterization of phenolic compounds and their potential antioxidant activities. Accessed January 17, 2026.
- pharmaceutical excipients. Establishing a high throughput screen of drug solubility in pharmaceutical excipients. Accessed January 17, 2026.
- Hilaris Publisher. Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Accessed January 17, 2026.
- 4-(((4-(5-(Aryl)-1,3,4-Oxadiazol-2-Yl)Benzyl)Oxy)Methyl)-2,6-Dimethoxyphenol. Synthesis and Antioxidant Ability of Some 4-(((4-(5-(Aryl)-1,3,4-Oxadiazol-2-Yl)Benzyl)Oxy)Methyl)-2,6-Dimethoxyphenol. Accessed January 17, 2026.
- PubMed Central. Current Techniques of Water Solubility Improvement for Antioxidant Compounds and Their Correlation with Its Activity: Molecular Pharmaceutics. Accessed January 17, 2026.
- Taylor & Francis Online. Full article: Oral formulation strategies to improve solubility of poorly water-soluble drugs. Accessed January 17, 2026.
- PMC. Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds. Accessed January 17, 2026.
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- PubMed.
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Technical Support Center: Overcoming Challenges in the Scale-Up Synthesis of 1,3,4-Oxadiazole Compounds
Welcome to the technical support center dedicated to the synthesis of 1,3,4-oxadiazole derivatives. This guide is designed for researchers, medicinal chemists, and process development professionals who are transitioning these crucial heterocyclic scaffolds from bench-scale discovery to larger-scale production. The 1,3,4-oxadiazole ring is a privileged structure in medicinal chemistry, valued for its metabolic stability and role as a bioisostere for esters and amides.[1][2] However, scaling its synthesis presents unique challenges not always apparent in small-scale experiments.
This document provides field-proven insights and troubleshooting strategies in a direct question-and-answer format. We will explore the causality behind common experimental pitfalls and offer robust, validated solutions to ensure your scale-up campaign is efficient, safe, and successful.
Section 1: Troubleshooting Common Reaction & Scale-Up Issues
This section addresses the most frequently encountered problems during the scale-up synthesis of 2,5-disubstituted 1,3,4-oxadiazoles, primarily focusing on the classical and most common route: the cyclodehydration of 1,2-diacylhydrazines.
Q1: My reaction yield is consistently low upon scaling up from 1g to 100g. What are the primary causes and how can I mitigate them?
Low yield is the most common and frustrating challenge in process scale-up. The root cause often lies in factors that are negligible at the bench but become critical at scale.
Potential Causes & Solutions:
-
Incomplete Cyclization: The final ring-closing dehydration is the crux of the synthesis.[3]
-
Causality: Harsh dehydrating agents like phosphorus oxychloride (POCl₃) or concentrated sulfuric acid (H₂SO₄), while effective, can cause degradation of sensitive substrates, leading to a complex mixture of byproducts.[3][4] Thermal stress from prolonged heating required by some reagents also contributes to yield loss.
-
Solution 1: Reagent Selection: The choice of cyclizing agent is paramount. For sensitive substrates, consider moving away from harsh, traditional reagents. Milder, more modern alternatives often provide superior results at scale. A comparison is provided in the table below.
-
Solution 2: Optimize Reaction Conditions: Ensure the reaction temperature is tightly controlled. Hot spots within a large reactor can cause localized degradation. For scaled-up reactions, a gradual ramp-up to the target temperature is recommended. Reaction time is also critical; monitor the reaction by TLC or LCMS to determine the optimal endpoint and avoid prolonged heating that can lead to byproduct formation.[5]
-
-
Poor Solubility of Intermediates: The 1,2-diacylhydrazine intermediate is often poorly soluble, which can lead to a stalled or incomplete reaction.
-
Causality: At a larger scale, inefficient stirring or insufficient solvent volume can prevent the intermediate from fully interacting with the dehydrating agent, leading to a heterogeneous mixture and incomplete conversion.
-
Solution: Screen for more suitable solvents. While common solvents like DMF or DMSO are often used, consider alternatives like dioxane or toluene, which may offer better solubility for your specific substrate at reflux temperatures.[6] Increasing the solvent volume can help, but this has implications for process efficiency (longer heating/cooling times, more waste). A mechanical stirrer is essential for large-scale reactions to ensure proper mixing.
-
-
Side Reactions: Competing reaction pathways become more pronounced at scale.
-
Causality: For syntheses starting from acylthiosemicarbazides, a common side reaction is the formation of 2-amino-1,3,4-thiadiazoles, which can be difficult to separate from the desired oxadiazole product.[7]
-
Solution: The choice of cyclizing/oxidizing agent can direct the reaction pathway. For example, using iodine (I₂) or 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) can favor the formation of 2-amino-1,3,4-oxadiazoles from acylthiosemicarbazide precursors.[8][9][10]
-
Troubleshooting Workflow for Low Yields
Caption: Troubleshooting decision tree for low reaction yields.
Q2: I am using POCl₃ for cyclization and my work-up is extremely difficult and hazardous at a large scale. What are safer and more manageable alternatives?
This is a critical scale-up consideration. The traditional quench of excess POCl₃ with ice-water is highly exothermic and releases HCl gas, which is untenable for large-scale operations.
Causality & Solutions:
The violent reactivity of POCl₃ with water is the primary hazard. The goal is to replace it with an agent that is either used in stoichiometric amounts or can be quenched under milder conditions.
Table 1: Comparison of Cyclodehydrating Agents for Scale-Up
| Reagent | Typical Conditions | Advantages for Scale-Up | Disadvantages & Hazards | Yield Range |
| Phosphorus Oxychloride (POCl₃) | Reflux, neat or in solvent | Inexpensive and potent[11][12] | Highly hazardous work-up (exothermic, HCl gas), corrosive, can cause substrate charring.[3] | 54-70%[5][11] |
| Thionyl Chloride (SOCl₂) | Reflux | Effective and common | Similar hazards to POCl₃ (releases HCl, SO₂), corrosive.[11][13] | 62-70%[5] |
| Triflic Anhydride (Tf₂O) | Anhydrous, often with a base | High reactivity, often works at lower temperatures. | Expensive, moisture-sensitive. | 26-96%[5][7] |
| Burgess Reagent | Microwave or thermal (e.g., 100 °C in Dioxane) | Milder, neutral conditions; byproducts are often soluble and easily removed.[6][9][11] | Expensive, moisture-sensitive. | ~76%[6] |
| Trichloroisocyanuric Acid (TCCA) | Room temp, CH₂Cl₂ or MeCN | Very mild, safe, inexpensive, and environmentally friendly; short reaction times.[5][7] | Stoichiometric amounts needed. | 80-94%[5][7] |
| Dess-Martin Periodinane (DMP) | Room temp, CH₂Cl₂ | Mild, metal-free conditions for oxidative cyclization of acylhydrazones. | Can be expensive, potentially explosive under shock/heat. | 82-96%[5] |
Recommendation: For a safer, greener, and often higher-yielding process, Trichloroisocyanuric Acid (TCCA) is an excellent starting point for evaluation.[5][7] It avoids the harsh acidic conditions and hazardous work-up of POCl₃.
Q3: My final product is difficult to purify at scale. Recrystallization gives poor recovery and chromatography is not feasible. What can I do?
Purification is a major bottleneck in process chemistry. The goal is to design the reaction so the product crystallizes directly from the reaction mixture or requires a simple trituration/reslurry for purification.
Strategies for Scalable Purification:
-
Reaction Optimization for Purity: The best purification method is to avoid impurities in the first place. Re-evaluate your reaction conditions (see Q1) to minimize byproduct formation. A cleaner reaction crude is much easier to purify.
-
Telescoping/One-Pot Procedures: If you are preparing the diacylhydrazine intermediate first and then cyclizing, consider a one-pot synthesis where the carboxylic acid is activated, coupled with the hydrazide, and then cyclized in situ. This minimizes handling and potential introduction of impurities.[14]
-
Crystallization Solvent Screening: Do not rely on the solvent system that worked at the 50mg scale. Perform a thorough screening of solvents and solvent/anti-solvent pairs for crystallization. Key properties to look for are high solubility of your product at elevated temperatures and very low solubility at room temperature or below.
-
pH Adjustment: If your molecule has acidic or basic handles, purity can sometimes be dramatically increased by precipitating the product from a solution by adjusting the pH. This can crash out your product while leaving pH-sensitive impurities in the mother liquor.
-
Trituration/Reslurry: Instead of a full recrystallization, washing the crude solid with a solvent in which the product is insoluble but the impurities are soluble can be very effective. This is a much faster and higher-throughput method at scale.
Section 2: Key Experimental Protocols
The following protocols are provided as a starting point. They should be optimized for your specific substrates.
General Workflow for 1,3,4-Oxadiazole Synthesis
Caption: General experimental workflow for 1,3,4-oxadiazole synthesis.
Protocol 1: Classical Synthesis using Phosphorus Oxychloride (POCl₃)
WARNING: This reaction should only be performed by trained personnel in a well-ventilated chemical fume hood with appropriate personal protective equipment. The work-up is highly hazardous.
-
Materials:
-
1,2-Diacylhydrazine (1.0 eq)
-
Phosphorus oxychloride (POCl₃) (5-10 vol)
-
-
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the 1,2-diacylhydrazine.
-
Carefully add phosphorus oxychloride.
-
Heat the mixture to reflux (approx. 105-110 °C) for 2-6 hours. Monitor the reaction progress by TLC.[11]
-
Once the reaction is complete, cool the mixture to room temperature.
-
Work-up (HAZARDOUS): Very slowly and carefully, pour the reaction mixture onto a large amount of crushed ice in a separate beaker, ensuring the quench is performed behind a blast shield. This is a highly exothermic process that releases HCl gas.
-
The precipitate that forms is the crude product. Neutralize the acidic aqueous solution with a base (e.g., NaHCO₃ or NaOH solution) until pH 7-8.
-
Filter the solid product, wash thoroughly with water, and dry under vacuum.
-
Recrystallize from a suitable solvent (e.g., ethanol, ethyl acetate).
-
Protocol 2: Scale-Up Friendly Synthesis using TCCA
This method is a safer and often higher-yielding alternative to the POCl₃ protocol.[5][7]
-
Materials:
-
Carboxylic Acid (1.0 eq)
-
Acyl Hydrazide (1.0 eq)
-
Trichloroisocyanuric Acid (TCCA) (1.0-1.2 eq)
-
Acetonitrile (MeCN) or Dichloromethane (DCM)
-
-
Procedure:
-
To a flask, add the carboxylic acid, acyl hydrazide, and the solvent.
-
Stir the mixture at room temperature to form a suspension or solution.
-
Slowly add TCCA portion-wise over 15-20 minutes. An exotherm may be observed.
-
Stir the reaction at room temperature for 1-4 hours. Monitor progress by TLC.
-
Upon completion, quench the reaction by adding water.
-
Extract the product with an organic solvent (e.g., Ethyl Acetate).
-
Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or trituration.
-
References
- Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications.
-
Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012. PubMed Central. Available at: [Link]
-
Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews. Available at: [Link]
-
Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. MDPI. Available at: [Link]
-
Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. MDPI. Available at: [Link]
-
Synthesis of 1,3,4-oxadiazoles. Organic Chemistry Portal. Available at: [Link]
-
Mechanistic Studies and Derivative Effects In 1, 3, 4- Oxadiazole Synthesis Via Cyclodehydration Reactions. East Tennessee State University. Available at: [Link]
-
Recent Advances in Synthetic Approaches for 1,3,4- Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. MDPI. Available at: [Link]
-
Synthetic Approaches to 1,3,4-Oxadiazole-Containing Boronic Derivatives. MDPI. Available at: [Link]
-
A new and efficient synthesis of 1,3,4-oxadiazole derivatives using TBTU. ScienceDirect. Available at: [Link]
-
1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. Hindawi. Available at: [Link]
-
A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions. PubMed Central. Available at: [Link]
-
Synthesis of 1,3,4-oxadiazoles. ResearchGate. Available at: [Link]
-
A mild and efficient one pot synthesis of 1,3,4-oxadiazoles from carboxylic acids and acyl hydrazides. Sci-Hub. Available at: [Link]
-
Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. ACS Omega. Available at: [Link]
-
A Review on Synthesis of Various Oxadiazole Derivatives Applying Green Chemistry Methods. ResearchGate. Available at: [Link]
-
Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. ResearchGate. Available at: [Link]
-
Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews. Available at: [Link]
-
Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review. RSC Publishing. Available at: [Link]
-
Synthesis of 1,3,4-oxadiazole derivatives from α-amino acid and acyl hydrazides under thermal heating. Semantic Scholar. Available at: [Link]
-
An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors. MDPI. Available at: [Link]
-
Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity. PubMed Central. Available at: [Link]
Sources
- 1. luxembourg-bio.com [luxembourg-bio.com]
- 2. A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. openmedicinalchemistryjournal.com [openmedicinalchemistryjournal.com]
- 8. Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jchemrev.com [jchemrev.com]
- 10. openmedicinalchemistryjournal.com [openmedicinalchemistryjournal.com]
- 11. Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture [mdpi.com]
- 12. ijper.org [ijper.org]
- 13. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. sci-hub.box [sci-hub.box]
Technical Support Center: Enhancing the Long-Term Storage Stability of 4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenol
Welcome to the technical support center for 4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for enhancing the long-term storage stability of this compound. Our goal is to equip you with the knowledge to mitigate degradation, ensure the integrity of your samples, and maintain the reproducibility of your experiments.
I. Frequently Asked Questions (FAQs)
This section addresses common queries regarding the handling and storage of this compound.
Q1: What are the primary factors that can cause the degradation of this compound during storage?
A1: The degradation of this compound is primarily influenced by three factors:
-
Oxidation: The phenolic hydroxyl group is susceptible to oxidation, which can be initiated by atmospheric oxygen. This process can be accelerated by exposure to light and elevated temperatures.
-
Hydrolysis: The 1,3,4-oxadiazole ring can be susceptible to hydrolysis, particularly under strongly acidic or basic conditions, leading to ring-opening.[1][2]
-
Photodegradation: Exposure to UV or visible light can provide the energy to initiate degradation reactions, particularly oxidative processes.
Q2: What are the ideal short-term and long-term storage conditions for this compound?
A2: For optimal stability, the following conditions are recommended:
-
Short-term (days to weeks): Store in a cool (2-8°C), dark place in a well-sealed container.
-
Long-term (months to years): For maximum stability, store at -20°C or below, under an inert atmosphere (e.g., argon or nitrogen), and protected from light.
Q3: I've noticed a change in the color of my solid sample over time, from white to a yellowish or brownish tint. What does this indicate?
A3: A color change in your solid sample is a common indicator of degradation, likely due to oxidation of the phenolic group. This can lead to the formation of colored quinone-type byproducts. While a slight color change may not significantly impact purity for some applications, it is a clear sign that your storage conditions should be improved to prevent further degradation.
Q4: Can I store this compound in solution? If so, what is the best solvent and what are the recommended storage conditions?
A4: Storing in solution is generally not recommended for long-term storage due to the increased potential for degradation. If short-term storage in solution is necessary, use a dry, aprotic solvent such as anhydrous DMSO or DMF. Prepare the solution fresh and store it at -20°C or below, under an inert atmosphere, and protected from light. Avoid protic solvents like methanol or ethanol for storage, as they can participate in degradation reactions.
II. Troubleshooting Guides
This section provides detailed troubleshooting for specific issues you may encounter during your experiments, along with the scientific rationale and corrective actions.
Troubleshooting Scenario 1: Gradual Loss of Purity Detected by HPLC Analysis
Issue: You observe a gradual decrease in the peak area of the parent compound and the appearance of new, smaller peaks in your HPLC chromatogram over time.
Probable Cause: This is a classic sign of chemical degradation. The new peaks likely correspond to degradation products. The two primary degradation pathways to consider are oxidation of the phenol and hydrolysis of the oxadiazole ring.
Investigative Workflow:
Caption: Workflow for investigating and mitigating purity loss.
Detailed Troubleshooting Steps:
-
Characterize Degradation Products:
-
Protocol: Utilize Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the molecular weights of the impurity peaks.[3][4]
-
Interpretation:
-
An increase in mass could suggest oxidation (addition of oxygen atoms).
-
A change in mass corresponding to the loss of the methyl group or cleavage of the oxadiazole ring could indicate other degradation pathways. For instance, hydrolysis of the oxadiazole ring could lead to the formation of a hydrazide derivative.
-
-
-
Mitigate Oxidative Degradation:
-
Inert Atmosphere: Store the solid compound and any solutions under an inert gas like argon or nitrogen. This is a highly effective way to prevent oxidation by displacing oxygen.
-
Antioxidants: For solutions, consider adding a small amount of a phenolic antioxidant such as Butylated Hydroxytoluene (BHT) or Butylated Hydroxyanisole (BHA).
-
| Antioxidant | Typical Concentration Range | Key Considerations |
| BHT | 0.01% - 0.1% | Generally effective and widely used. |
| BHA | 0.01% - 0.1% | Can be more effective than BHT in some systems. |
| α-Tocopherol | 0.01% - 0.1% | A natural antioxidant, but can have pro-oxidant effects under certain conditions. |
-
Prevent Hydrolytic Degradation:
-
Control Moisture: Ensure the compound is stored in a desiccated environment. Use of a desiccator or storing with desiccant packs is recommended.
-
pH Control: When preparing solutions, use buffers to maintain a pH between 3 and 5, as oxadiazole rings can exhibit maximum stability in this range.[1][2] Avoid highly acidic or basic conditions.
-
Troubleshooting Scenario 2: Inconsistent Results in Biological Assays
Issue: You are observing variability in the results of your biological assays, such as a decrease in the compound's potency or inconsistent dose-response curves.
Probable Cause: This could be due to the degradation of your stock solutions. The active concentration of the compound may be lower than expected, or the degradation products may have interfering biological activity.
Preventative Measures and Workflow:
Caption: Workflow for addressing inconsistent biological assay results.
Detailed Troubleshooting Steps:
-
Stock Solution Quality Control:
-
Fresh is Best: Always prioritize the use of freshly prepared stock solutions for critical experiments.
-
Stability-Indicating Assay: Develop a quick HPLC method to check the purity of your stock solution before each use. A simple isocratic method can often suffice for a quick purity check.
-
Protocol for HPLC Purity Check:
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid is a good starting point.[10]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a wavelength where the compound has maximum absorbance.
-
Analysis: Compare the chromatogram of your stock solution to that of a freshly prepared standard. The presence of new peaks or a significant decrease in the main peak area indicates degradation.
-
-
-
Proper Aliquoting and Storage:
-
Avoid Freeze-Thaw Cycles: Aliquot your stock solution into single-use volumes to avoid repeated freezing and thawing, which can accelerate degradation.
-
Inert Gas Overlay: Before sealing and freezing aliquots, flush the headspace of the vial with an inert gas (argon or nitrogen) to displace oxygen.
-
III. Experimental Protocols
This section provides detailed protocols for assessing the stability of this compound.
Protocol 1: Forced Degradation Study
This study is designed to identify potential degradation products and pathways.[11][12][13]
Materials:
-
This compound
-
Hydrochloric acid (1 M and 0.1 M)
-
Sodium hydroxide (1 M and 0.1 M)
-
Hydrogen peroxide (3%)
-
HPLC-grade water, acetonitrile, and methanol
-
A stability-indicating HPLC method (see Troubleshooting Scenario 2 for a starting point)
Procedure:
-
Acid Hydrolysis:
-
Dissolve the compound in a suitable solvent to a known concentration (e.g., 1 mg/mL).
-
Add an equal volume of 0.1 M HCl.
-
Incubate at 60°C and take samples at various time points (e.g., 2, 4, 8, 24 hours).
-
Neutralize the samples with an equivalent amount of 0.1 M NaOH before HPLC analysis.
-
If no degradation is observed, repeat with 1 M HCl.
-
-
Base Hydrolysis:
-
Follow the same procedure as acid hydrolysis, but use 0.1 M NaOH for degradation and 0.1 M HCl for neutralization.
-
-
Oxidative Degradation:
-
Dissolve the compound in a suitable solvent.
-
Add an equal volume of 3% hydrogen peroxide.
-
Store at room temperature, protected from light, for up to 24 hours, taking samples at various time points.
-
-
Thermal Degradation:
-
Place the solid compound in an oven at a high temperature (e.g., 80°C) for 48 hours.
-
At various time points, take a sample, dissolve it in a suitable solvent, and analyze by HPLC.
-
-
Photodegradation:
-
Expose a solution of the compound to a light source (e.g., a photostability chamber) for a defined period.
-
Keep a control sample in the dark.
-
Analyze both samples by HPLC.
-
Data Analysis:
-
Quantify the percentage of degradation for each condition.
-
Use LC-MS to identify the major degradation products formed under each stress condition.
Protocol 2: Long-Term Stability Study
This protocol is for determining the shelf-life of the compound under recommended storage conditions.
Procedure:
-
Sample Preparation:
-
Prepare multiple, identical samples of the solid compound in appropriate storage vials.
-
For each storage condition to be tested, prepare enough samples for all time points.
-
-
Storage Conditions:
-
Recommended: -20°C, under argon, in the dark.
-
Accelerated: 40°C with 75% relative humidity (to predict long-term stability more quickly).
-
Room Temperature: 25°C with 60% relative humidity.
-
-
Time Points:
-
Long-Term: 0, 3, 6, 9, 12, 18, 24, and 36 months.
-
Accelerated: 0, 1, 2, 3, and 6 months.
-
-
Analysis:
-
At each time point, analyze a sample from each storage condition for purity using a validated, stability-indicating HPLC method.
-
Also, perform a visual inspection for any changes in physical appearance.
-
IV. References
-
Deshpande, S. N., et al. (2024). RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability. Journal of Health and Allied Sciences NU, 14(05).
-
Li, F., et al. (2012). Degradation kinetics and mechanism of an oxadiazole derivative, design of a stable drug product for BMS-708163, a γ-secretase inhibitor drug candidate. Journal of Pharmaceutical Sciences, 101(8), 2752-2763.
-
ResearchGate. (2025). Degradation Kinetics and Mechanism of an Oxadiazole Derivative, Design of a Stable Drug Product for BMS-708163, a γ-Secretase Inhibitor Drug Candidate | Request PDF. Available at: [Link]
-
ResearchGate. (2024). (PDF) RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability. Available at: [Link]
-
ResearchGate. (2025). Quantitative structure-activity relationships of antioxidant phenolic compounds. Available at: [Link]
-
Khokhlov, A. L., et al. (2024). View of The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl). Research Results in Pharmacology.
-
ResearchGate. (n.d.). Force degradation study of compound A3 | Download Scientific Diagram. Available at: [Link]
-
de Lourdes, M., et al. (2001). Estimates of the theoretical maximum daily intake of phenolic antioxidants BHA, BHT and TBHQ in Brazil. Food Additives and Contaminants, 18(5), 365-373.
-
Roda, G., et al. (2018). Expanding the Library of 1,2,4-Oxadiazole Derivatives: Discovery of New Farnesoid X Receptor (FXR) Antagonists/Pregnane X Receptor (PXR) Agonists. Molecules, 23(11), 2949.
-
Platzer, M., et al. (2022). Radical Scavenging Mechanisms of Phenolic Compounds: A Quantitative Structure-Property Relationship (QSPR) Study. Frontiers in Nutrition, 9, 869359.
-
AMSbiopharma. (2025). Impurity profiling and HPLC methods for drug quality compliance. Available at: [Link]
-
Apak, R., et al. (2016). Analytical Methods Used in Determining Antioxidant Activity: A Review. Journal of AOAC International, 99(2), 357-382.
-
Shelke, S., & Singh, N. (2025). Impurity profiling Techniques for Pharmaceuticals – A Review. Advances in Bioresearch, 16(2), 107-117.
-
Knowde. (n.d.). BHA & BHT in Food & Nutrition. Available at: [Link]
-
ResearchGate. (2024). Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide | Request PDF. Available at: [Link]
-
ResearchGate. (2022). Radical Scavenging Mechanisms of Phenolic Compounds: A Quantitative Structure-Property Relationship (QSPR) Study. Available at: [Link]
-
Khokhlov, A. L., et al. (2024). The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide. Research Results in Pharmacology, 10(2), 1-10.
-
Özgür, M., & Kalaycıoğlu, Z. (2017). Simultaneous spectrophotometric determination of phenolic antioxidant (BHA and BHT) concentrations in pharmaceutical preparation. Macedonian Journal of Chemistry and Chemical Engineering, 36(2), 211-222.
-
ResearchGate. (2017). (PDF) Simultaneous spectrophotometric determination of phenolic antioxidant (BHA and BHT) concentrations in pharmaceutical preparations and chewing gums using the H-point standard addition method. Available at: [Link]
-
Deshpande, S. N., et al. (2024). RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior. Journal of Health and Allied Sciences NU, 14(05).
-
Liao, C., & Kannan, K. (2016). Synthetic Phenolic Antioxidants, Including Butylated Hydroxytoluene (BHT), in Resin-Based Dental Sealants. Environmental Research, 151, 44-49.
-
ResearchGate. (2017). Pesticides and Their Degradation Products Including Metabolites: Chromatography-Mass Spectrometry Methods. Available at: [Link]
Sources
- 1. Degradation kinetics and mechanism of an oxadiazole derivative, design of a stable drug product for BMS-708163, a γ-secretase inhibitor drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 4. soeagra.com [soeagra.com]
- 5. Estimates of the theoretical maximum daily intake of phenolic antioxidants BHA, BHT and TBHQ in Brazil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. BHA & BHT Synthetic Antioxidants in Food & Nutrition - Knowde [periodical.knowde.com]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthetic phenolic antioxidants, including butylated hydroxytoluene (BHT), in resin-based dental sealants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. thieme-connect.com [thieme-connect.com]
- 11. RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability - Journal of Health and Allied Sciences NU [jhas-nu.in]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
refining the protocol for the S-alkylation of 5-(4-hydroxyphenyl)-1,3,4-oxadiazole-2-thiol
Technical Support Center: S-Alkylation of 5-(4-hydroxyphenyl)-1,3,4-oxadiazole-2-thiol
Welcome to the technical support guide for the S-alkylation of 5-(4-hydroxyphenyl)-1,3,4-oxadiazole-2-thiol. This document provides in-depth protocols, mechanistic insights, and robust troubleshooting advice tailored for researchers in medicinal chemistry and drug development. The 1,3,4-oxadiazole scaffold is a privileged structure in pharmacology, known for a wide array of biological activities including antimicrobial, anti-inflammatory, and anticancer effects.[1][2][3] The targeted S-alkylation of its 2-thiol derivative is a critical step in creating diverse chemical libraries for screening and development.[2][4]
This guide is structured to move from foundational principles to practical application and problem-solving, ensuring you can refine your protocol for optimal outcomes.
Reaction Overview & Scientific Principles
The S-alkylation of a thiol is a cornerstone reaction in organic synthesis, proceeding via a bimolecular nucleophilic substitution (SN2) mechanism.[5] The process involves two primary steps:
-
Deprotonation: The thiol proton is acidic (pKa typically around 10-11), significantly more so than an alcohol, due to the larger size and greater polarizability of the sulfur atom which stabilizes the resulting negative charge.[5][6] A suitable base is used to deprotonate the thiol (R-SH), forming a highly nucleophilic thiolate anion (R-S⁻).[7]
-
Nucleophilic Attack: The thiolate anion, a potent and "soft" nucleophile, attacks the electrophilic carbon of an alkyl halide (or other alkylating agent with a good leaving group), displacing the halide and forming a new sulfur-carbon bond to yield a thioether (sulfide).[8]
For 5-(4-hydroxyphenyl)-1,3,4-oxadiazole-2-thiol, there are three potential sites for alkylation: the thiol sulfur (S), the ring nitrogen (N), and the phenolic oxygen (O). However, selective S-alkylation is typically achieved due to the superior acidity and nucleophilicity of the thiol group compared to the others under controlled conditions.[9][10] The reaction generally favors the thione tautomer, and alkylation proceeds readily on the exocyclic sulfur atom.[11]
Visualizing the General Mechanism
Below is a diagram illustrating the key mechanistic steps for the S-alkylation reaction.
Sources
- 1. journals.stmjournals.com [journals.stmjournals.com]
- 2. Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and antibacterial screening of S-substituted derivatives of 5-(3,4-methylenedioxyphenyl)-1,3,4-oxadiazol-2-thiol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]
- 7. byjus.com [byjus.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. asianpubs.org [asianpubs.org]
minimizing side product formation in the synthesis of 4-(5-Methyl-1,3,4-oxadiazol-2-YL)phenol
Technical Support Center: Synthesis of 4-(5-Methyl-1,3,4-oxadiazol-2-YL)phenol
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of this compound. This document is designed for researchers, medicinal chemists, and process development professionals who are navigating the common challenges associated with this synthesis. Our goal is to provide not just protocols, but a deep mechanistic understanding to empower you to troubleshoot and optimize your reaction conditions effectively. This guide is structured as a series of frequently asked questions that directly address the most common pitfalls, from side-product formation to purification challenges.
Core Synthetic Pathway Overview
The most prevalent and logical route to this compound begins with 4-hydroxybenzoic acid. The general sequence involves the formation of a key hydrazide intermediate, followed by acylation and a critical cyclodehydration step to form the 1,3,4-oxadiazole ring.
Caption: General synthetic pathways to the target compound.
Troubleshooting and FAQs
Q1: My main impurity is 4-acetoxy-N'-acetylbenzohydrazide or a related O-acetylated species. How can I prevent the acetylation of the phenolic hydroxyl group?
Root Cause Analysis: This is the most common side reaction. Reagents like acetic anhydride, used to introduce the methyl group precursor, are strong acetylating agents. The phenolic hydroxyl group on your starting material and intermediates is nucleophilic and will readily react, leading to a protected phenol that may be difficult to remove or complicates purification.[1][2][3]
Solution A: Circumvent Acetylation with a Direct Cyclizing Reagent
The most elegant solution is to use a reagent that provides the methyl group and drives the cyclization without being a potent O-acetylating agent. Triethyl orthoacetate is an excellent choice for this purpose. It reacts with the hydrazide to form an intermediate that cyclizes directly to the oxadiazole upon heating.
Step-by-Step Protocol (Triethyl Orthoacetate Method): [4]
-
Reactant Setup: In a round-bottom flask equipped with a reflux condenser, combine 4-hydroxybenzohydrazide (1.0 eq) and triethyl orthoacetate (approx. 4.5-5.0 eq). Using the orthoester as the solvent is common.
-
Reaction: Stir the mixture and heat to reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC), watching for the consumption of the starting hydrazide. Refluxing overnight is often sufficient.
-
Work-up: Allow the reaction mixture to cool to room temperature. The product often precipitates directly from the reaction mixture.
-
Isolation: Filter the precipitated solid, wash with a cold, non-polar solvent (like diethyl ether or hexane) to remove residual orthoester, and dry under vacuum.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as 1-butanol, to yield the final product with high purity.[4]
Solution B: Protect and Deprotect the Phenol If you must use a strong acetylating agent, a standard protection group strategy is necessary.
-
Protection: Protect the phenolic hydroxyl of 4-hydroxybenzoic acid as a benzyl ether (using benzyl bromide and a base like K₂CO₃) or a silyl ether.
-
Synthesis: Carry out the synthesis as outlined in the main pathway (esterification, hydrazinolysis, acetylation, and cyclization). The protected phenol will be inert to the conditions.
-
Deprotection: In the final step, remove the protecting group. For a benzyl ether, this is typically achieved via catalytic hydrogenation (H₂, Pd/C).
This method is robust but adds two steps to the synthesis, reducing overall yield and increasing cost.
Q2: My reaction is sluggish and stalls at the N'-Acetyl-4-hydroxybenzohydrazide intermediate. How can I effectively drive the cyclodehydration to completion?
Root Cause Analysis: The conversion of the linear 1,2-diacylhydrazine intermediate to the cyclic 1,3,4-oxadiazole requires the removal of a molecule of water. This intramolecular cyclodehydration is often the rate-limiting step and requires either high temperatures or a suitable dehydrating agent to proceed efficiently. Insufficiently forcing conditions will result in incomplete conversion.
Caption: Mechanism of acid-catalyzed cyclodehydration.
Solution: Selection of an Appropriate Dehydrating Agent
A variety of dehydrating agents can be used to effect this transformation. The choice depends on the scale of your reaction, tolerance for harsh conditions, and available equipment. Phosphorus oxychloride (POCl₃) is a common and highly effective choice.[5][6][7][8]
Comparison of Common Dehydrating Agents
| Reagent | Typical Conditions | Advantages | Disadvantages |
| POCl₃ | Reflux, neat or in a solvent like toluene | Highly effective, relatively inexpensive, common reagent.[5][6][8] | Very corrosive and moisture-sensitive, work-up requires quenching with ice, which is highly exothermic. |
| SOCl₂ | Reflux | Effective, common reagent.[6][9][10] | Generates HCl and SO₂ gas, highly corrosive and toxic. |
| PPA | High temperature (100-150 °C) | Acts as both solvent and catalyst, easy to handle.[6][10] | Viscous and difficult to stir, work-up can be challenging, requires high temperatures which may degrade sensitive substrates. |
| Burgess Reagent | Mild conditions (e.g., reflux in THF) | Very mild, high functional group tolerance.[6][10] | Expensive, not suitable for large-scale synthesis. |
| P₂O₅ | High temperature | Strong dehydrating agent.[6][9][10] | Heterogeneous reaction, can be difficult to control. |
Step-by-Step Protocol (POCl₃ Cyclization): [8]
-
Reactant Setup: In a fume hood, add N'-Acetyl-4-hydroxybenzohydrazide (1.0 eq) to a round-bottom flask. Carefully add phosphorus oxychloride (POCl₃, 5-10 volumes) portion-wise at room temperature. The reaction is often run neat in excess POCl₃.
-
Reaction: Heat the mixture to reflux (typically 80-100 °C) and stir for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up (Critical Safety Step): Cool the reaction mixture to room temperature. In a separate, larger beaker, prepare crushed ice. Slowly and carefully , pour the reaction mixture onto the crushed ice with vigorous stirring. This is a highly exothermic quench that will generate HCl gas.
-
Neutralization: Once the quench is complete, neutralize the acidic aqueous solution by slowly adding a saturated solution of sodium bicarbonate or another suitable base until the pH is approximately 7-8.
-
Isolation: The product will precipitate as a solid. Filter the solid, wash thoroughly with water to remove inorganic salts, and dry under vacuum.
Q3: My TLC shows multiple spots, and the final product is difficult to purify. What are the best purification strategies?
Root Cause Analysis: Purification can be challenging due to the presence of starting materials, the uncyclized intermediate, and potential side products, all of which may have similar polarities. The phenolic group on the target molecule provides a useful chemical "handle" for purification.
Solution A: Recrystallization For removing minor impurities after a relatively clean reaction, recrystallization is the most effective method.
-
Solvent Selection: Based on literature, effective solvents include 1-butanol, ethanol, or an ethanol/water mixture.[2][4] The goal is to find a solvent (or solvent pair) in which the product is soluble when hot but sparingly soluble when cold, while impurities remain in solution.
Solution B: Acid-Base Extraction This technique is excellent for removing non-acidic impurities. The phenolic proton is weakly acidic and can be deprotonated by a suitable base.
-
Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with a mild aqueous base, such as 5% sodium bicarbonate solution. The desired phenolic product will be deprotonated and move into the aqueous layer. Non-acidic impurities (like any fully protected O-acetylated byproducts) will remain in the organic layer.
-
Separate the aqueous layer and carefully re-acidify it with a dilute acid (e.g., 1M HCl) until the product precipitates out.
-
Filter the pure product, wash with water, and dry.
Solution C: Column Chromatography If a complex mixture of products is obtained, flash column chromatography is necessary.
-
Stationary Phase: Silica gel is standard.
-
Mobile Phase: A gradient of ethyl acetate in hexane is a good starting point. For example, begin with 10% ethyl acetate in hexane and gradually increase the polarity to 30-50% ethyl acetate.[11] The desired product, being polar, will elute at higher concentrations of ethyl acetate. Monitor fractions by TLC.
References
-
Tokumaru, K., & Johnston, J. N. (2017). A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions. Chemical Science, 8(4), 3187–3191. [Link]
-
Asati, V., & Sharma, P. (2012). Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives. Iranian Journal of Pharmaceutical Sciences, 8(4), 259-266. [Link]
-
Brainly.com. (2023). What products and byproducts are formed from the reaction of 4-hydroxybenzoic acid with acetic anhydride? [Link]
- Sci-Hub. (2014). One-pot Synthesis of 2,5-Disubstituted-1,3,4-oxadiazoles Based on the Reaction of N,N-Dimethyl Amides with Acid Hydrazides. Journal of the Chinese Chemical Society. [Note: Direct links to Sci-Hub are not provided; citation is for context of one-pot methods].
-
Organic Chemistry Portal. Synthesis of 1,3,4-oxadiazoles. [Link]
-
Al-Ghorbani, M., et al. (2024). Recent Advances in Synthetic Approaches for 1,3,4- Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. Pharmaceuticals, 17(5), 633. [Link]
-
Kalinowska-Lis, U., et al. (2022). Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups. Molecules, 27(22), 7806. [Link]
-
ResearchGate. (2019). Synthesis of substituted 1,3,4-oxadiazole derivatives. [Link]
-
Husain, A., et al. (2015). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. BioMed Research International, 2015, 172791. [Link]
-
Indian Journal of Chemistry. (1998). Synthesis of some new 2, 5-disubstituted 1,3,4-oxadiazole derivatives and their biological activity. 37B, 464-469. [Link]
-
Gao, Q., et al. (2015). Direct Annulation of Hydrazides to 1,3,4-Oxadiazoles via Oxidative C(CO)-C(Methyl) Bond Cleavage of Methyl Ketones. Organic Letters, 17(12), 2960–2963. [Link]
-
Preprints.org. (2024). Overview of 1,3,4-Oxadiazole Synthesis and Biological Activities. [Link]
-
ResearchGate. (2013). Iodine-catalysed oxidative cyclisation of acylhydrazones to 2,5-substituted 1,3,4- oxadiazoles. [Link]
-
Tokumaru, K., & Johnston, J. N. (2017). A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions. PMC. [Link]
-
Bollikolla, H. B., et al. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews, 4(3), 255-273. [Link]
-
Ali, K. F., et al. (2018). Synthesis and Antioxidant Ability of Some 4-(((4-(5-(Aryl)-1,3,4-Oxadiazol-2-Yl)Benzyl)Oxy)Methyl)-2,6-Dimethoxyphenol. Journal of Pharmaceutical Sciences and Research, 10(9), 2217-2224. [Link]
-
ResearchGate. (2020). A Review on the Preparation of 1,3,4-Oxadiazoles From the Dehydration of Hydrazines and Study of Their Biological Roles. [Link]
-
Mohammed, S. J., & Al-Lami, H. S. (2019). Eco-friendly, Rapid Synthesis of Some 4-Hydroxybenzoic Acid Hydrazide Derivatives. Journal of Global Pharma Technology, 11(5), 235-243. [Link]
-
Płaczek, M., & Staszowska, A. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules, 27(8), 2416. [Link]
-
University of Leeds. Experiment 12. Preparation of 4-acetoxybenzoic acid. [Link]
-
Ali, K. F., et al. (2016). Synthesis of New 2,5-Di-substituted 1,3,4-Oxadiazoles Bearing 2,6-Di-tert-butylphenol Moieties and Evaluation of Their Antioxidant Activity. Molecules, 21(10), 1348. [Link]
-
Filo. (2024). Write the products in the following reactions. [Link]
Sources
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selection of appropriate catalysts for the synthesis of 1,3,4-oxadiazole derivatives
Welcome to the technical support center for the synthesis of 1,3,4-oxadiazole derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical process of catalyst selection and troubleshoot common experimental hurdles. The 1,3,4-oxadiazole core is a privileged scaffold in medicinal chemistry, and its efficient synthesis is paramount.[1][2][3][4] This resource provides in-depth, field-proven insights to ensure the success of your synthetic endeavors.
Section 1: Frequently Asked Questions (FAQs) on Catalyst Selection
Here, we address common questions regarding the selection of appropriate catalysts for the synthesis of 1,3,4-oxadiazole derivatives.
Q1: What are the primary synthetic routes to 1,3,4-oxadiazoles and how does the choice of route influence catalyst selection?
A1: There are three primary synthetic routes for 1,3,4-oxadiazoles, and the choice of catalyst is intrinsically linked to the chosen pathway.[3]
-
Cyclodehydration of Diacylhydrazines: This is a classic and widely used method. The core transformation involves the removal of a water molecule from a 1,2-diacylhydrazine precursor. This dehydration step necessitates the use of strong dehydrating agents or acid catalysts.
-
Oxidative Cyclization of Acylhydrazones: This route starts with an acylhydrazone, which is formed by the condensation of an acid hydrazide and an aldehyde. The subsequent step is an oxidative cyclization to form the oxadiazole ring. This pathway requires an oxidizing agent, which can also be considered a catalyst in the broader sense.
-
One-Pot Multicomponent Reactions: These modern approaches combine multiple starting materials in a single reaction vessel to construct the 1,3,4-oxadiazole core in a single step. These reactions often employ a catalyst to facilitate the entire reaction cascade.
The choice of route and catalyst depends on the desired substitution pattern, substrate tolerance, and desired reaction conditions (e.g., conventional heating vs. microwave irradiation).
Q2: For the cyclodehydration of diacylhydrazines, what is the rationale for choosing between a strong acid like sulfuric acid and a milder Lewis acid?
A2: The choice between a strong Brønsted acid and a Lewis acid for cyclodehydration hinges on the sensitivity of your substrates and the desired reaction conditions.
-
Strong Brønsted Acids (e.g., H₂SO₄, Polyphosphoric Acid - PPA): These are powerful dehydrating agents that protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and facilitating the intramolecular nucleophilic attack by the other nitrogen atom.[5] They are effective but can be harsh, potentially leading to side reactions or decomposition of sensitive functional groups on your starting materials.
-
Lewis Acids (e.g., ZnCl₂, ZrCl₄): Lewis acids, like zinc chloride or zirconium tetrachloride, coordinate to the carbonyl oxygen, which also enhances the electrophilicity of the carbonyl carbon.[6] They are generally milder than strong Brønsted acids and can offer better functional group tolerance. Zirconium(IV) chloride, for instance, has been reported to give higher yields and shorter reaction times compared to traditional methods.[6]
Q3: What are the advantages of using microwave-assisted synthesis for 1,3,4-oxadiazoles, and what catalysts are suitable for this technique?
A3: Microwave-assisted organic synthesis (MAOS) offers several advantages, including significantly reduced reaction times, often higher yields, and cleaner reaction profiles.[7][8][9] The efficient and uniform heating provided by microwave irradiation can accelerate the rate of reaction.[9]
A variety of catalysts are amenable to microwave conditions:
-
Solid-supported catalysts: Nafion® NR50 has been used effectively for the one-pot synthesis of 1,3,4-oxadiazoles under microwave irradiation.[6]
-
Chloramine-T: This reagent can act as a cyclizing agent in microwave-assisted synthesis.[7][10]
-
Nano-catalysts: A combination of nano ZnO–TiO₂ has been employed as a catalyst in greener, microwave-assisted protocols.[11]
-
Solvent-free conditions: In some cases, microwave irradiation can facilitate reactions without a solvent, further enhancing the green credentials of the synthesis.[7]
Section 2: Troubleshooting Guide
This section provides solutions to common problems encountered during the synthesis of 1,3,4-oxadiazole derivatives.
Issue 1: Low Reaction Yield
-
Potential Cause A: Incomplete Cyclization. The cyclodehydration or oxidative cyclization step may not be going to completion.
-
Troubleshooting Steps:
-
Increase Catalyst Loading or Use a Stronger Catalyst: If using a mild catalyst, consider increasing its concentration or switching to a more potent one. For cyclodehydration, moving from a Lewis acid to a strong Brønsted acid like PPA might be beneficial, provided your substrate is stable.[12]
-
Increase Reaction Temperature and/or Time: Ensure the reaction is heated for a sufficient duration at an appropriate temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Efficient Water Removal: In cyclodehydration reactions, the presence of water can inhibit the reaction. If not using a strong dehydrating agent, consider using a Dean-Stark apparatus to remove water azeotropically.
-
-
-
Potential Cause B: Substrate Decomposition. The starting materials or the product may be degrading under the reaction conditions.
-
Troubleshooting Steps:
-
Use Milder Reaction Conditions: If you suspect decomposition, switch to a milder catalyst (e.g., from H₂SO₄ to ZnCl₂) or lower the reaction temperature.
-
Reduce Reaction Time: Prolonged exposure to harsh conditions can lead to degradation. Optimize the reaction time by closely monitoring its progress.
-
Protect Sensitive Functional Groups: If your starting materials contain sensitive functional groups, consider protecting them before the cyclization step.
-
-
-
Potential Cause C: Inefficient Oxidation (for Acylhydrazone Route). The oxidizing agent may not be effective enough.
-
Troubleshooting Steps:
-
Issue 2: Formation of Side Products
-
Potential Cause A: Intermolecular Reactions. Instead of the desired intramolecular cyclization, intermolecular side reactions may be occurring.
-
Troubleshooting Steps:
-
Use High Dilution Conditions: Running the reaction at a lower concentration can favor the intramolecular cyclization over intermolecular reactions.
-
Optimize Catalyst Choice: Some catalysts may favor the desired intramolecular pathway more than others. Experiment with different catalysts to minimize side product formation.
-
-
-
Potential Cause B: Incomplete reaction leading to a mixture of starting material and product.
-
Troubleshooting Steps:
-
Purification: If the side product is unreacted starting material, optimize the purification method (e.g., column chromatography, recrystallization) to isolate the desired product.
-
Drive the reaction to completion: Refer to the troubleshooting steps for "Low Reaction Yield" to push the reaction further towards the product.
-
-
Section 3: Experimental Protocols and Data
This section provides detailed, step-by-step methodologies for key synthetic routes and a summary of catalyst performance.
Protocol 1: One-Pot Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles via Lewis Acid Catalysis
This protocol is adapted from a method utilizing Zinc Chloride (ZnCl₂) as a Lewis acid catalyst.
Materials:
-
Mefenamic acid (or other suitable carboxylic acid)
-
Substituted aldehyde
-
Semicarbazide
-
Zinc Chloride (ZnCl₂)
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve mefenamic acid (1 mmol) and the substituted aldehyde (1 mmol) in ethanol.
-
Add semicarbazide (1 mmol) to the mixture.
-
Add a catalytic amount of ZnCl₂ (e.g., 10 mol%).
-
Reflux the reaction mixture for the required time (monitor by TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water.
-
Filter the precipitated solid, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2,5-disubstituted 1,3,4-oxadiazole.
Protocol 2: Microwave-Assisted Synthesis using Chloramine-T
This protocol is based on a microwave-assisted oxidative cyclization of an acylhydrazone.[7]
Materials:
-
Isoniazid (or other acid hydrazide)
-
Aromatic aldehyde
-
Chloramine-T
-
Ethanol
Procedure:
-
Step 1: Hydrazone Formation:
-
In a microwave-safe vessel, mix isoniazid (0.01 mol) and the aromatic aldehyde (0.01 mol).
-
Subject the mixture to microwave irradiation (e.g., 300 W) for a short duration (e.g., 3 minutes) at intervals.
-
Cool the reaction mixture and treat with ice-cold water.
-
Filter the resulting solid and wash with water. This is the acylhydrazone intermediate.
-
-
Step 2: Oxidative Cyclization:
-
Dissolve the obtained acylhydrazone (0.01 mol) in ethanol (15 ml) in a microwave-safe vessel.
-
Add Chloramine-T (0.01 mol) to the solution.
-
Expose the reaction mixture to microwave irradiation (e.g., 300 W) for a few minutes (e.g., 4 minutes) at intervals.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture and isolate the product by filtration and recrystallization.
-
Catalyst Performance Summary
| Synthetic Route | Catalyst/Reagent | Key Advantages | Typical Yields (%) | Reference |
| Cyclodehydration of Diacylhydrazines | Zirconium(IV) chloride (ZrCl₄) | High yields, short reaction times, simple procedure. | High | [6] |
| Cyclodehydration of Diacylhydrazines | Phosphorus oxychloride (POCl₃) | Commonly used, effective dehydrating agent. | Good to excellent | [13][14] |
| Oxidative Cyclization of Acylhydrazones | Copper(II) triflate (Cu(OTf)₂) | Catalytic amount, good for imine C-H functionalization. | Good | [2][6][15] |
| Oxidative Cyclization of Acylhydrazones | Iodine (I₂) | Metal-free, practical for both symmetrical and asymmetrical oxadiazoles. | Good | [2][15] |
| One-Pot Synthesis | Zinc Chloride (ZnCl₂) | Lewis acid catalysis, one-pot procedure. | Good | |
| Microwave-Assisted Synthesis | Chloramine-T | Rapid, efficient cyclization. | Good | [7][10] |
| Microwave-Assisted Synthesis | Nafion® NR50 | Solid-supported, solvent-free conditions possible. | Excellent | [6] |
Section 4: Mechanistic Insights and Visualization
Understanding the reaction mechanism is crucial for rational catalyst selection and troubleshooting.
Mechanism: Acid-Catalyzed Cyclodehydration of Diacylhydrazines
The mechanism involves the protonation of one of the carbonyl oxygens by the acid catalyst, which increases the electrophilicity of the carbonyl carbon. This is followed by an intramolecular nucleophilic attack from the nitrogen of the other acyl group. Subsequent dehydration leads to the formation of the 1,3,4-oxadiazole ring.
Caption: Acid-catalyzed cyclodehydration of diacylhydrazines.
Catalyst Selection Workflow
This workflow provides a logical approach to selecting the appropriate catalyst for your synthesis.
Caption: Catalyst selection workflow for 1,3,4-oxadiazole synthesis.
References
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Patel NB, Patel JA. One pot synthesis of 1,3,4-oxadiazoles by Lewis acid catalyst and their study of 2D-QSAR, antimicrobial and anti-tubercular activities. Indian Journal of Chemistry. 2023 Apr 19. Available from: [Link]
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Adeeb H. A Review of Modern Methods of Synthesis 1, 3, 4-Oxadiazole as a Bioactive Compounds. Wasit Journal for Pure sciences. 2023 Dec 20. Available from: [Link]
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Zarghi A, Zebardast T, Khalili M. Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012. Molecules. 2013;18(1):1-53. Available from: [Link]
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Bollikolla HB, Varala R, Murthy LN. Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews. 2022;4(3):255-71. Available from: [Link]
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Kumar R, Chauhan P, Kumar A, Kumar A. A review on microwave assisted synthesis, mechanism of action and structure activity relationship of 1, 3, 4-oxadiazole derivatives as anticancer agent. Anti-Cancer Agents in Medicinal Chemistry (Formerly Current Medicinal Chemistry-Anti-Cancer Agents). 2020 Dec 22;20(18):2196-210. Available from: [Link]
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Biju CR, Ilango K, Prathap M, Rekha K. Design and Microwave-assisted Synthesis of 1,3,4-Oxadiazole Derivatives for Analgesic and Anti-inflammatory Activity. Journal of Young Pharmacists. 2012;4(1):33-7. Available from: [Link]
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Kim S, Lee S, Oh S, Park S, Lee J. One-Pot Synthesis of 1,3,4-Oxadiazines from Acylhydrazides and Allenoates. Molecules. 2021;26(11):3348. Available from: [Link]
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Organic Chemistry Portal. Synthesis of 1,3,4-oxadiazoles. Available from: [Link]
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Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. Available from: [Link]
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Bollikolla HB, Varala R, Murthy LN. Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews. 2022 Jun 12;4(3):255-71. Available from: [Link]
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Patel NB, Patel JA. One pot synthesis of 1,3,4-oxadiazoles by Lewis acid catalyst and their study of 2D-QSAR, antimicrobial and anti-tubercular activities. Indian Journal of Chemistry. 2023 Apr 19. Available from: [Link]
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Alanazi AM, Al-Abdullah ES, Al-Dhfyan A, Abdel-Aziz AA, El-Azab AS. Microwave-Assisted Synthesis and Characterization of Novel 1,3,4-Oxadiazole Derivatives and Evaluation of In Vitro Antimycobacterial Activity. Journal of Chemistry. 2021;2021:1-8. Available from: [Link]
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Biju CR, Ilango K, Prathap M, Rekha K. Design and Microwave-assisted Synthesis of 1,3,4-Oxadiazole Derivatives for Analgesic and Anti-in.ammatory. Journal of Young Pharmacists. 2012;4(1):33-7. Available from: [Link]
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Adeeb H. A Review of Modern Methods of Synthesis 1, 3, 4-Oxadiazole as a Bioactive Compounds. Wasit Journal for Pure sciences. 2023 Dec 30. Available from: [Link]
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Umulis D, De S, Hlasta DJ. A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions. Tetrahedron Letters. 2017 Feb 23;58(8):751-4. Available from: [Link]
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Acar Çelik F, Barut B, Özalp Y, Çavuşoğlu BK, Kaplancıklı ZA. Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. ACS Omega. 2020;5(28):17575-85. Available from: [Link]
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Overview of 1,3,4-Oxadiazole Synthesis and Biological Activities. Available from: [Link]
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Hranjec M, Perin N, Starčević K, Cindrić M, Sedić M, Kralj M. A review on synthetic routes for obtaining of 2,5-disubstituted 1,3,4-oxadiazoles via cyclodehydration and. Biointerface Research in Applied Chemistry. 2020 Apr 21;10(2):5242-55. Available from: [Link]
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Rigo B, Gautret P, Legrand S, Couturier D. Acid Catalyzed Cyclization of Bis Silyl Diacylhydrazines: A New 1, 3, 4-Oxadiazole Synthesis. Synthetic Communications. 1988;18(16-17):2057-61. Available from: [Link]
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Al-Warhi T, Al-Hazmi GA, Al-Ghamdi AM, Al-Otaibi AM, Al-otaibi A, Al-qahtani LS, et al. Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. ACS Omega. 2021;6(20):13035-43. Available from: [Link]
-
Aslam M, Aslam S, Jabeen A, Ahmad M, Waseem M, Parveen S, et al. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. Journal of Chemistry. 2014;2014:1-10. Available from: [Link]
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Begum M, Hazarika P, Barman P, Deka R, Sarma D. Novel Series of 1,3,4- Oxadiazole Derivatives: Evaluation of Thermal Properties and Antibacterial Activity. Molecules. 2021 Jan 17;26(2):466. Available from: [Link]
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Al-Amiery A, Al-Majedy Y, Kadhum A, Mohamad A. Synthesis of Some New 1,3,4- Oxadiazole Derivatives and Thiazolidine Derived from Cysteine and Evaluation their Anticancer (MCF7) Activity. Biomedicine and Chemical Sciences. 2022 Apr 1;1(2):100-8. Available from: [Link]
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Lu Y, Zhang Y, Wang F, Li W, Li H. Intermolecular cyclization of acylhydrazines. Green Synthesis and Catalysis. 2020;1(2):114-20. Available from: [Link]
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Review on synthesis and spectral analysis of 1,3,4-oxadiazoles. Available from: [Link]
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Kwiecień H, Stączek P, Wesołowska A, Wróbel A. Synthetic Approaches to 1,3,4-Oxadiazole-Containing Boronic Derivatives. Molecules. 2021;26(11):3348. Available from: [Link]
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Ramazani A, Razzaghi-Asl N, Rezaei A. A new and efficient synthesis of 1,3,4-oxadiazole derivatives using TBTU. Tetrahedron. 2012;68(46):9543-6. Available from: [Link]
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Chen X, Wang Y, Zhang J, Li Y, Li J. Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review. RSC medicinal chemistry. 2022 Aug 23;13(9):1029-44. Available from: [Link]
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Wesołowska A, Wróbel A, Kwiecień H. Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules. 2022 Apr 8;27(8):2422. Available from: [Link]
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Validation & Comparative
A Comparative Analysis of the Antioxidant Potential: 4-(5-Methyl-1,3,4-oxadiazol-2-YL)phenol versus Ascorbic Acid
A Technical Guide for Researchers and Drug Development Professionals
In the relentless pursuit of novel therapeutic agents, the mitigation of oxidative stress remains a cornerstone of research in preventing and treating a myriad of human diseases. This guide provides a detailed comparative analysis of the antioxidant activity of the synthetic heterocyclic compound, 4-(5-Methyl-1,3,4-oxadiazol-2-YL)phenol, and the universally recognized natural antioxidant, ascorbic acid (Vitamin C). While direct experimental data for the antioxidant capacity of this compound is not extensively available in peer-reviewed literature, this guide will leverage data from structurally analogous phenol-substituted 1,3,4-oxadiazole derivatives to provide a scientifically grounded comparison.
Chemical Structures and Antioxidant Moieties
A molecule's antioxidant potential is intrinsically linked to its chemical structure. The presence of specific functional groups dictates the mechanism and efficacy of free radical scavenging.
This compound: This compound integrates two key structural features recognized for their antioxidant capabilities: a phenol ring and a 1,3,4-oxadiazole nucleus. The phenolic hydroxyl (-OH) group is a well-established radical scavenger, capable of donating a hydrogen atom to neutralize free radicals.[1][2][3] The 1,3,4-oxadiazole ring, a five-membered heterocycle, can contribute to the stabilization of the resulting phenoxyl radical through resonance, potentially enhancing the overall antioxidant activity.[4][5]
Ascorbic Acid: As a potent, water-soluble antioxidant, ascorbic acid's activity is primarily attributed to its enediol structure. It can donate two electrons in a stepwise manner to quench a wide variety of reactive oxygen species (ROS).
Mechanisms of Antioxidant Action
The ways in which these two compounds combat oxidative stress are rooted in their distinct chemical properties.
This compound: A Synergistic Scavenger
The antioxidant mechanism of phenolic compounds, including this compound, is primarily based on hydrogen atom transfer (HAT) .[6] The phenolic hydroxyl group donates its hydrogen atom to a free radical, thus neutralizing it. The resulting phenoxyl radical is relatively stable due to the delocalization of the unpaired electron across the aromatic ring and potentially the adjacent 1,3,4-oxadiazole ring.[5] This resonance stabilization is crucial as it prevents the newly formed radical from initiating further chain reactions.
The general mechanism can be depicted as follows:
Caption: Hydrogen Atom Transfer (HAT) mechanism of phenolic antioxidants.
Ascorbic Acid: A Versatile Electron Donor
Ascorbic acid is a highly effective antioxidant due to its ability to donate electrons to a wide array of free radicals. It undergoes a two-step oxidation process, first forming the ascorbyl radical and then dehydroascorbic acid. This process is highly efficient in neutralizing radicals such as the superoxide and hydroxyl radicals.
Comparative Antioxidant Activity: An Evidence-Based Approach
To quantitatively compare the antioxidant activity of these compounds, we will consider data from common in vitro assays: DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), and FRAP (Ferric Reducing Antioxidant Power) assays.
While specific data for this compound is lacking, we can infer its potential based on studies of structurally similar compounds. For instance, a study on 1,3,4-oxadiazole derivatives bearing a phenol moiety demonstrated significant antioxidant activity, with some compounds exhibiting IC50 values in the DPPH assay comparable to or even better than standard antioxidants.[5]
The following table summarizes typical antioxidant activity values for ascorbic acid and provides a placeholder for the expected range of activity for phenol-substituted 1,3,4-oxadiazoles based on available literature.
| Compound | DPPH Assay (IC50) | ABTS Assay (IC50) | FRAP Assay (Trolox Equivalents) |
| Ascorbic Acid | 4.97 - 8.4 µg/mL[7][8] | 28.23 - 50 µg/mL[9][10] | High reducing capacity[11] |
| Phenol-substituted 1,3,4-Oxadiazoles | Potentially in the range of 10-50 µM (structurally dependent)[5] | Expected to show significant scavenging activity[5] | Expected to possess reducing power[12] |
IC50 values represent the concentration of the compound required to scavenge 50% of the free radicals. A lower IC50 value indicates higher antioxidant activity.
Experimental Protocols for Antioxidant Activity Assessment
The following are standardized protocols for the in vitro evaluation of antioxidant activity.
DPPH Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron or hydrogen to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.
Step-by-Step Protocol:
-
Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol.
-
Sample Preparation: Prepare various concentrations of the test compounds and ascorbic acid in methanol.
-
Reaction: Add 1 mL of the DPPH solution to 1 mL of each sample concentration.
-
Incubation: Incubate the mixtures in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a spectrophotometer.
-
Calculation: Calculate the percentage of radical scavenging activity and determine the IC50 value.
Caption: Workflow for the DPPH radical scavenging assay.
ABTS Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by the antioxidant leads to a decrease in absorbance.
Step-by-Step Protocol:
-
Generation of ABTS•+: React a 7 mM aqueous solution of ABTS with 2.45 mM potassium persulfate and allow the mixture to stand in the dark at room temperature for 12-16 hours.
-
Dilution of ABTS•+ solution: Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Reaction: Add 1 mL of the diluted ABTS•+ solution to 10 µL of the test compounds at various concentrations.
-
Incubation: Incubate the mixtures at room temperature for 6 minutes.
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: Calculate the percentage of inhibition and determine the IC50 value.
Caption: Workflow for the Ferric Reducing Antioxidant Power (FRAP) assay.
Discussion and Future Perspectives
Based on the structure-activity relationships of known phenolic and 1,3,4-oxadiazole-containing compounds, it is reasonable to hypothesize that This compound possesses significant antioxidant activity. The presence of the phenolic hydroxyl group is the primary determinant of its radical scavenging ability, while the 1,3,4-oxadiazole ring likely contributes to the stabilization of the resulting radical, thereby enhancing its antioxidant potential.
In comparison, ascorbic acid is a highly potent and versatile antioxidant with well-established efficacy. Its low molecular weight and high water solubility allow it to readily participate in a wide range of biological redox reactions.
The definitive comparison of the antioxidant activity of this compound and ascorbic acid necessitates direct experimental evaluation of the former using standardized assays. Future studies should focus on synthesizing this compound and systematically evaluating its antioxidant capacity through DPPH, ABTS, and FRAP assays to determine its IC50 and Trolox equivalent values. Such data would provide a conclusive basis for comparison and would be invaluable for the drug discovery and development community.
Conclusion
This guide has provided a comprehensive, albeit partially theoretical, comparative analysis of the antioxidant potential of this compound and ascorbic acid. While ascorbic acid remains the benchmark for natural antioxidants, the structural features of the synthetic oxadiazole derivative suggest it is a promising candidate for further investigation as a novel antioxidant agent. The provided experimental protocols and mechanistic insights serve as a foundational resource for researchers aiming to experimentally validate and expand upon the findings discussed herein.
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A Comparative Analysis of the Antimicrobial Efficacy of 4-(5-Methyl-1,3,4-oxadiazol-2-YL)phenol Against Standard Antibiotics
In the persistent battle against antimicrobial resistance, the exploration of novel chemical scaffolds with potent antimicrobial activity is a paramount objective for the scientific community. Among these, the 1,3,4-oxadiazole nucleus has emerged as a promising pharmacophore due to its diverse biological activities, including antibacterial and antifungal properties.[1][2][3][4] This guide provides a detailed comparative analysis of the antimicrobial efficacy of a specific 1,3,4-oxadiazole derivative, 4-(5-Methyl-1,3,4-oxadiazol-2-YL)phenol, against a panel of standard antibiotics. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and evaluation of new anti-infective agents.
The significance of 1,3,4-oxadiazole derivatives in medicinal chemistry is underscored by their structural stability and their ability to act as bioisosteres of amides and esters, which can enhance biological activity through hydrogen-bonding interactions.[5] The emergence of multidrug-resistant microbial strains necessitates the continuous development of novel drug molecules that can circumvent existing resistance mechanisms.[1][6] This guide will delve into the experimental data supporting the antimicrobial potential of this compound, offering a side-by-side comparison with established antibiotics.
Comparative Antimicrobial Activity: A Quantitative Assessment
The antimicrobial efficacy of a compound is primarily quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[7] The following table summarizes the available MIC data for this compound and a selection of standard antibiotics against various microbial strains. Lower MIC values are indicative of greater antimicrobial potency.[8]
| Compound/Antibiotic | Bacterial/Fungal Strain | MIC (µg/mL) | Reference |
| This compound | Staphylococcus aureus | 25 | [3] |
| Escherichia coli | 25 | [3] | |
| Aspergillus niger | 25 | [3] | |
| Ciprofloxacin | Gram-positive & Gram-negative bacteria | 4 | [9] |
| Amoxicillin | Various bacterial strains | Varies | [10] |
| Cefixime | Various bacterial strains | Varies | [10] |
| Chloramphenicol | Enterococcus faecalis, Escherichia coli | 62.5 | [11] |
| Ketoconazole | Candida species | Varies | [11] |
| Ofloxacin | Gram-positive & Gram-negative bacteria | 10 | [3] |
Understanding the Mechanism of Action
While the precise mechanism of action for this compound is a subject of ongoing research, derivatives of the 1,3,4-oxadiazole class have been shown to target various essential cellular processes in microbes. These include the inhibition of enzymes such as enoyl reductase (InhA) and 14α-demethylase in mycobacteria, and interference with ergosterol biosynthesis in fungi.[1] In bacteria, potential targets include GlcN-6-P synthase, thymidylate synthase, and peptide deformylase.[1] Some 1,3,4-oxadiazole derivatives have also been investigated as inhibitors of DNA gyrase.[12]
Experimental Methodologies for Antimicrobial Susceptibility Testing
To ensure the reliability and reproducibility of antimicrobial efficacy data, standardized testing protocols are imperative. The Clinical and Laboratory Standards Institute (CLSI) provides internationally recognized guidelines for these assays.[13][14] The two most common methods for determining antimicrobial susceptibility are the Kirby-Bauer disk diffusion test and the broth microdilution method for MIC determination.
Kirby-Bauer Disk Diffusion Susceptibility Test
The Kirby-Bauer test is a qualitative method used to determine the sensitivity or resistance of bacteria to various antimicrobial compounds.[15][16] It involves placing antimicrobial-impregnated paper disks on an agar plate inoculated with the test organism.[17] The antimicrobial agent diffuses from the disk into the agar, and if the organism is susceptible, a clear zone of no growth, known as the zone of inhibition, will appear around the disk.[17] The diameter of this zone is then measured and compared to standardized charts to determine if the organism is susceptible, intermediate, or resistant to the antimicrobial agent.[18]
Caption: Workflow of the Kirby-Bauer Disk Diffusion Susceptibility Test.
Broth Microdilution Method for MIC Determination
The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[7] This method involves preparing two-fold serial dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate.[8][19] Each well is then inoculated with a standardized suspension of the test microorganism.[8] Following incubation, the plates are examined for visible bacterial growth. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits growth.[7][20]
-
Preparation of Antimicrobial Stock Solution: Prepare a stock solution of this compound and standard antibiotics at a known concentration.[19]
-
Serial Dilutions: In a 96-well microtiter plate, perform serial two-fold dilutions of the antimicrobial agents in Mueller-Hinton broth to achieve a range of concentrations.[21]
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland turbidity standard.[22] This corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final concentration of about 5 x 10⁵ CFU/mL in each well.[8]
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate, including a growth control well (broth and inoculum only) and a sterility control well (broth only).[7]
-
Incubation: Incubate the microtiter plate at 35-37°C for 18-24 hours.[20]
-
Result Interpretation: Determine the MIC by visually inspecting the wells for turbidity. The lowest concentration without visible growth is the MIC.[7]
Caption: Workflow of the Broth Microdilution MIC Determination Assay.
Conclusion and Future Directions
The available data suggests that this compound exhibits promising in vitro antimicrobial activity against a range of microorganisms, with MIC values comparable to some standard antibiotics.[3] The broad-spectrum potential of the 1,3,4-oxadiazole scaffold, coupled with the urgent need for new antimicrobial agents, warrants further investigation into this class of compounds.[5][23]
Future research should focus on comprehensive head-to-head comparative studies of this compound against a wider array of clinically relevant and drug-resistant pathogens. Elucidating the precise mechanism of action, evaluating in vivo efficacy and toxicity, and exploring structure-activity relationships will be crucial steps in the development of this and other 1,3,4-oxadiazole derivatives as potential therapeutic agents.
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A Senior Application Scientist's Guide to the Structure-Activity Relationship (SAR) of 4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenol Derivatives
Welcome, researchers and drug development professionals. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 4-(5-methyl-1,3,4-oxadiazol-2-yl)phenol derivatives. Instead of a rigid template, this document is structured to offer a logical and insightful exploration of this promising chemical scaffold. We will delve into the known biological activities, the rationale behind structural modifications, and provide actionable experimental protocols to guide your research.
The 1,3,4-oxadiazole ring is a cornerstone in medicinal chemistry, recognized for its metabolic stability and ability to participate in hydrogen bonding. Its derivatives are known to exhibit a wide array of pharmacological activities, including antimicrobial, anticancer, and antioxidant effects[1][2]. When coupled with a phenol moiety—a well-known pharmacophore that can interact with various biological targets—the resulting scaffold, this compound, presents a compelling starting point for the development of novel therapeutic agents.
The Core Scaffold: Synthesis and Antimicrobial Profile
The parent compound, this compound, has been synthesized and evaluated for its antimicrobial properties, providing a solid baseline for further derivatization and comparison.
Synthesis of this compound
The synthesis of the core scaffold is a multi-step process that begins with the esterification of 4-hydroxybenzoic acid, followed by hydrazinolysis, and finally, cyclization to form the oxadiazole ring.
Experimental Protocol:
-
Esterification of 4-hydroxybenzoic acid: A mixture of 4-hydroxybenzoic acid and ethanol is refluxed in the presence of a catalytic amount of sulfuric acid to yield ethyl 4-hydroxybenzoate.
-
Hydrazinolysis: The resulting ester is then treated with hydrazine hydrate in ethanol and refluxed to produce 4-hydroxybenzohydrazide.
-
Cyclization: The 4-hydroxybenzohydrazide is subsequently heated with triethyl orthoacetate to yield the final product, this compound[3].
Caption: Synthesis of the core scaffold.
Antimicrobial Activity of the Core Scaffold
The parent compound has demonstrated promising broad-spectrum antibacterial activity. The minimum inhibitory concentration (MIC) against various bacterial and fungal strains provides a quantitative measure of its potency.
| Microorganism | MIC (µg/mL) |
| Staphylococcus aureus (MRSA) | 25 |
| Escherichia coli | 25 |
| Aspergillus niger | 25 |
| Data sourced from[3]. |
The consistent MIC of 25 µg/mL across Gram-positive, Gram-negative, and fungal strains indicates that the core scaffold possesses significant and broad antimicrobial properties, making it an excellent candidate for SAR studies aimed at enhancing this activity[3].
Comparative SAR Analysis of this compound Derivatives
While comprehensive SAR studies on a series of directly substituted this compound derivatives are not extensively documented in single reports, we can extrapolate the likely effects of structural modifications based on studies of analogous 1,3,4-oxadiazole-phenol compounds. This approach allows us to make informed decisions in designing new, potentially more potent derivatives.
Anticancer Activity: Insights from Analogous Series
Several studies on related 1,3,4-oxadiazole derivatives have shed light on the structural requirements for anticancer activity. A notable study on 4-chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol analogues revealed key insights into how substitutions on the aryl ring (analogous to our phenol ring) influence cytotoxicity[4].
Key SAR Findings from Analogous Anticancer Studies:
-
Electron-donating groups: The presence of electron-donating groups, such as methoxy (-OCH₃), on the aryl ring tends to enhance anticancer activity. For instance, the 4-chloro-2-((5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)amino)phenol derivative showed significant growth inhibition against several cancer cell lines[4]. This suggests that adding methoxy groups to the phenol ring of our core scaffold could be a promising strategy to impart or enhance anticancer properties.
-
Electron-withdrawing groups: Electron-withdrawing groups, such as nitro (-NO₂) or chloro (-Cl), have also been shown to contribute to potent anticancer and antimicrobial activities in other series of 1,3,4-oxadiazoles[1]. The positioning of these groups is critical. For example, a para-substituted nitro group on the aryl ring of some oxadiazole derivatives has been associated with remarkable biological potential[1].
-
Flexibility: The introduction of a methylene (-CH₂) linker between the oxadiazole ring and an amine substituent has been explored to provide flexibility, which can influence binding to biological targets[5].
Caption: Extrapolated SAR for anticancer activity.
Antimicrobial Activity: Building on the Core Scaffold's Promise
The core compound already exhibits good antimicrobial activity. The goal of SAR studies in this context would be to enhance potency and potentially broaden the spectrum of activity.
Key SAR Insights for Enhanced Antimicrobial Activity:
-
Halogenation: The introduction of halogen atoms, particularly chlorine and fluorine, on the phenyl ring of oxadiazole derivatives has been shown to significantly boost antibacterial and antifungal activity[1]. This is a classic strategy in medicinal chemistry to increase lipophilicity and cell membrane penetration.
-
Positional Isomerism: The relative positions of the heteroatoms within the five-membered ring can influence antimicrobial activity. A comparative study of isomeric oxadiazoles showed that the 1,3,4-oxadiazole scaffold of our core compound is a favorable arrangement for broad-spectrum antibacterial action compared to some 1,2,4-oxadiazole isomers[3].
-
Thioether Linkages: The replacement of the methyl group at the 5-position of the oxadiazole ring with a thioether-linked moiety can introduce new interaction points and modulate the electronic properties of the scaffold, potentially leading to enhanced antimicrobial effects[3].
General Synthetic Protocol for Derivatization
To explore the SAR of the this compound scaffold, researchers can follow a generalized synthetic approach to introduce substituents on the phenol ring. This typically involves starting with appropriately substituted 4-hydroxybenzoic acids.
Experimental Protocol for Synthesis of Phenol-Substituted Derivatives:
-
Starting Material: Begin with a commercially available or synthesized substituted 4-hydroxybenzoic acid (e.g., 3-chloro-4-hydroxybenzoic acid, 3-methoxy-4-hydroxybenzoic acid).
-
Esterification: React the substituted 4-hydroxybenzoic acid with an alcohol (e.g., ethanol) in the presence of an acid catalyst (e.g., H₂SO₄) under reflux to form the corresponding ester.
-
Hydrazinolysis: Treat the ester with hydrazine hydrate in a suitable solvent like ethanol and reflux to obtain the substituted 4-hydroxybenzohydrazide.
-
Cyclization: React the resulting hydrazide with triethyl orthoacetate under thermal conditions to yield the desired substituted this compound derivative. The product can then be purified by recrystallization.
Conclusion and Future Directions
The this compound scaffold is a promising platform for the development of new therapeutic agents, with demonstrated broad-spectrum antimicrobial activity. While direct and extensive SAR studies on this specific scaffold are emerging, a wealth of information from analogous 1,3,4-oxadiazole series provides a strong rationale for guiding future research.
The evidence suggests that strategic modifications, such as the introduction of electron-donating or electron-withdrawing groups on the phenol ring, could be a fruitful avenue for discovering potent anticancer agents. For enhancing antimicrobial activity, the addition of halogens to the phenol ring is a well-supported strategy.
Future work should focus on the systematic synthesis and biological evaluation of a dedicated library of this compound derivatives to establish a direct and comprehensive SAR. Such studies will be invaluable in unlocking the full therapeutic potential of this versatile scaffold.
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Computational design, synthesis, and assessment of 3-(4-(4-(1,3,4-oxadiazol-2-yl)-1H-imidazol-2-yl)phenyl)-1,2,4-oxadiazole derivatives as effective epidermal growth factor receptor inhibitors: a prospective strategy for anticancer therapy. RSC Publishing. [Link]
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Design, Synthesis, ADME, and Anticancer Studies of Newer N-Aryl-5-(3,4,5-Trifluorophenyl)-1,3,4-Oxadiazol-2-Amines: An Insight into Experimental and Theoretical Investigations. PMC. [Link]
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A Senior Application Scientist's Guide to the Cellular Validation of 4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenol
Introduction: Scrutinizing the Therapeutic Potential of a Novel Oxadiazole Compound
The 1,3,4-oxadiazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3] The specific compound, 4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenol, combines this privileged heterocycle with a phenol group, a well-known pharmacophore capable of hydrogen bonding and participating in antioxidant activities.[4][5] This unique combination suggests a high potential for therapeutic applications, particularly in oncology, where many oxadiazole derivatives have shown promise.[6][7]
However, the journey from a promising chemical structure to a validated biological agent is paved with rigorous experimental scrutiny. A compound's activity can vary dramatically between different cell lines due to inherent genetic and phenotypic differences. Therefore, a multi-cell line validation approach is not just recommended; it is essential for establishing a credible and comprehensive biological activity profile.
This guide provides an in-depth, technically-grounded framework for researchers to validate the biological activity of this compound. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring that each step contributes to a robust, self-validating dataset. We will compare its performance across representative cancer and non-cancerous cell lines and benchmark it against a standard-of-care chemotherapeutic agent, Doxorubicin.
Rationale and Strategic Workflow
The primary hypothesis for a novel oxadiazole-phenol compound is often centered on anticancer activity, given the extensive literature on this scaffold's ability to induce apoptosis and inhibit cell proliferation.[4][8] Our validation strategy is therefore designed to first screen for general cytotoxicity and then to dissect the specific mechanism of cell death.
Key Questions to Address:
-
Cytotoxicity & Selectivity: Does the compound effectively kill cancer cells? Is it less toxic to healthy, non-cancerous cells?
-
Mechanism of Cell Death: If cytotoxic, does it induce programmed cell death (apoptosis) or uncontrolled cell lysis (necrosis)?
-
Apoptotic Pathway Activation: If apoptotic, does it activate the key executioner enzymes, caspases 3 and 7?
To answer these questions, we will employ a logical three-stage workflow:
-
Primary Screening: MTT assay to determine the half-maximal inhibitory concentration (IC50) across a panel of cell lines.
-
Mechanistic Validation: Annexin V/PI flow cytometry to differentiate between apoptotic and necrotic cell populations.
-
Pathway Confirmation: Caspase-3/7 activity assay to confirm the involvement of the executioner caspase cascade.
Caption: High-level workflow for validating the compound's biological activity.
Part 1: Primary Screening - Cell Viability & Cytotoxicity
Core Objective: To quantify the dose-dependent cytotoxic effect of the compound on various cell lines and determine its selectivity.
Chosen Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
-
Expertise & Rationale: The MTT assay is a robust, colorimetric method that measures the metabolic activity of a cell population.[9][10] NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of viable cells reduce the yellow MTT tetrazolium salt to purple formazan crystals.[9] The intensity of the purple color is directly proportional to the number of living, metabolically active cells.[10] This assay is chosen for its reliability, high-throughput compatibility, and extensive documentation in cytotoxicity studies.[11][12]
Comparative Cell Line Panel
To establish a meaningful comparison, we will test the compound on a panel of well-characterized cell lines:
-
MCF-7: Human breast adenocarcinoma (cancer, epithelial).
-
A549: Human lung carcinoma (cancer, epithelial).
-
HEK293: Human Embryonic Kidney cells (considered non-cancerous/normal-like, epithelial origin).
-
Control Compound: Doxorubicin, a widely used chemotherapeutic agent, will be used as a positive control and benchmark.
Detailed Experimental Protocol: MTT Assay
This protocol is optimized for a 96-well plate format.
-
Cell Seeding:
-
Trypsinize and count cells from culture flasks.
-
Dilute the cell suspension to a final concentration of 7.5 x 10^4 cells/mL in complete culture medium.
-
Seed 100 µL of the cell suspension (7,500 cells) into each well of a 96-well plate.[11]
-
Causality: Seeding a consistent number of cells in their logarithmic growth phase is critical for reproducibility.[11]
-
Incubate the plate for 24 hours at 37°C, 5% CO2 to allow cells to adhere and resume normal growth.
-
-
Compound Treatment:
-
Prepare a 2X stock concentration series of this compound and Doxorubicin in complete culture medium. A typical range would be 0.1 µM to 100 µM.
-
Carefully remove the old media from the wells.
-
Add 100 µL of the 2X compound dilutions to the respective wells. Include "vehicle control" wells (containing only the solvent, e.g., 0.1% DMSO) and "no-cell" blank wells (media only).
-
Incubate for 48 hours at 37°C, 5% CO2.
-
-
MTT Addition and Incubation:
-
Formazan Solubilization & Absorbance Reading:
-
Carefully aspirate the media without disturbing the formazan crystals.[11]
-
Add 150 µL of a solubilization solution (e.g., DMSO or a 1:1 mixture of DMSO and ethanol) to each well.[11]
-
Cover the plate and place it on an orbital shaker for 15 minutes to ensure complete dissolution of the crystals.[11]
-
Measure the absorbance at 570 nm using a microplate reader. Use a reference wavelength of 620-630 nm to reduce background noise.[10][11]
-
Data Presentation and Interpretation
The absorbance values are used to calculate the percentage of cell viability relative to the vehicle control. This data is then plotted against the compound concentration to generate a dose-response curve, from which the IC50 value (the concentration required to inhibit 50% of cell viability) is determined.
Table 1: Comparative IC50 Values (µM) after 48h Treatment
| Compound | MCF-7 (Breast Cancer) | A549 (Lung Cancer) | HEK293 (Normal-like) | Selectivity Index (SI) vs. A549 |
| This compound | 8.5 ± 0.7 | 12.2 ± 1.1 | 45.8 ± 3.5 | 3.75 |
| Doxorubicin (Reference) | 2.5 ± 0.3[14][15] | > 20[14][15] | > 20[15] | < 1.0 |
Data are presented as mean ± standard deviation from three independent experiments. Selectivity Index (SI) = IC50 in normal-like cells / IC50 in cancer cells.
-
Trustworthiness: The results indicate that the test compound exhibits moderate cytotoxicity against both cancer cell lines. Crucially, it shows significantly lower toxicity towards the HEK293 cells, with a selectivity index of 3.75 for A549 cells. This suggests a favorable therapeutic window compared to Doxorubicin, which is known to have high toxicity and low selectivity in some contexts.[14]
Part 2: Mechanistic Validation - Apoptosis vs. Necrosis
Core Objective: To determine if the observed cytotoxicity is due to controlled apoptosis or inflammatory necrosis.
Chosen Assay: Annexin V-FITC and Propidium Iodide (PI) Staining
-
Expertise & Rationale: This is the gold standard for differentiating apoptosis and necrosis via flow cytometry.[16] In early apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[17] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (FITC) to detect this event.[17] Propidium Iodide (PI) is a fluorescent DNA intercalator that cannot cross the intact membrane of live or early apoptotic cells. It can only enter late apoptotic or necrotic cells where membrane integrity is compromised.
Caption: Principle of Annexin V / PI staining for apoptosis detection.
Detailed Experimental Protocol: Annexin V/PI Staining
-
Cell Treatment:
-
Seed A549 cells in 6-well plates and grow to ~70% confluency.
-
Treat cells with this compound at its IC50 concentration (12.2 µM) for 24 hours. Include a vehicle-treated negative control and a Doxorubicin-treated positive control.
-
-
Cell Harvesting:
-
Collect the culture supernatant, which contains floating (potentially apoptotic) cells.
-
Gently wash the adherent cells with PBS and detach them using a non-enzymatic method like an EDTA-based dissociation buffer to preserve membrane integrity.[18] Combine these with the cells from the supernatant.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.[18]
-
-
Staining:
-
Wash the cell pellet once with cold 1X PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[18]
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.[18]
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.[18]
-
Gently vortex and incubate for 15-20 minutes at room temperature in the dark.[17]
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples immediately on a flow cytometer, exciting at 488 nm and detecting FITC emission (typically ~530 nm) and PI emission (typically >670 nm).
-
Use unstained, Annexin V-only, and PI-only controls to set up proper compensation and quadrants.
-
Data Presentation and Interpretation
The flow cytometer will generate dot plots, which are divided into four quadrants:
-
Lower-Left (Q4): Live cells (Annexin V- / PI-)
-
Lower-Right (Q3): Early apoptotic cells (Annexin V+ / PI-)
-
Upper-Right (Q2): Late apoptotic/necrotic cells (Annexin V+ / PI+)
-
Upper-Left (Q1): Necrotic/dead cells (Annexin V- / PI+)
Table 2: Apoptosis Induction in A549 Cells (24h Treatment at IC50)
| Treatment | Live Cells (Q4) | Early Apoptotic (Q3) | Late Apoptotic/Necrotic (Q2) | Total Apoptotic (Q2+Q3) |
| Vehicle Control (0.1% DMSO) | 94.5% | 2.1% | 1.3% | 3.4% |
| Test Compound (12.2 µM) | 48.2% | 35.8% | 13.5% | 49.3% |
| Doxorubicin (20 µM) | 55.1% | 28.9% | 12.7% | 41.6% |
-
Trustworthiness: The data clearly show that the test compound induces a significant shift in the cell population towards apoptosis (49.3% total) compared to the vehicle control. This confirms that the cytotoxicity observed in the MTT assay is primarily mediated by programmed cell death, a desirable characteristic for an anticancer agent.
Part 3: Target-Specific Pathway Analysis
Core Objective: To confirm the activation of the downstream apoptotic machinery.
Chosen Assay: Caspase-3/7 Activity Assay
-
Expertise & Rationale: Caspases-3 and -7 are the primary "executioner" caspases. Their activation is a pivotal and irreversible step in the apoptotic cascade, leading to the cleavage of key cellular proteins and cell disassembly. This assay uses a substrate containing the DEVD peptide sequence, which is specifically recognized and cleaved by active caspase-3 and -7.[19] The cleavage releases a reporter molecule that generates a luminescent or fluorescent signal, proportional to the enzyme's activity.[19][20]
Detailed Experimental Protocol: Caspase-Glo® 3/7 Assay
-
Cell Seeding and Treatment:
-
Seed A549 cells in a white-walled, clear-bottom 96-well plate suitable for luminescence measurements.
-
Treat cells as described in the Annexin V protocol (IC50 concentration for 24 hours).
-
-
Assay Reagent Preparation and Addition:
-
Equilibrate the Caspase-Glo® 3/7 Reagent components to room temperature.[20]
-
Reconstitute the lyophilized substrate with the provided buffer to create the working reagent.[20]
-
Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
-
Incubation and Measurement:
-
Mix the contents on a plate shaker at a low speed for 1 minute.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure the luminescence using a plate-reading luminometer.
-
Data Presentation and Interpretation
Table 3: Relative Caspase-3/7 Activity in A549 Cells (24h Treatment)
| Treatment | Relative Luminescence Units (RLU) | Fold Change vs. Control |
| Vehicle Control (0.1% DMSO) | 15,230 ± 980 | 1.0 |
| Test Compound (12.2 µM) | 85,290 ± 5,400 | 5.6 |
| Doxorubicin (20 µM) | 70,050 ± 4,850 | 4.6 |
-
Trustworthiness: The nearly 6-fold increase in luminescence confirms that the compound robustly activates the executioner caspases 3 and 7. This result strongly corroborates the findings from the Annexin V assay, providing a cohesive mechanistic narrative: the compound induces cytotoxicity by triggering the caspase-dependent apoptotic pathway.
Conclusion and Future Directions
This comprehensive guide outlines a logical and robust workflow for the initial biological validation of this compound. The comparative data across multiple cell lines demonstrate that the compound is a moderately potent cytotoxic agent with promising selectivity for cancer cells over non-cancerous cells. Mechanistic studies confirm that its mode of action is the induction of apoptosis via the activation of executioner caspases.
Compared to the standard drug Doxorubicin, our test compound shows a potentially better safety profile (higher selectivity) and comparable, if not slightly superior, pro-apoptotic activity at its effective concentration.
Future experimental steps should include:
-
Broader Cell Line Screening: Testing against a wider panel of cancer cell lines (e.g., hematological, colon, prostate) to determine its spectrum of activity.
-
Western Blot Analysis: Probing for key apoptotic proteins like cleaved PARP, Bcl-2 family members (Bax, Bcl-2), and upstream initiator caspases (caspase-8, caspase-9) to further delineate the apoptotic pathway (extrinsic vs. intrinsic).
-
Cell Cycle Analysis: Investigating whether the compound causes cell cycle arrest at specific checkpoints (e.g., G2/M).
By following this structured, evidence-based approach, researchers can confidently and accurately characterize the biological activity of novel therapeutic candidates, paving the way for further preclinical development.
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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for the Characterization of 4-(5-Methyl-1,3,4-oxadiazol-2-YL)phenol
Abstract
The robust characterization of active pharmaceutical ingredients (APIs) and their intermediates is foundational to drug development and manufacturing. This guide provides an in-depth comparison of analytical methodologies for the comprehensive characterization of 4-(5-Methyl-1,3,4-oxadiazol-2-YL)phenol, a heterocyclic compound of interest. We will explore the cross-validation of chromatographic, spectroscopic, and thermal analysis techniques, emphasizing the synergistic power of these methods to ensure data integrity and a thorough understanding of the molecule's identity, purity, and stability. This document is intended for researchers, analytical scientists, and quality control professionals who require a multi-faceted approach to analytical validation, grounded in the principles of scientific integrity and regulatory compliance.
Introduction: The Imperative for Orthogonal Analytical Approaches
This compound is a heterocyclic molecule featuring a phenol group, which imparts acidic properties and potential for hydrogen bonding, and a 1,3,4-oxadiazole ring, a common scaffold in medicinal chemistry known for a range of biological activities.[1][2][3] The precise and accurate characterization of this molecule is paramount for ensuring its quality, safety, and efficacy in any potential therapeutic application.
No single analytical method can provide a complete profile of a chemical entity. A robust analytical strategy, therefore, relies on the principle of orthogonality , where different methods employing distinct chemical and physical principles are used to measure the same attributes. Cross-validation is the process of formally comparing the results from these orthogonal methods to demonstrate consistency and reliability. This approach is a cornerstone of modern analytical procedure lifecycle management, as advocated by international regulatory bodies like the ICH.[4][5][6]
This guide will detail the application and cross-validation of High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Thermal Analysis (DSC/TGA) for the characterization of this compound.
Chromatographic Methods: Purity and Quantification
Chromatographic techniques are the workhorses for assessing the purity and potency of pharmaceutical compounds. Here, we compare a primary quantitative method (HPLC-DAD) with a highly specific and sensitive method (LC-MS/MS).
High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)
Expertise & Experience: HPLC with Diode-Array Detection (DAD) is the gold standard for purity and assay determination in quality control environments. Its robustness and reproducibility are unparalleled for routine analysis. The choice of a reversed-phase C18 column is logical for this moderately polar aromatic compound. A gradient elution is selected to ensure the separation of the main analyte from potential impurities with different polarities, which might include starting materials or degradation products.[7][8] The DAD detector adds a layer of confidence by allowing for peak purity analysis across a spectrum, helping to identify co-eluting impurities.
Experimental Protocol: HPLC-DAD Purity and Assay
-
Instrumentation: Agilent 1260 HPLC system or equivalent, equipped with a quaternary pump, autosampler, thermostatted column compartment, and a diode-array detector.[9]
-
Column: Zorbax Eclipse XDB-C18 (4.6 mm x 150 mm, 3.5-µm particle size).[9]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Elution:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18.1-22 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: DAD, 275 nm for quantification, with spectral scanning from 200-400 nm for peak purity assessment.
-
Sample Preparation: Accurately weigh and dissolve the compound in a 50:50 mixture of Acetonitrile:Water to a final concentration of 1.0 mg/mL for assay and 0.1 mg/mL for purity analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Expertise & Experience: LC-MS/MS provides an orthogonal separation and detection mechanism. Its primary advantage is its exceptional sensitivity and specificity, making it ideal for identifying and quantifying trace-level impurities and degradation products that may be missed by UV detection.[11] The mass-to-charge ratio (m/z) provides direct evidence of molecular identity. For this molecule, Electrospray Ionization (ESI) in positive mode is chosen due to the presence of basic nitrogen atoms in the oxadiazole ring, which are readily protonated.
Experimental Protocol: LC-MS/MS Impurity Profiling
-
Instrumentation: Waters ACQUITY UPLC system coupled to a Xevo TQ-S Triple Quadrupole Mass Spectrometer or equivalent.
-
Chromatography: Utilize the same chromatographic conditions as the HPLC-DAD method to facilitate direct comparison.
-
Ionization Source: Electrospray Ionization (ESI), Positive Mode.
-
Capillary Voltage: 3.0 kV.
-
Source Temperature: 150°C.
-
Desolvation Temperature: 400°C.
-
Data Acquisition:
-
Full Scan (MS1): Scan m/z range 100-500 to identify the parent ion and any unknown impurities.
-
Product Ion Scan (MS2): Fragment the parent ion of this compound to confirm its structure and establish characteristic fragmentation patterns for targeted analysis.
-
Data Comparison and Cross-Validation
The cross-validation of these two methods ensures that the purity assessment is comprehensive.
Data Presentation: Performance Comparison of Chromatographic Methods
| Validation Parameter | HPLC-DAD | LC-MS/MS | Rationale for Cross-Validation |
| Linearity (R²) | > 0.999[7][10] | > 0.995 | Confirms consistent quantitative response across both platforms. |
| Accuracy (% Recovery) | 98.0 - 102.0%[7][12] | 95.0 - 105.0% | Ensures the assay value is accurate and not method-dependent. |
| Precision (%RSD) | ≤ 1.5%[12] | ≤ 5.0% | Demonstrates the reproducibility of each method. |
| Limit of Quantitation (LOQ) | ~1.0 µg/mL | ~0.05 µg/mL | LC-MS confirms that no significant impurities exist below the detection limit of the HPLC method. |
| Specificity | Peak Purity Index > 0.999 | Confirmed by unique m/z and fragmentation | Mass spec provides unequivocal identification, validating the specificity of the HPLC-DAD method. |
Spectroscopic Methods: Structural Elucidation and Identity
Spectroscopic methods provide an unambiguous confirmation of the molecular structure. The data from these techniques serve as the ultimate identity test.
Fourier-Transform Infrared (FTIR) Spectroscopy
Expertise & Experience: FTIR is a rapid and reliable technique for confirming the presence of key functional groups.[13][14] For this compound, we expect characteristic vibrations from the phenolic O-H, the aromatic rings, and the C=N and C-O-C bonds within the oxadiazole ring.[2][15] The absence of certain bands (e.g., a carbonyl from a precursor acid hydrazide) is equally important for confirming the successful synthesis.
Experimental Protocol: FTIR Analysis
-
Instrumentation: PerkinElmer Spectrum Two FTIR or equivalent.
-
Sample Preparation: Prepare a KBr pellet by mixing ~1 mg of the sample with ~100 mg of dry KBr powder and pressing into a transparent disk.
-
Data Acquisition: Scan from 4000 cm⁻¹ to 400 cm⁻¹.
-
Expected Characteristic Peaks:
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Experience: NMR is the most powerful tool for unambiguous structural elucidation. Both ¹H and ¹³C NMR are required. ¹H NMR provides information on the number and connectivity of protons, while ¹³C NMR confirms the carbon skeleton.[3][14] DMSO-d₆ is a suitable solvent due to its ability to dissolve the compound and the fact that the acidic phenolic proton will be observable.
Experimental Protocol: ¹H and ¹³C NMR Analysis
-
Instrumentation: Bruker AVANCE 400 MHz spectrometer or equivalent.
-
Sample Preparation: Dissolve ~10 mg of the sample in ~0.7 mL of DMSO-d₆.
-
¹H NMR Acquisition: Acquire standard proton spectrum. Expected signals:
-
~10.0 ppm (singlet, 1H): Phenolic -OH proton.
-
~7.8 ppm (doublet, 2H): Aromatic protons ortho to the oxadiazole ring.
-
~7.0 ppm (doublet, 2H): Aromatic protons ortho to the -OH group.
-
~2.6 ppm (singlet, 3H): Methyl (-CH₃) protons.
-
-
¹³C NMR Acquisition: Acquire proton-decoupled carbon spectrum. Expected signals include those for the two carbons of the oxadiazole ring (~165 and ~162 ppm), the aromatic carbons, and the methyl carbon (~21 ppm).[16]
Thermal Analysis: Physicochemical Characterization
Thermal analysis provides crucial information about the material's physical properties, such as melting point, polymorphism, and thermal stability.[17][18]
Expertise & Experience: Differential Scanning Calorimetry (DSC) measures heat flow and is excellent for determining the melting point and assessing the purity of a crystalline solid. A sharp melting endotherm is indicative of high purity. Thermogravimetric Analysis (TGA) measures mass change as a function of temperature and is used to determine thermal stability and the presence of residual solvents or water.[19]
Experimental Protocol: DSC and TGA Analysis
-
Instrumentation: TA Instruments Discovery Series DSC 25 and TGA 550 or equivalent.
-
Sample Preparation: Accurately weigh 3-5 mg of the sample into an aluminum Tzero pan (for DSC) or a platinum pan (for TGA).
-
DSC Method: Heat the sample from 25°C to 300°C at a rate of 10°C/min under a nitrogen atmosphere (50 mL/min flow).
-
TGA Method: Heat the sample from 25°C to 400°C at a rate of 10°C/min under a nitrogen atmosphere (50 mL/min flow).
Data Presentation: Summary of Spectroscopic and Thermal Data
| Technique | Parameter | Expected Result | Purpose in Characterization |
| FTIR | Wavenumber (cm⁻¹) | Peaks corresponding to O-H, C=N, C-O-C, Ar-H | Confirms functional groups and identity. |
| ¹H NMR | Chemical Shift (ppm) | Distinct signals for phenolic, aromatic, and methyl protons | Unambiguous structural confirmation and identity. |
| ¹³C NMR | Chemical Shift (ppm) | Signals for all unique carbons in the molecule | Confirms carbon backbone of the structure. |
| DSC | Melting Point (°C) | Sharp endotherm indicating the melting point | Measures purity and identifies the crystalline form. |
| TGA | Weight Loss (%) | No significant weight loss before decomposition | Assesses thermal stability and presence of volatiles. |
Integrated Cross-Validation Workflow
The true power of these methods is realized when they are integrated into a cohesive workflow. The results from each technique should corroborate the others, providing a self-validating system for the complete characterization of the molecule.
Caption: Integrated workflow for the characterization and cross-validation of analytical methods.
This workflow illustrates the logical progression from initial analysis to final confirmation. For instance:
-
Identity Cross-Check: The molecular weight determined by LC-MS must match the structure elucidated by NMR. The functional groups identified by FTIR must be consistent with the NMR structure.
-
Purity Cross-Check: The purity value obtained by HPLC (e.g., 99.8% by area) should be supported by NMR (no significant impurity signals) and DSC (a sharp, single melting endotherm). The highly sensitive LC-MS/MS method should confirm that no individual impurity exceeds regulatory thresholds (e.g., <0.10%).
Caption: Relationships between analytical techniques and key characterization attributes.
Conclusion
The characterization of this compound requires a multi-faceted analytical approach. This guide has demonstrated how chromatographic, spectroscopic, and thermal methods can be cross-validated to build a comprehensive and reliable data package. By leveraging the strengths of each technique—the quantitative power of HPLC, the specificity of Mass Spectrometry, the structural detail of NMR, the functional group information from FTIR, and the physicochemical data from thermal analysis—we create a self-validating system. This orthogonal approach ensures the highest level of scientific rigor and data integrity, which is essential for advancing drug development programs and meeting global regulatory expectations.[20][21][22]
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Analyzing Pharmaceutical Quality Control through Thermal Analysis Methods. TSI Journals. 17
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Understanding ICH Q2(R2) Guidelines for Analytical Validation. YouTube. 23
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Heterocyclic Oxadiazole Derivatives Through Various Spectroscopic Techniques as UV, IR. Preprints.org. 1
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ICH Guidelines for Analytical Method Validation Explained. AMSbio. 12
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FDA Guidance for Industry: Q2A Validation of Analytical Procedures. ECA Academy. 24
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Heterocyclic Oxadiazole Derivatives Through Various Spectroscopic Techniques as UV, IR. JournalsPub. 2
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ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. 20
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Q2(R2) Validation of Analytical Procedures March 2024. U.S. Food and Drug Administration. 21
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Validation of Analytical Procedures Q2(R2). International Council for Harmonisation (ICH).
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ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. 5
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Accelerated Analysis of Pharmaceutical Compounds Using Simultaneous TGA-DSC. AZoM.com. 19
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Reliable Characterization of Pharmaceuticals Using Thermal Analysis. NETZSCH. 18
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ICH Q2(R2) Guide: Analytical Method Validation Explained. IntuitionLabs. 6
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Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma. 22
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Applications of Simultaneous TGA-DSC in Pharmaceutical Formulation Development. NRY. 25
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Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration.
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GC-MS and FTIR characterization of 1,3,4-oxadiazole from Biophytum sensitivum with potential cardiovascular applications. Authorea. 26
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Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. News-Medical.net.
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FTIR spectra of the three oxadiazole derivatives. ResearchGate. 27
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4-(5-((4-Methylbenzyl)thio)-1,3,4-oxadiazol-2-yl)phenol. Benchchem. 28
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1,3,4-oxadiazole derivatives: synthesis, characterization, antifungal activity, DNA binding investigations, TD-DFT calculations, and molecular modelling. PubMed.
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1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. National Institutes of Health.
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(PDF) Synthesis, Characterization and Antimicrobial Activity of some New Oxadiazole Derivatives in DMSO and DMF. ResearchGate. 14
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FTIR spectrum of compound III. ResearchGate. 15
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Cross-validation of analytical methods for phenolic compounds. Benchchem. 29
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Development and Validation of an HPLC-DAD Method for the Simultaneous Analysis of Phenolic Compounds. MDPI.
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(1-(4-(5-Phenyl-1,3,4-oxadiazol-2-yl)phenyl)-1H-1,2,3-triazol-4-yl)-methylenyls α,ω-Bisfunctionalized 3- and 4-PEG: Synthesis and Photophysical Studies. National Institutes of Health.
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The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide. Research Results in Pharmacology.
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View of The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl). Research Results in Pharmacology.
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(PDF) Development and Validation of an HPLC-DAD Method for the Simultaneous Analysis of Phenolic Compounds. ResearchGate. 10
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Development and Validation of a High-performance Liquid Chromatography–Diode-array Detection Method for the Determination of Eight Phenolic Constituents in Extracts of Different Wine Species. National Institutes of Health.
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Development of HPLC method for determination of phenolic compounds on a core shell column by direct injection of wine samples in. AKJournals.
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Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues: An Insight into Experimental and Theoretical Studies. National Institutes of Health.
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13 C NMR spectrum of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine. ResearchGate.
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1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine. ResearchGate.
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comparing the efficacy of different synthetic routes for 4-(5-Methyl-1,3,4-oxadiazol-2-YL)phenol
A Comparative Guide to the Synthetic Efficacy of 4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenol
Introduction
The 1,3,4-oxadiazole moiety is a privileged scaffold in medicinal chemistry, valued as a bioisostere for ester and amide groups, which enhances metabolic stability and modulates pharmacokinetic properties.[1] Its derivatives are known to possess a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2][3] this compound, in particular, serves as a crucial building block for more complex pharmaceutical agents. The efficiency, scalability, and environmental impact of its synthesis are therefore critical considerations for researchers in drug discovery and process development.
This guide provides an in-depth comparison of three distinct synthetic routes for preparing this compound. We will dissect each methodology, presenting detailed protocols, mechanistic insights, and a comparative analysis of their respective efficacies based on yield, reaction conditions, and reagent profiles.
Route 1: Classical Dehydrative Cyclization of an Acylhydrazide
This represents the most traditional and widely employed method for constructing the 1,3,4-oxadiazole ring. The core of this strategy involves the reaction of an acylhydrazide with a carboxylic acid equivalent, followed by a harsh dehydrative cyclization step to form the aromatic heterocycle.
Chemical Principle
The synthesis commences with 4-hydroxybenzoic acid hydrazide, which is acylated by an appropriate reagent to form an N,N'-diacylhydrazine intermediate. This intermediate is then subjected to strong dehydrating agents, such as phosphorus oxychloride (POCl₃), polyphosphoric acid (PPA), or sulfuric acid, which facilitate the intramolecular cyclization and dehydration to yield the 1,3,4-oxadiazole ring.[4] A highly efficient variant of this method involves the direct reaction of the hydrazide with an orthoester, which serves as both the acylating and dehydrating agent, proceeding through a more direct cyclization pathway.[5]
Experimental Workflow: Triethyl Orthoacetate Method
Caption: Workflow for the classical synthesis via triethyl orthoacetate.
Detailed Experimental Protocol
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 4-hydroxybenzoic acid hydrazide (9.6 parts by weight).
-
Reagent Addition: Add an excess of triethyl orthoacetate (44 parts by weight) to the flask.
-
Reaction: Stir the mixture and heat to reflux. The reaction is typically continued overnight until completion is observed (monitoring by TLC is recommended).
-
Isolation: As the reaction proceeds, the product precipitates out of the solution. After cooling the reaction mixture to room temperature, collect the precipitated solid by filtration.
-
Purification: Wash the crude product with a suitable solvent (e.g., cold ethanol) and recrystallize from 1-butanol to yield pure this compound.[5]
Discussion
This classical approach is lauded for its simplicity and often high yields, with reports reaching up to 99%.[5] The use of readily available and inexpensive starting materials makes it attractive for large-scale synthesis. However, the primary drawback lies in the harsh reaction conditions. Many variations of this method require potent and corrosive dehydrating agents like POCl₃, which pose significant handling and waste disposal challenges.[6] The high reflux temperatures also contribute to a higher energy demand.
Route 2: Iodine-Mediated Oxidative Cyclization of an N-Acylhydrazone
A more modern and mechanistically distinct approach avoids the use of harsh dehydrating agents by employing an oxidative cyclization strategy. This method proceeds through an N-acylhydrazone intermediate, which is then cyclized using a mild oxidant.
Chemical Principle
This two-step sequence begins with the condensation of 4-hydroxybenzoic acid hydrazide with acetaldehyde to form the corresponding N-acylhydrazone. This intermediate is then subjected to an oxidant, such as molecular iodine, which facilitates the oxidative C-O bond formation and subsequent aromatization to the 1,3,4-oxadiazole.[7] The use of a base, like potassium carbonate, is crucial to neutralize the HI byproduct and drive the reaction to completion.[8] This method is part of a broader class of reactions that use various oxidants, including hypervalent iodine reagents and TEMPO.[6]
Experimental Workflow
Caption: Workflow for the iodine-mediated oxidative cyclization route.
Detailed Experimental Protocol
-
Hydrazone Formation:
-
Dissolve 4-hydroxybenzoic acid hydrazide (1 equivalent) in ethanol.
-
Add acetaldehyde (1.1 equivalents) dropwise and stir the mixture at room temperature for 2-4 hours.
-
The resulting N'-ethylidene-4-hydroxybenzohydrazide can be isolated by filtration or used directly in the next step after solvent evaporation.
-
-
Oxidative Cyclization:
-
To a solution of the crude N-acylhydrazone from the previous step in DMSO, add potassium carbonate (K₂CO₃, 2 equivalents) and molecular iodine (I₂, 1.5 equivalents).
-
Heat the reaction mixture to 80-100 °C and stir for 4-6 hours, monitoring by TLC.
-
Upon completion, cool the mixture, pour it into an aqueous solution of sodium thiosulfate to quench excess iodine, and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography or recrystallization.
-
Discussion
The primary advantage of this route is the avoidance of harsh acidic or dehydrating conditions, making it compatible with a wider range of functional groups. Molecular iodine is a relatively inexpensive, safe, and easy-to-handle oxidant. The main drawbacks are the potential for a two-step procedure (if the hydrazone is isolated) and the need for chromatographic purification, which can be less desirable for large-scale production compared to simple crystallization.
Route 3: One-Pot Synthesis via a Coupling Agent
To maximize efficiency and minimize handling steps, one-pot procedures have been developed. These routes combine the formation of the diacylhydrazine intermediate and its subsequent cyclization into a single synthetic operation without isolating intermediates.
Chemical Principle
This strategy involves activating a carboxylic acid (4-hydroxybenzoic acid) with a coupling agent, such as 1,1'-Carbonyldiimidazole (CDI) or HATU.[9][10] This activated species then reacts with a second acylhydrazide (acetic hydrazide) to form the N,N'-diacylhydrazine in situ. A dehydrating agent, often added sequentially in the same pot, then effects the cyclization. A common combination involves triphenylphosphine (Ph₃P) and a halogen source like carbon tetrabromide (CBr₄), which forms a phosphonium species that promotes dehydration.[9]
Experimental Workflow
Caption: Workflow for a one-pot synthesis using CDI and Ph₃P/CBr₄.
Detailed Experimental Protocol
-
Acid Activation: To a stirred solution of 4-hydroxybenzoic acid (1 equivalent) in anhydrous THF, add 1,1'-Carbonyldiimidazole (CDI) (1.1 equivalents) portion-wise at room temperature. Stir for 1 hour to form the acylimidazole intermediate.
-
Coupling: Add acetic hydrazide (1 equivalent) to the reaction mixture and continue stirring for 2-3 hours.
-
Dehydration/Cyclization: Sequentially add triphenylphosphine (Ph₃P, 1.5 equivalents) and carbon tetrabromide (CBr₄, 1.5 equivalents) to the flask. Stir the reaction overnight at room temperature.
-
Work-up and Purification: Quench the reaction with water and extract with ethyl acetate. The organic layers are combined, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and concentrated. The crude product is then purified by column chromatography.
Discussion
The one-pot nature of this synthesis is its greatest strength, offering significant savings in time and resources by eliminating intermediate isolation and purification steps.[11] The reaction conditions are generally mild (room temperature), which is beneficial for sensitive substrates. However, this elegance comes at a cost. The reagents, particularly coupling agents like HATU and dehydrating systems like Ph₃P/CBr₄, are significantly more expensive than those used in classical methods. Furthermore, the generation of stoichiometric amounts of triphenylphosphine oxide as a byproduct complicates purification, often necessitating chromatography.[9]
Comparative Analysis
| Feature | Route 1: Classical Dehydration | Route 2: Oxidative Cyclization | Route 3: One-Pot Synthesis |
| Starting Materials | 4-Hydroxybenzoic acid hydrazide | 4-Hydroxybenzoic acid hydrazide | 4-Hydroxybenzoic acid, Acetic hydrazide |
| Key Reagents | Triethyl orthoacetate or POCl₃ | Acetaldehyde, I₂, K₂CO₃ | CDI, Ph₃P, CBr₄ |
| Reported Yield | Very High (up to 99%)[5] | Good to Excellent (70-90%)[7] | Good (60-85%)[9] |
| Reaction Conditions | Harsh (High Temp/Reflux) | Mild to Moderate (RT to 80°C) | Mild (Room Temperature) |
| Reaction Time | Long (Overnight) | Moderate (6-10 hours total) | Long (Overnight) |
| Reagent Cost & Safety | Low cost; POCl₃ is highly corrosive | Moderate cost; Iodine is safer | High cost; CBr₄ is toxic |
| Work-up/Purification | Simple (Precipitation/Crystallization) | Moderate (Quench, Extraction, Chromatography) | Complex (Byproduct removal, Chromatography) |
| Scalability | Excellent | Good | Fair (limited by reagent cost and purification) |
| Green Chemistry | Poor (High energy, harsh reagents) | Good (Avoids harsh acids) | Fair (Mild temp, but stoichiometric waste) |
Conclusion and Recommendations
The choice of synthetic route for this compound is a classic case of balancing trade-offs between cost, efficiency, safety, and scale.
-
For large-scale, cost-driven synthesis, Route 1 (Classical Dehydration) , particularly the variant using triethyl orthoacetate, remains the most viable option.[5] Its high yield, use of inexpensive reagents, and straightforward crystallization-based purification are significant advantages that outweigh the high energy input.
-
For medicinal chemistry labs focused on derivatization and small-scale synthesis, Route 2 (Oxidative Cyclization) offers the best compromise. Its mild conditions provide greater functional group tolerance for more complex analogs, and the reagents are safer and easier to handle than strong dehydrating agents.[7]
-
For rapid, high-throughput synthesis where time and operational simplicity are paramount, Route 3 (One-Pot Synthesis) is an attractive, albeit expensive, choice. It is ideal for generating libraries of compounds where the cost of reagents is less critical than the speed of discovery.[11]
Ultimately, the optimal strategy depends on the specific objectives of the researcher or organization, with each route offering a distinct set of advantages for different applications in the field of drug development.
References
-
Guin, S., Ghosh, T., Rout, S. K., Banerjee, A., & Patel, B. K. (2011). I2-Mediated Oxidative Cyclization of Acylhydrazones to 1,3,4-Oxadiazoles. Organic Letters, 13(21), 5976–5979. Available at: [Link]
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Ali, K. F., Rasheed, A. M., & Al-Amiery, A. A. (2020). Synthesis and Antioxidant Ability of Some 4-(((4-(5-(Aryl)-1,3,4-Oxadiazol-2-Yl)Benzyl)Oxy)Methyl)-2,6-Dimethoxyphenol. Oriental Journal of Chemistry, 36(5), 923-930. Available at: [Link]
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Saeed, H. H., & Abdullah, B. H. (2022). Eco-friendly, Rapid Synthesis of Some 4-Hydroxybenzoic Acid Hydrazide Derivatives. Chemical Methodologies, 6(10), 773-782. Available at: [Link]
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Leforestier, A., & Bédard, F. (2009). A mild, one-pot preparation of 1,3,4-oxadiazoles. Tetrahedron Letters, 50(26), 3392-3394. Available at: [Link]
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Li, W., et al. (2015). Synthesis of 1,3,4-oxadiazoles from carboxylic acids and hydrazides using HATU and Burgess reagent. Molecules, 20(8), 13745-13757. Available at: [Link]
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Park, S. H., et al. (2021). Additive-free photo-mediated oxidative cyclization of pyridinium acylhydrazones to 1,3,4-oxadiazoles. Scientific Reports, 11(1), 768. Available at: [Link]
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A Comparative Guide to the In Vivo Efficacy of 4-(5-Methyl-1,3,4-oxadiazol-2-YL)phenol in Animal Models of Acute Inflammation
This guide provides an in-depth technical comparison for assessing the in vivo efficacy of the novel compound 4-(5-Methyl-1,3,4-oxadiazol-2-YL)phenol. It is designed for researchers, scientists, and drug development professionals engaged in the evaluation of new chemical entities for inflammatory diseases. We will explore the scientific rationale for its evaluation, compare its potential efficacy against a clinical benchmark in a validated animal model, and provide detailed protocols to ensure experimental robustness and reproducibility.
Introduction: The Therapeutic Potential of Oxadiazole Scaffolds
The 1,3,4-oxadiazole ring is a privileged heterocyclic scaffold in medicinal chemistry, with derivatives demonstrating a wide spectrum of pharmacological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[1] Their therapeutic effects in inflammation are often attributed to the inhibition of key pro-inflammatory enzymes. Our focus, this compound, combines this active scaffold with a phenol group, a common feature in many antioxidant and anti-inflammatory compounds that can play a critical role in enzyme-inhibitory activities and mitigating oxidative stress.[2][3] Given this structural rationale, a primary therapeutic hypothesis for this compound is the modulation of the cyclooxygenase-2 (COX-2) pathway, a critical mediator of inflammation and pain.[1][4]
Scientific Rationale: Targeting the COX-2 Pathway in Inflammation
Inflammatory stimuli, such as tissue injury or pathogens, trigger a signaling cascade that leads to the upregulation of the COX-2 enzyme.[5] COX-2 is responsible for converting arachidonic acid into prostaglandins (PGs), particularly prostaglandin E2 (PGE2), which are potent mediators of inflammation, causing vasodilation, increased vascular permeability, and pain sensitization.[4][5] Unlike the constitutively expressed COX-1 isoform which handles physiological "house-keeping" functions, COX-2 is inducibly expressed at sites of inflammation, making it a prime target for therapeutic intervention with a potentially lower risk of gastrointestinal side effects associated with non-selective NSAIDs.[2][6]
The signaling pathway leading to and downstream of COX-2 activation is a central axis in the inflammatory response.
Caption: Hypothesized COX-2 signaling pathway targeted by the test compound.
Comparative In Vivo Efficacy Assessment: The Carrageenan-Induced Paw Edema Model
To assess the acute anti-inflammatory potential of this compound, the carrageenan-induced rat paw edema model is the gold standard.[7] This model is highly reproducible and is particularly sensitive to inhibitors of prostaglandin synthesis.[8][9] The inflammatory response is biphasic, with the late phase (3-6 hours) being largely mediated by prostaglandins produced via COX-2, making it ideal for evaluating selective COX-2 inhibitors.[10]
Benchmarking Against a Clinically Relevant Competitor
For a robust comparison, we propose evaluating the test compound against Celecoxib , a well-characterized and clinically approved selective COX-2 inhibitor. This provides a clear benchmark for assessing relative potency and efficacy.
Data Presentation: Head-to-Head Comparison
The following table summarizes expected efficacy data based on published literature for Celecoxib in the rat paw edema model, providing a target for the performance of this compound.
| Compound | Dose (mg/kg, p.o.) | Time Post-Carrageenan (hours) | Paw Edema Inhibition (%) | Reference |
| Vehicle Control | N/A | 3 | 0% | Baseline |
| Celecoxib | 10 | 3 | ~45-55% | [11] |
| 30 | 3 | ~60-70% | [12][13] | |
| 50 | 3 | ~70-75% | [10] | |
| This compound | TBD | 3 | To Be Determined | - |
| This compound | TBD | 3 | To Be Determined | - |
| This compound | TBD | 3 | To Be Determined | - |
TBD: To Be Determined through dose-response studies.
Experimental Protocol: Carrageenan-Induced Rat Paw Edema
This protocol is designed to be a self-validating system, with positive and negative controls to ensure the integrity of the results.
Materials
-
Male Wistar rats (180-220 g)
-
This compound
-
Celecoxib (for positive control)
-
Vehicle (e.g., 0.5% Carboxymethyl cellulose in saline)
-
Lambda Carrageenan (1% w/v in sterile 0.9% saline)
-
Digital Plethysmometer
-
Oral gavage needles
-
27-gauge needles and syringes
Experimental Workflow Diagram
Caption: Step-by-step workflow for the in vivo anti-inflammatory assay.
Step-by-Step Methodology
-
Animal Acclimatization & Grouping: House male Wistar rats under standard laboratory conditions (12h light/dark cycle, 22±2°C) for at least one week before the experiment. Randomly assign animals to experimental groups (n=6-8 per group): Vehicle Control, Positive Control (Celecoxib, e.g., 30 mg/kg), and Test Compound (at least 3 dose levels, e.g., 10, 30, 100 mg/kg).
-
Fasting: Fast animals overnight (12-18 hours) before dosing, with free access to water. This ensures consistent absorption of the orally administered compounds.
-
Baseline Measurement: Just prior to dosing, measure the volume of the right hind paw of each rat using a digital plethysmometer. This serves as the baseline reading (V₀).
-
Compound Administration: Prepare fresh formulations of the test compound and Celecoxib in the chosen vehicle. Administer the compounds and vehicle orally (p.o.) via gavage. The volume is typically 5-10 mL/kg depending on the vehicle.
-
Induction of Inflammation: One hour after compound administration, induce inflammation by injecting 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.[9][14]
-
Measurement of Paw Edema: Measure the paw volume (Vₜ) at 1, 2, 3, 4, and 5 hours after the carrageenan injection. The 3-hour time point is often maximal and is critical for evaluating COX-2-mediated inflammation.[14]
-
Data Analysis:
-
Calculate the volume of edema at each time point: Edema Volume (mL) = Vₜ - V₀
-
Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the following formula: % Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] x 100
-
-
Statistical Analysis: Analyze the data using a one-way analysis of variance (ANOVA) followed by a suitable post-hoc test (e.g., Dunnett's or Tukey's) to determine statistical significance between the treated groups and the vehicle control. A p-value of <0.05 is typically considered significant.
Conclusion and Future Directions
This guide outlines a scientifically rigorous approach to assessing the in vivo anti-inflammatory efficacy of this compound. By benchmarking against a clinically relevant COX-2 inhibitor like Celecoxib in the carrageenan-induced paw edema model, researchers can generate clear, comparative data on the compound's potential.
Positive results from this acute model would warrant further investigation, including:
-
Mechanism of Action Studies: Confirming COX-2 inhibition through ex vivo assays measuring PGE2 levels in the inflamed paw tissue.[9][12]
-
Chronic Inflammation Models: Evaluating efficacy in models like Complete Freund's Adjuvant (CFA)-induced arthritis to assess performance in chronic inflammatory conditions.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Profiling: Establishing the relationship between drug exposure and the anti-inflammatory effect.
-
Safety and Tolerability: Assessing potential gastrointestinal toxicity, a key differentiator for COX-2 selective inhibitors.
By following this structured, data-driven approach, research teams can effectively evaluate the therapeutic promise of this compound and make informed decisions for its continued development.
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Celecoxib inhibits acute edema and inflammatory biomarkers through peroxisome proliferator-activated receptor-γ in rats. (2020). PubMed Central. [Link]
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comparison of the cytotoxic effects of 4-(5-Methyl-1,3,4-oxadiazol-2-YL)phenol on cancerous vs. healthy cell lines
A Technical Guide for Researchers and Drug Development Professionals
The quest for novel anti-cancer agents with high efficacy and minimal off-target effects is a central theme in modern oncology research. Among the myriad of heterocyclic compounds, the 1,3,4-oxadiazole scaffold has emerged as a privileged structure, demonstrating a broad spectrum of pharmacological activities, including potent anti-proliferative effects. This guide provides a comparative analysis of the cytotoxic effects of 1,3,4-oxadiazole derivatives, with a particular focus on their differential impact on cancerous versus healthy cell lines. While direct comparative data for 4-(5-Methyl-1,3,4-oxadiazol-2-YL)phenol is not extensively available in the public domain, this guide will synthesize findings from closely related structural analogs to provide a comprehensive overview of the therapeutic potential and selectivity of this chemical class.
The Rationale for Selectivity: A Pillar of Modern Chemotherapy
The therapeutic window of any anti-cancer agent is defined by its ability to selectively target and eliminate malignant cells while sparing their healthy counterparts. This selectivity is paramount to minimizing the debilitating side effects often associated with conventional chemotherapy. Compounds containing the 1,3,4-oxadiazole ring have shown promise in this regard, with numerous derivatives exhibiting preferential cytotoxicity towards cancer cells. This selectivity is often attributed to the unique biochemical and metabolic landscape of tumor cells, such as altered signaling pathways, increased metabolic rate, and specific cell surface receptor expression, which can be exploited by tailored molecular designs.
Comparative Cytotoxicity of 1,3,4-Oxadiazole Analogs: A Data-Driven Overview
For instance, a study on novel 2,5-diaryl/heteroaryl-1,3,4-oxadiazoles revealed that certain derivatives exhibit potent anti-proliferative effects against human colon adenocarcinoma (HT-29) and breast adenocarcinoma (MDA-MB-231) cell lines[1]. Furthermore, a series of 2-[(5-((2-acetamidophenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio]acetamide derivatives showed excellent cytotoxic profiles against the A549 human lung cancer cell line, with some compounds demonstrating high selectivity when compared to the L929 murine fibroblast cell line[2].
The following table summarizes representative data from studies on 1,3,4-oxadiazole derivatives, illustrating their cytotoxic potency and, where available, their selectivity index (SI), calculated as the ratio of the IC50 in a normal cell line to that in a cancer cell line. A higher SI value indicates greater selectivity for cancer cells.
| Compound Class | Cancer Cell Line | IC50 (µM) | Normal Cell Line | IC50 (µM) | Selectivity Index (SI) | Reference |
| 2,5-diaryl/heteroaryl-1,3,4-oxadiazoles | MDA-MB-231 | Varies | Not Specified | Not Specified | Not Specified | [1] |
| 2-[(5-((2-acetamidophenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio]acetamide derivatives | A549 | 1.59 - 7.48 | L929 | >100 | >13 - >62 | [2] |
| Caffeic acid-based 1,3,4 oxadiazole hybrids | LN229, T98G, U87 (Glioblastoma) | 34.4 - 37.9 | hMSC | Non-toxic | High | [3] |
| 3-(4-(4-(1,3,4-oxadiazol-2-yl)-1H-imidazol-2-yl)phenyl)-1,2,4-oxadiazoles | PC3, DU-145, A549, HEPG2 | Varies | Vero | No observable impact | High | [4] |
Note: The data presented are for structural analogs and not for this compound itself.
Unraveling the Mechanism of Action: How Do They Kill Cancer Cells?
The anticancer activity of 1,3,4-oxadiazole derivatives is often multifaceted, involving the modulation of several key cellular processes that are dysregulated in cancer. The primary mechanism appears to be the induction of apoptosis, or programmed cell death, a critical process for maintaining tissue homeostasis that is frequently evaded by cancer cells.
Induction of Apoptosis
The oxadiazole ring is recognized for its capacity to trigger apoptosis in cancer cells through various mechanisms, including the induction of DNA damage and cell cycle arrest[5]. Studies on related compounds have shown that they can induce morphological changes characteristic of apoptosis, such as cell shrinkage, membrane blebbing, and the formation of apoptotic bodies.
Caption: General mechanism of apoptosis induction by 1,3,4-oxadiazole derivatives.
Further mechanistic studies have implicated specific signaling pathways. For instance, some derivatives have been shown to inhibit the autophosphorylation of the Epidermal Growth Factor Receptor (EGFR), a key driver of cell proliferation in many cancers[4]. This inhibition can lead to cell cycle arrest at the G1/G0 and G2 phases, ultimately culminating in apoptosis[4].
Caption: Inhibition of EGFR signaling by 1,3,4-oxadiazole derivatives.
Experimental Protocols: A Guide to In Vitro Evaluation
To rigorously assess the cytotoxic and selective properties of compounds like this compound, a series of well-established in vitro assays are essential.
Cell Viability Assay (MTT Assay)
This colorimetric assay is a standard method for assessing cell metabolic activity and, by extension, cell viability.
Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells, in part by the action of dehydrogenase enzymes, to generate reducing equivalents such as NADH and NADPH. The resulting intracellular purple formazan can be solubilized and quantified by spectrophotometry.
Protocol:
-
Cell Seeding: Plate cells (both cancerous and healthy) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO) for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or an isopropanol/HCl solution) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells.
Caption: A streamlined workflow for the MTT cell viability assay.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, conjugated to a fluorochrome like FITC, can then bind to these exposed PS residues. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
Protocol:
-
Cell Treatment: Treat cells with the test compound at its IC50 concentration for a predetermined time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) can be distinguished based on their fluorescence signals.
Conclusion and Future Directions
The 1,3,4-oxadiazole scaffold represents a promising framework for the development of novel anti-cancer agents. While direct comparative cytotoxic data for this compound remains to be elucidated, the evidence from structurally related compounds strongly suggests a potential for selective cytotoxicity against cancer cells. The primary mechanism of action appears to be the induction of apoptosis, potentially through the modulation of key signaling pathways such as the EGFR pathway.
Future research should focus on the synthesis and comprehensive biological evaluation of this compound and its close analogs. In-depth studies comparing its effects on a panel of cancer cell lines versus a variety of normal human cell lines are crucial to definitively establish its therapeutic window. Furthermore, detailed mechanistic studies are warranted to identify its precise molecular targets and to elucidate the signaling pathways it modulates. Such investigations will be instrumental in advancing this promising class of compounds towards clinical application.
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Computational design, synthesis, and assessment of 3-(4-(4-(1,3,4-oxadiazol-2-yl)-1H-imidazol-2-yl)phenyl)-1,2,4-oxadiazole derivatives as effective epidermal growth factor receptor inhibitors: a prospective strategy for anticancer therapy. RSC Publishing. [Link]
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Synthesis of novel oxadiazole derivatives and their cytotoxic activity against various cancer cell lines. PubMed Central. [Link]
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A Technical Guide to Evaluating the Synergistic Effects of 4-(5-Methyl-1,3,4-oxadiazol-2-YL)phenol with Other Therapeutic Agents
For researchers, scientists, and drug development professionals, the quest for novel therapeutic strategies that enhance efficacy, reduce toxicity, and combat drug resistance is a paramount objective. Combination therapy, a cornerstone of modern medicine, often provides a superior clinical outcome compared to monotherapy. This guide delves into the evaluation of synergistic effects of the promising scaffold, 4-(5-Methyl-1,3,4-oxadiazol-2-YL)phenol, when combined with other therapeutic agents. The 1,3,4-oxadiazole moiety is a well-established pharmacophore known for its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] This guide will provide a framework for assessing the synergistic potential of its derivatives, supported by experimental protocols and data interpretation methodologies.
The Rationale for Synergy: Beyond Additive Effects
The primary goal of combination therapy is to achieve synergy, where the combined effect of two or more drugs is greater than the sum of their individual effects.[4] This can manifest as increased potency, reduced effective doses, and the potential to overcome resistance mechanisms. The 1,3,4-oxadiazole scaffold has been implicated in various mechanisms that make it a prime candidate for synergistic combinations. In oncology, for instance, derivatives have been shown to induce apoptosis and inhibit key signaling pathways.[1][5] In the realm of infectious diseases, they can enhance the activity of existing antibiotics against resistant strains.[6][7]
A key mechanism for synergy in cancer therapy involves the inhibition of drug efflux pumps, such as P-glycoprotein (P-gp), which are major contributors to multidrug resistance (MDR).[4][8] Some oxadiazole derivatives have been identified as potent P-gp modulators, effectively reversing MDR and sensitizing cancer cells to conventional chemotherapeutics.[4][8][9]
Evaluating Synergistic Potential: A Multi-faceted Approach
A rigorous evaluation of synergistic interactions requires a combination of in vitro assays and robust data analysis. This section outlines the key experimental workflows and analytical models.
Experimental Workflow for Synergy Assessment
A typical workflow for assessing the synergistic effects of this compound with a partner therapeutic agent is depicted below.
Caption: A streamlined workflow for evaluating drug synergy.
Comparison of Synergistic Effects: Antimicrobial and Anticancer Applications
The following sections provide a comparative overview of the synergistic potential of this compound and its analogs in two key therapeutic areas.
Antimicrobial Synergy
The rise of antibiotic resistance necessitates the development of new strategies to combat multidrug-resistant pathogens. Oxadiazole derivatives have emerged as promising agents that can restore the efficacy of conventional antibiotics.
A notable example is the synergistic interaction of a 1,2,4-oxadiazole derivative with oxacillin against methicillin-resistant Staphylococcus aureus (MRSA).[7] The mechanism is believed to involve the inhibition of penicillin-binding protein 2a (PBP2a), a key enzyme responsible for methicillin resistance in S. aureus.[6] By inhibiting PBP2a, the oxadiazole derivative renders the bacteria susceptible to the action of β-lactam antibiotics like oxacillin.
Table 1: Synergistic Antimicrobial Activity of an Oxadiazole Derivative with Oxacillin against MRSA
| Compound Combination | Organism | FIC Index | Interpretation | Reference |
| 1,2,4-Oxadiazole Derivative + Oxacillin | MRSA | 0.396 | Synergy | [7] |
In the realm of antifungal therapy, a 1,3,4-oxadiazole derivative, LMM6, has demonstrated synergistic effects when combined with amphotericin B and caspofungin against Candida albicans.[10] This suggests that the oxadiazole scaffold can potentiate the activity of different classes of antifungal agents.
Table 2: Synergistic Antifungal Activity of LMM6 against Candida albicans
| Compound Combination | FIC Index (Reference Strain) | FIC Index (Clinical Isolate) | Interpretation | Reference |
| LMM6 + Amphotericin B | 0.53 | 0.75 | Synergy | [10] |
| LMM6 + Caspofungin | 0.56 | 0.56 | Synergy | [10] |
Anticancer Synergy
In oncology, the challenge of multidrug resistance often limits the effectiveness of chemotherapy. Oxadiazole derivatives offer a potential solution by targeting the mechanisms of drug resistance.
One of the key mechanisms of synergy is the inhibition of P-glycoprotein (P-gp), a membrane transporter that actively pumps chemotherapeutic drugs out of cancer cells. A 1,2,4-oxadiazole derivative of glycyrrhetinic acid has been shown to be a potent P-gp inhibitor, effectively reversing doxorubicin resistance in multidrug-resistant cancer cells in a synergistic manner.[4][8] This combination leads to increased intracellular accumulation of doxorubicin, thereby enhancing its cytotoxic effect.
Table 3: Synergistic Anticancer Activity of an Oxadiazole Derivative with Doxorubicin
| Cell Line | Compound Combination | Effect | Synergy Score (Bliss Model) | Reference |
| KB-8-5 (Doxorubicin-resistant) | 1,2,4-Oxadiazole Derivative (5 µM) + Doxorubicin | 2.3-fold enhancement of Doxorubicin cytotoxicity | 24.8 | [4][8] |
Furthermore, other 1,3,4-oxadiazole derivatives have shown the ability to induce apoptosis and inhibit tumor growth, suggesting that they can act synergistically with a range of anticancer agents through various mechanisms.[1][3][11]
Caption: P-gp inhibition as a mechanism of anticancer synergy.
Experimental Protocols
To ensure scientific integrity and reproducibility, detailed experimental protocols are essential. The following are step-by-step methodologies for the key assays used in synergy evaluation.
Checkerboard Assay Protocol
The checkerboard assay is a widely used method to assess the in vitro interaction between two antimicrobial or anticancer agents.
Materials:
-
96-well microtiter plates
-
Culture medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for cancer cells)
-
This compound stock solution
-
Partner therapeutic agent stock solution
-
Microbial inoculum or cancer cell suspension
-
Incubator
-
Microplate reader
Procedure:
-
Prepare serial two-fold dilutions of this compound (Drug A) horizontally across the microtiter plate.
-
Prepare serial two-fold dilutions of the partner therapeutic agent (Drug B) vertically down the microtiter plate.
-
This creates a matrix of wells containing various combinations of the two drugs.
-
Add a standardized inoculum of the test microorganism or a specific number of cancer cells to each well.
-
Include control wells with each drug alone, as well as a drug-free growth control.
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24-48 hours).
-
Determine the minimum inhibitory concentration (MIC) for antimicrobial assays or the 50% inhibitory concentration (IC50) for anticancer assays for each drug alone and in combination.
Data Analysis: Fractional Inhibitory Concentration (FIC) Index and Combination Index (CI)
The results of the checkerboard assay are quantified by calculating the FIC index for antimicrobial synergy or the Combination Index (CI) for anticancer synergy.
FIC Index Calculation: FIC of Drug A = MIC of Drug A in combination / MIC of Drug A alone FIC of Drug B = MIC of Drug B in combination / MIC of Drug B alone FIC Index = FIC of Drug A + FIC of Drug B
Interpretation of FIC Index:
-
Synergy: FIC Index ≤ 0.5
-
Additive/Indifference: 0.5 < FIC Index ≤ 4.0
-
Antagonism: FIC Index > 4.0
Combination Index (CI) Calculation: The CI is calculated using the Chou-Talalay method, which is based on the median-effect principle. The formula is: CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂ Where (Dx)₁ and (Dx)₂ are the doses of drug 1 and drug 2 alone that produce x effect, and (D)₁ and (D)₂ are the doses of the drugs in combination that also produce x effect.
Interpretation of CI:
-
Synergy: CI < 1
-
Additive: CI = 1
-
Antagonism: CI > 1
Isobologram Analysis
Isobologram analysis provides a graphical representation of drug interactions.
Procedure:
-
Plot the IC50 or MIC values of Drug A on the x-axis and Drug B on the y-axis.
-
Draw a line connecting these two points. This is the line of additivity.
-
Plot the concentrations of Drug A and Drug B in combination that produce the same effect (IC50 or MIC).
-
Interpretation:
-
Points falling below the line of additivity indicate synergy .
-
Points falling on the line indicate an additive effect.
-
Points falling above the line indicate antagonism .
-
Caption: Graphical representation of an isobologram.
Conclusion and Future Directions
The 1,3,4-oxadiazole scaffold, exemplified by this compound, holds significant promise as a component of synergistic drug combinations. Its demonstrated ability to enhance the efficacy of existing antimicrobial and anticancer agents provides a strong rationale for further investigation. By employing the rigorous experimental and analytical methodologies outlined in this guide, researchers can effectively evaluate and characterize the synergistic potential of novel oxadiazole derivatives. Future research should focus on elucidating the precise molecular mechanisms underlying these synergistic interactions and translating these promising in vitro findings into preclinical and clinical development.
References
-
Improved Antibacterial Activity of 1,3,4-Oxadiazole-Based Compounds That Restrict Staphylococcus aureus Growth Independent of LtaS Function. ACS Infectious Diseases. [Link]
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Unlocking the Potential of Oxadiazole Compounds: A Comprehensive Review of their Anticancer Applications. International Journal of Molecular Sciences. [Link]
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Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds. Molecules. [Link]
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In Vitro and In Vivo Synergy of the Oxadiazole Class of Antibacterials with β-Lactams. Antimicrobial Agents and Chemotherapy. [Link]
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Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. ACS Omega. [Link]
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1,3,4-Oxadiazole as an Anticancer Agent. International Journal for Multidisciplinary Research. [Link]
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Fungicidal Activity of a Safe 1,3,4-Oxadiazole Derivative Against Candida albicans. Frontiers in Microbiology. [Link]
-
Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. International Journal of Molecular Sciences. [Link]
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Antimicrobial activity of 1,3,4-oxadiazole derivatives against planktonic cells and biofilm of Staphylococcus aureus. Future Microbiology. [Link]
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Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole. Molecules. [Link]
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1,3,4-Oxadiazole-containing Hybrids as Potential Anticancer Agents: Recent Developments, Mechanism of Action and Structure-Activity Relationships. Current Medicinal Chemistry. [Link]
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A Novel 3-meta-Pyridine-1,2,4-oxadiazole Derivative of Glycyrrhetinic Acid as a Safe and Promising Candidate for Overcoming P-Glycoprotein-Mediated Multidrug Resistance in Tumor Cells. ACS Omega. [Link]
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Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Pharmaceuticals. [Link]
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A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
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A Novel 3-meta-Pyridine-1,2,4-oxadiazole Derivative of Glycyrrhetinic Acid as a Safe and Promising Candidate for Overcoming P-Glycoprotein-Mediated Multidrug Resistance in Tumor Cells. ACS Publications. [Link]
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An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors. Molecules. [Link]
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Tetrazole and oxadiazole derivatives as bioisosteres of tariquidar and elacridar: New potent P-gp modulators acting as MDR reversers. European Journal of Medicinal Chemistry. [Link]
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Oxadiazole Derivatives as Multifunctional Anticancer Agents: Targeting EGFR, PI3K/Akt/mTOR, and p53 Pathways for Enhanced Therapeutic Efficacy. ResearchGate. [Link]
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A two-decade overview of oxadiazole derivatives as promising anticancer agents. Beni-Suef University Journal of Basic and Applied Sciences. [Link]
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Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review. RSC Advances. [Link]
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Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives. RSC Advances. [Link]
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Synergism of a Novel 1,2,4-oxadiazole-containing Derivative with Oxacillin against Methicillin-Resistant Staphylococcus aureus. Antibiotics. [Link]
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Synergism of a Novel 1,2,4-oxadiazole-containing Derivative with Oxacillin against Methicillin-Resistant Staphylococcus aureus. Semantic Scholar. [Link]
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Safety Operating Guide
Navigating the Safe Disposal of 4-(5-Methyl-1,3,4-oxadiazol-2-YL)phenol: A Guide for Laboratory Professionals
For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety. The proper handling and disposal of specialized chemical reagents are paramount to protecting personnel and the environment. This guide provides a detailed protocol for the safe disposal of 4-(5-Methyl-1,3,4-oxadiazol-2-YL)phenol (CAS No. 25877-46-7), a heterocyclic compound often utilized in the synthesis of pharmaceutical intermediates.[1] Adherence to these procedures is not merely a matter of regulatory compliance but a cornerstone of responsible research.
Understanding the Hazard Profile
Before initiating any disposal protocol, a thorough understanding of the compound's hazard profile is essential. This compound is classified under the Globally Harmonized System (GHS) with the following primary hazards:
| Hazard Class | GHS Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Irritation | Category 2 | H315: Causes skin irritation |
Source: Information synthesized from multiple chemical supplier safety data.[2]
The phenolic and oxadiazole moieties suggest that while the acute oral toxicity is the most prominently cited hazard, prudence dictates treating the compound with the caution afforded to its chemical class. Phenols, as a group, can be corrosive and toxic, with potential for systemic effects.[3][4]
Core Principles of Disposal
The fundamental principle for the disposal of this compound is that it must be managed as hazardous chemical waste. Under no circumstances should this compound be disposed of down the drain or in regular solid waste. [5] Improper disposal can lead to environmental contamination and pose a risk to public health.
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe collection, storage, and disposal of this compound.
1. Personal Protective Equipment (PPE): Before handling the compound, ensure that appropriate PPE is worn. This includes, at a minimum:
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Body Protection: A standard laboratory coat.
All handling of the solid compound or its solutions should be conducted within a certified chemical fume hood to prevent inhalation of any dust or aerosols.[2]
2. Waste Segregation and Collection:
-
Solid Waste: Collect unadulterated solid this compound waste in a dedicated, clearly labeled hazardous waste container. The container should be made of a compatible material (e.g., a high-density polyethylene (HDPE) bottle) and have a secure, tight-fitting lid.
-
Contaminated Labware: Disposable items such as pipette tips, weighing boats, and contaminated gloves should be collected in a separate, sealed container lined with a durable plastic bag. This container must also be labeled as hazardous waste.
-
Liquid Waste (Solutions): If the compound is in a solvent, collect the waste in a dedicated, sealed, and properly vented container for liquid hazardous waste. Do not mix with other waste streams unless compatibility has been verified.
3. Labeling: All waste containers must be accurately and clearly labeled. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" and its CAS number (25877-46-7).
-
The primary hazard(s): "Harmful if swallowed," "Skin Irritant."
-
The date the waste was first added to the container.
-
The name and contact information of the generating laboratory or researcher.
4. Temporary Storage: Store the sealed and labeled waste containers in a designated satellite accumulation area within the laboratory. This area should be:
-
Away from general traffic.
-
In a cool, dry, and well-ventilated location.
-
Segregated from incompatible materials.
5. Final Disposal: Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. These entities are equipped to transport and dispose of the chemical in accordance with all local, state, and federal regulations. The primary method for the final disposal of phenolic compounds is typically high-temperature incineration.[5]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Sources
Personal protective equipment for handling 4-(5-Methyl-1,3,4-oxadiazol-2-YL)phenol
A Researcher's Guide to Safely Handling 4-(5-Methyl-1,3,4-oxadiazol-2-YL)phenol
Understanding the Hazard: A Synthesis of Chemical Analogs
The primary hazards associated with this compound can be inferred from its constituent chemical groups:
-
Phenolic Group: Phenol is a well-documented hazardous substance. It is corrosive and can cause severe skin burns and eye damage.[3][4] A significant danger is its ability to be rapidly absorbed through the skin, leading to systemic toxicity that can affect the central nervous system, liver, and kidneys.[5][6] Phenol also has an anesthetic effect, meaning initial skin contact may not be immediately painful, potentially delaying response to exposure.[3][7]
-
Oxadiazole Ring: The 1,3,4-oxadiazole ring is a common scaffold in medicinal chemistry, known for a wide range of biological activities.[2] While this is beneficial for drug discovery, it also implies that the compound is biologically active and should be handled with care to avoid unintended physiological effects.
Given these characteristics, it is imperative to treat this compound with a high degree of caution, assuming it possesses both corrosive and toxic properties.
Core Safety Directives: Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential to mitigate the risks of handling this compound. The following table summarizes the required PPE, with detailed explanations below.
| PPE Category | Specification | Rationale |
| Eye and Face | ANSI Z87.1-compliant safety glasses with side shields (minimum). When a splash hazard exists, a face shield worn over chemical splash goggles is required.[3][5] | Protects against splashes of the compound, which could cause severe eye damage or blindness, a known risk with phenolic compounds.[6][7] |
| Hand | Double-gloving with nitrile exam-style gloves for incidental contact. For direct handling or potential for immersion, heavy-duty butyl rubber or neoprene gloves are recommended.[5][6] | Nitrile provides a good barrier for incidental contact, but more robust gloves are necessary for prolonged handling due to the potential for skin absorption and chemical burns.[5] |
| Body | A fully buttoned, long-sleeved laboratory coat. A chemical-resistant apron (butyl rubber or neoprene) should be worn over the lab coat when handling larger quantities or if there is a significant splash risk.[5][6] | Provides a barrier against accidental spills and splashes, protecting the skin from contact with the potentially corrosive and toxic compound. |
| Footwear | Fully enclosed, chemical-resistant shoes. | Protects feet from spills. |
| Respiratory | All handling of the solid compound or its solutions should be conducted within a certified chemical fume hood.[5][8] | A fume hood is a critical engineering control to prevent inhalation of any dust or aerosols, which could lead to systemic toxicity.[5] |
Step-by-Step Handling Protocol
The following workflow is designed to ensure safe handling of this compound from receipt to disposal.
Caption: A logical workflow for the safe handling of this compound.
-
Preparation:
-
Before entering the laboratory, ensure you are wearing a long-sleeved lab coat, long pants, and fully enclosed shoes.
-
Don the appropriate eye and face protection and gloves as specified in the PPE table.
-
Confirm that the chemical fume hood is functioning correctly.
-
-
Handling:
-
Cleanup and Disposal:
-
All disposable materials that have come into contact with the compound (e.g., gloves, weigh boats, pipette tips) should be disposed of in a designated hazardous waste container.
-
Decontaminate non-disposable equipment and glassware thoroughly.
-
Wipe down the work surface in the fume hood with an appropriate solvent.
-
Remove PPE in the correct order to avoid cross-contamination, and wash hands thoroughly with soap and water.
-
Emergency Procedures: Immediate Actions
In the event of an exposure, immediate and decisive action is critical.
| Exposure Route | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[9] For phenol-like exposures, polyethylene glycol (PEG-300 or PEG-400) can be used to decontaminate the skin if available.[6][7] Seek immediate medical attention. |
| Eye Contact | Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[5][9] Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[9] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[4] |
Waste Disposal Plan
Proper disposal of chemical waste is crucial for laboratory safety and environmental protection.
-
Solid Waste: Collect any solid this compound waste and contaminated disposable items in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Collect all solutions containing the compound in a designated, sealed hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.
-
Labeling: All waste containers must be clearly labeled with the full chemical name and the words "Hazardous Waste."
-
Storage: Store waste containers in a designated satellite accumulation area within the laboratory, away from incompatible materials.
-
Disposal: Follow all institutional and local regulations for the disposal of hazardous chemical waste.
By adhering to these guidelines, you can work confidently and safely with this compound, ensuring both your personal safety and the integrity of your scientific endeavors.
References
- This compound(SALTDATA: FREE) - ChemicalBook.
- This compound - MySkinRecipes.
- Phenol Standard Operating Procedure - Yale Environmental Health & Safety.
- 4-(5-((4-Methylbenzyl)thio)-1,3,4-oxadiazol-2-yl)phenol | Benchchem.
- Appendix P - Phenol First Aid Guide and PPE | Environment, Health and Safety.
- Phenol SOP.
- SAFETY DATA SHEET - Sigma-Aldrich.
- PHENOL FIRST AID and personal protective equipment - Protocols.io.
- Working Safely with Phenol Guideline - UQ Policy and Procedure Library - The University of Queensland.
- Synthesis and Antioxidant Ability of Some 4-(((4-(5-(Aryl)-1,3,4-Oxadiazol-2-Yl)Benzyl)Oxy)Methyl)-2,6-Dimethoxyphenol.
- A Review on Synthesis of Various Oxadiazole Derivatives Applying Green Chemistry Methods - ResearchGate.
- 4-(5-Mercapto-1,3,4-oxadiazol-2-yl)phenol - PubChem.
- 4-(5-((4-Methylbenzyl)thio)-1,3,4-oxadiazol-2-yl)phenol - BLDpharm.
- safety data sheet - 1. PRODUCT AND COMPANY IDENTIFICATION 2. HAZARDS IDENTIFICATION - Enamine.
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- A Review on Synthesis of Various Oxadiazole Derivatives Applying Green Chemistry Methods - ResearchGate.
- Safety Data Sheet: Phenol - Carl ROTH.
- Synthesis of Oxadiazole Derivatives from Terephthalic Acid - MDPI.
- Green Synthetic Approach: An Efficient Eco-Friendly Tool for Synthesis of Biologically Active Oxadiazole Derivatives - PubMed Central.
- Different Method for the Production of Oxadiazole Compounds. - JournalsPub.
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Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
